molecular formula C2F6NiO6S2 B1311609 Nickel(II) Trifluoromethanesulfonate CAS No. 60871-84-3

Nickel(II) Trifluoromethanesulfonate

カタログ番号: B1311609
CAS番号: 60871-84-3
分子量: 356.84 g/mol
InChIキー: KVRSDIJOUNNFMZ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel(II) Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C2F6NiO6S2 and its molecular weight is 356.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

nickel(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRSDIJOUNNFMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6NiO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431327
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60871-84-3
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICKEL(II) TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate (Ni(OTf)₂). This compound is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis, particularly in cross-coupling reactions relevant to drug discovery and development. Its utility stems from its high reactivity, solubility in a range of organic solvents, and relative stability.

Synthesis of Nickel(II) Trifluoromethanesulfonate

The most common and straightforward synthesis of anhydrous this compound involves the reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid.[1] This method is advantageous due to the formation of volatile byproducts (water and carbon dioxide), which are easily removed.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a well-ventilated fume hood, nickel(II) carbonate is slowly added in small portions to an excess of trifluoromethanesulfonic acid with stirring. The reaction is exothermic and produces carbon dioxide gas.

  • Reaction Completion: After the addition is complete and the effervescence has ceased, the reaction mixture is gently heated on a water bath to ensure the complete reaction of the nickel carbonate and to begin the removal of water.[1]

  • Isolation of the Product: The resulting solution is filtered to remove any unreacted starting material. The filtrate is then concentrated by heating to evaporate the excess water and trifluoromethanesulfonic acid.[1]

  • Purification and Drying: The concentrated solution is cooled, leading to the precipitation of the pale green solid this compound. The solid is collected by centrifugation or filtration and initially dried at a temperature below 100 °C.[1] For the preparation of the anhydrous salt, further drying is performed under reduced pressure at 100 °C for 8 hours.[1]

Below is a workflow diagram illustrating the synthesis process.

Synthesis_Workflow Synthesis Workflow for Ni(OTf)₂ A Nickel(II) Carbonate C Reaction Mixture A->C B Trifluoromethanesulfonic Acid B->C D Heating on Water Bath C->D E Filtration D->E F Concentration of Filtrate E->F G Precipitation and Isolation F->G H Drying under Vacuum G->H I Anhydrous Ni(OTf)₂ H->I

A schematic representation of the synthesis of this compound.

Physicochemical Properties

Anhydrous this compound is a pale green solid.[1] It is hygroscopic and should be handled and stored in an inert atmosphere to prevent hydration.[1]

PropertyValueReference
Molecular Formula C₂F₆NiO₆S₂[2]
Molecular Weight 356.83 g/mol [2]
Appearance Pale green solid[1]
Melting Point 100-106 °C[1][3]
Solubility Soluble in methanol, acetonitrile (B52724), DMF, and formamide. Partially soluble in water.[1][4]

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and suitability for its intended applications. The following are key characterization techniques and their expected results.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the trifluoromethanesulfonate (triflate) anion.

Wavenumber (cm⁻¹)Assignment
~1250-1280ν_as(SO₃) - Asymmetric SO₃ stretch
~1150-1170ν(CF₃) - CF₃ stretch
~1030ν_s(SO₃) - Symmetric SO₃ stretch
~760δ(SO₃) - SO₃ deformation
~640ν(S-C) - S-C stretch
~575δ(CF₃) - CF₃ deformation
~520δ(O-S-O) - O-S-O deformation

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the salt.

The UV-Vis spectrum of this compound in solution is characteristic of an octahedral Ni(II) complex, typically showing weak d-d transitions. In acetonitrile, for instance, Ni(II) complexes often exhibit absorption bands in the visible and near-infrared regions. A representative UV-Vis spectrum of a Ni(II) complex in acetonitrile shows a maximum absorbance peak (λmax) around 396 nm.[5]

Solventλmax (nm)
Acetonitrile~396
Thermal Analysis

Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. For hydrated forms of this compound, TGA will show a stepwise loss of water molecules followed by the decomposition of the anhydrous salt at higher temperatures. The anhydrous salt is reported to be stable up to 600 °C.[1] The decomposition of hydrated nickel salts typically occurs in distinct steps, with the loss of water of hydration occurring at lower temperatures, followed by the decomposition of the anhydrous salt to nickel oxide at higher temperatures.[6][7]

Structural Characterization

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an effective pre-catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura reactions involves a Ni(0)/Ni(II) catalytic cycle.

The diagram below illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a Ni(II) pre-catalyst.

Suzuki_Miyaura_Cycle Plausible Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling cluster_reactants Reactants Ni_II_precat Ni(II)(OTf)₂ Ni_0 L₂Ni(0) Ni_II_precat->Ni_0 Reduction Ox_Ad L₂Ni(II)(Ar)(X) Ni_0->Ox_Ad Oxidative Addition Transmetal L₂Ni(II)(Ar)(R) Ox_Ad->Transmetal Transmetalation Transmetal->Ni_0 Reductive Elimination Product Ar-R Transmetal->Product ArX Ar-X ArX->Ox_Ad R_B R-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Cycle Description:

  • Reduction: The Ni(II) pre-catalyst is reduced in situ to the active Ni(0) species.

  • Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the organohalide (Ar-X) to form a Ni(II) intermediate.

  • Transmetalation: The organoboron reagent (R-B(OR)₂), activated by a base, transfers the organic group (R) to the nickel center, forming a new Ni(II) species and displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and R) on the nickel center couple and are eliminated as the final product (Ar-R), regenerating the active Ni(0) catalyst.

Safety and Handling

This compound is irritating to the skin, eyes, and respiratory tract. It is also hygroscopic.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere.[1]

References

In-Depth Technical Guide on the Crystal Structure Analysis of Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Nickel(II) trifluoromethanesulfonate (B1224126), often referred to as Nickel(II) triflate or Ni(OTf)₂. Due to the limited availability of public crystallographic data for Nickel(II) trifluoromethanesulfonate, this document presents a detailed, generalized experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis applicable to such compounds. To fulfill the need for quantitative structural data, this guide utilizes the well-characterized crystal structure of Nickel(II) nitrate (B79036) hexahydrate, --INVALID-LINK--₂, as a closely related proxy. The structural parameters of this proxy are presented in detailed tables to serve as a valuable reference for understanding the coordination chemistry and crystal packing of simple hydrated Nickel(II) salts. This guide is intended to equip researchers with the foundational knowledge and practical insights required for the structural elucidation of similar metal-organic compounds.

Introduction

This compound is a versatile Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy in catalyzing carbon-carbon and carbon-heteroatom bond formations has made it a compound of significant interest in synthetic chemistry and drug development. A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, optimizing reaction conditions, and designing novel catalysts.

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the physicochemical properties of the material.

This guide outlines the typical workflow for a comprehensive crystal structure analysis, from material synthesis to data interpretation and visualization. While specific crystallographic data for Ni(OTf)₂ is not publicly available at the time of this publication, the presented protocols and the analysis of the proxy compound, Nickel(II) nitrate hexahydrate, offer a robust framework for researchers in the field.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a nickel(II) salt, such as nickel(II) carbonate or nickel(II) chloride, with trifluoromethanesulfonic acid.

Materials:

  • Nickel(II) carbonate (NiCO₃) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Deionized water

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, a stoichiometric amount of Nickel(II) carbonate is slowly added to a stirred aqueous solution of trifluoromethanesulfonic acid. The addition should be portion-wise to control the effervescence of carbon dioxide.

  • The reaction mixture is gently heated to approximately 60-80 °C to ensure the complete dissolution of the nickel salt and to drive the reaction to completion.

  • The resulting green solution is filtered to remove any unreacted starting material or solid impurities.

  • The filtrate is concentrated by rotary evaporation under reduced pressure to obtain a viscous solution or a solid residue.

  • The crude product is washed with a minimal amount of cold ethanol followed by diethyl ether to remove any residual acid and water.

  • The resulting solid is dried under high vacuum for several hours to yield anhydrous this compound as a pale green or yellow powder.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile, ethanol, or a mixed solvent system) is left undisturbed in a loosely covered vial, allowing for the slow evaporation of the solvent and the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

  • The instrument, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and the space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, displacement parameters, and other structural details.

Data Presentation: Analysis of a Proxy Compound

As a representative example of a simple hydrated Nickel(II) salt, the crystal structure of Nickel(II) nitrate hexahydrate, --INVALID-LINK--₂, is presented below. In this structure, the nickel ion is octahedrally coordinated by six water molecules, and the nitrate ions act as counter-anions.

Table 1: Crystallographic Data for Nickel(II) Nitrate Hexahydrate
ParameterValue
Chemical FormulaH₁₂N₂NiO₁₂
Formula Weight290.80 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.136
b (Å)12.043
c (Å)8.356
α (°)90
β (°)102.32
γ (°)90
Volume (ų)602.8
Z2
Calculated Density (g/cm³)1.60
Table 2: Selected Bond Lengths and Angles for Ni(H₂O)₆₂
BondLength (Å)AngleAngle (°)
Ni1 - O1W2.057(2)O1W - Ni1 - O2W90.4(1)
Ni1 - O2W2.062(2)O1W - Ni1 - O3W89.6(1)
Ni1 - O3W2.048(2)O2W - Ni1 - O3W90.1(1)

Note: Data presented is for a representative structure of a hydrated Nickel(II) salt and serves as an illustrative example.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described in this guide.

Experimental_Workflow cluster_synthesis Synthesis of Ni(OTf)2 start Start: Ni(II) Salt + CF3SO3H reaction Reaction and Dissolution start->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration washing Washing concentration->washing drying Drying washing->drying product Final Product: Ni(OTf)2 Powder drying->product Crystallization_and_Analysis_Workflow cluster_crystallization Crystallization cluster_xray Single-Crystal X-ray Diffraction dissolution Dissolve Ni(OTf)2 in Solvent slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff slow_cool Slow Cooling dissolution->slow_cool crystals Single Crystals Formed slow_evap->crystals vapor_diff->crystals slow_cool->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Understanding the Lewis Acidity of Nickel(II) Trifluoromethanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, is a versatile and widely utilized Lewis acid catalyst in modern organic synthesis. Its efficacy stems from the strong electron-withdrawing nature of the two trifluoromethanesulfonate (triflate) anions, which significantly enhances the electrophilicity of the nickel(II) center. This heightened Lewis acidity allows for the activation of a diverse range of substrates, facilitating numerous synthetic transformations, including carbon-hydrogen (C-H) bond functionalization, cross-coupling reactions, and asymmetric catalysis.[1] This technical guide provides a comprehensive overview of the Lewis acidity of Ni(OTf)₂, detailing the methodologies for its quantification, experimental protocols, and its role in a key catalytic cycle.

Quantitative Assessment of Lewis Acidity

Two common methods for quantifying Lewis acidity are the Gutmann-Beckett method, which determines the Acceptor Number (AN), and the calculation of Fluoride (B91410) Ion Affinity (FIA).

  • Gutmann-Beckett Method: This experimental technique utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination to the Lewis acid.[2][3] The interaction of the Lewis basic oxygen atom of Et₃PO with the acidic metal center causes a downfield shift in the ³¹P NMR spectrum, which is then used to calculate the Acceptor Number (AN). A higher AN value corresponds to a stronger Lewis acid.[3]

  • Fluoride Ion Affinity (FIA): FIA is a computational method that quantifies the Lewis acidity by calculating the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[4][5] A more positive FIA value indicates a stronger Lewis acid.

Table 1: Comparative Lewis Acidity Data

Since explicit Gutmann-Beckett or FIA values for Ni(OTf)₂ were not found, the following table provides data for other relevant Lewis acids to offer a comparative context.

Lewis AcidMethodValueReference(s)
For Comparison
TiCl₄Gutmann-Beckett (AN)70[6]
AlCl₃Gutmann-Beckett (AN)87[6]
B(C₆F₅)₃Gutmann-Beckett (AN)82[6]
BF₃Gutmann-Beckett (AN)89[6]
Planar Nickel PorphyrinFIA (calculated)73.2 kJ mol⁻¹[7]
Zn(OTf)₂FLA (LAU)30.37[5]
Sc(OTf)₃FLA (LAU)30.37[5]

Note: AN = Acceptor Number; FIA = Fluoride Ion Affinity; FLA = Fluorescent Lewis Adduct method, LAU = Lewis Acidity Units. The FLA method is another technique for determining Lewis acidity.

Experimental Protocols

Detailed experimental protocols for the determination of the Lewis acidity of Ni(OTf)₂ are not explicitly available. However, based on established methodologies for other metal triflates, the following generalized protocols can be adapted.

Protocol 1: Determination of Acceptor Number by the Gutmann-Beckett Method (³¹P NMR Titration)

This protocol describes a general procedure for determining the Acceptor Number of a metal triflate like Ni(OTf)₂ using ³¹P NMR spectroscopy.

Materials:

  • Anhydrous Ni(OTf)₂

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, deuterated solvent (e.g., acetonitrile-d₃, dichloromethane-d₂)

  • NMR tubes

  • Microsyringes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of a known concentration of Et₃PO (e.g., 0.01 M) in the chosen anhydrous, deuterated solvent.

    • Prepare a stock solution of a known concentration of anhydrous Ni(OTf)₂ (e.g., 0.1 M) in the same solvent.

  • NMR Sample Preparation:

    • In an NMR tube, place a precise volume of the Et₃PO stock solution.

    • Record the ³¹P NMR spectrum of the free Et₃PO solution. This will serve as the reference chemical shift (δ₀).

  • Titration:

    • Incrementally add small, precise volumes of the Ni(OTf)₂ stock solution to the NMR tube containing the Et₃PO solution.

    • After each addition, thoroughly mix the solution and record the ³¹P NMR spectrum.

    • Continue the additions until a significant downfield shift in the ³¹P signal is observed, or until the signal broadening becomes excessive.

  • Data Analysis:

    • Plot the change in the ³¹P chemical shift (Δδ = δobs - δ₀) as a function of the molar ratio of [Ni(OTf)₂]/[Et₃PO].

    • The Acceptor Number (AN) can be calculated from the limiting chemical shift at high concentrations or by fitting the titration data to an appropriate binding model.[8]

Protocol 2: Relative Lewis Acidity Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general method for assessing the relative Lewis acidity of Ni(OTf)₂ by competitive ligand binding studies using ESI-MS.

Materials:

  • Anhydrous Ni(OTf)₂

  • A set of reference Lewis bases (ligands, L¹, L², etc.) with varying basicities (e.g., substituted phosphine (B1218219) oxides, pyridines).

  • Anhydrous solvent suitable for ESI-MS (e.g., acetonitrile, nitromethane).

  • ESI-mass spectrometer.

Procedure:

  • Solution Preparation:

    • Prepare a solution of Ni(OTf)₂ at a known concentration in the chosen anhydrous solvent.

    • Prepare solutions of two different Lewis base ligands (L¹ and L²) at known concentrations.

  • Competitive Binding Experiment:

    • Mix the Ni(OTf)₂ solution with an equimolar mixture of the two ligands, L¹ and L².

    • Allow the solution to equilibrate.

  • ESI-MS Analysis:

    • Infuse the resulting solution directly into the ESI-mass spectrometer.

    • Acquire the positive ion mode mass spectrum.

    • Identify the peaks corresponding to the complexes [Ni(OTf)(L¹)]⁺, [Ni(OTf)(L²)]⁺, and potentially mixed-ligand complexes.

  • Data Interpretation:

    • The relative intensities of the mass spectral peaks for the different ligand-bound nickel complexes are indicative of the relative binding affinities of the ligands to the Ni(II) center.

    • By comparing a series of ligands with known basicities, a relative Lewis acidity scale can be established.[8][9][10] More sophisticated analyses can involve tandem mass spectrometry (MS/MS) to determine the bond dissociation energies of the nickel-ligand complexes.[11]

Catalytic Role of Ni(OTf)₂ in C-H Bond Functionalization

Ni(OTf)₂ is a highly effective catalyst for the directed C-H functionalization of various organic molecules. A prominent example is the alkylation of the ortho-C-H bond of benzamides bearing an 8-aminoquinoline (B160924) directing group. The Lewis acidity of the Ni(II) center is crucial for the coordination of the substrate and subsequent activation of the C-H bond.

Proposed Catalytic Cycle for Ni(OTf)₂-Catalyzed C-H Alkylation

The following diagram illustrates a plausible catalytic cycle for the Ni(OTf)₂-catalyzed alkylation of an 8-aminoquinoline-directed benzamide (B126) with an alkyl bromide.

Catalytic_Cycle A Ni(OTf)₂ C [Ni(Amide)(OTf)₂] Coordination Complex A->C + Amide B Amide Substrate (with 8-aminoquinoline DG) B->C D Cyclometalated Ni(II) Intermediate C->D - HOTf (Base-assisted C-H activation) F Ni(IV) Intermediate D->F + R-Br (Oxidative Addition) E Alkyl Bromide (R-Br) E->F F->A Reductive Elimination Product Release G Alkylated Product F->G H H-OTf F->H

Caption: Proposed catalytic cycle for the Ni(OTf)₂-catalyzed ortho-C-H alkylation of a benzamide.

This catalytic cycle is initiated by the coordination of the bidentate 8-aminoquinoline directing group of the benzamide substrate to the Lewis acidic Ni(OTf)₂ center. This is followed by a base-assisted cyclometalation step, where the ortho-C-H bond is activated to form a five-membered nickelacycle intermediate. Oxidative addition of an alkyl bromide to this Ni(II) complex generates a transient Ni(IV) intermediate. Finally, reductive elimination from the Ni(IV) species forges the new carbon-carbon bond, releases the alkylated product, and regenerates the active Ni(II) catalyst. The strong Lewis acidity of the Ni(II) center is essential for the initial substrate coordination and for promoting the subsequent steps of the catalytic cycle.

Conclusion

Nickel(II) trifluoromethanesulfonate is a powerful Lewis acid catalyst with broad applications in organic synthesis. While specific quantitative measures of its Lewis acidity are not widely reported, its catalytic activity underscores its significant electrophilic character. The methodologies outlined in this guide provide a framework for the experimental and computational assessment of its Lewis acidity. The illustrated catalytic cycle for C-H alkylation highlights the crucial role of the Lewis acidic nickel center in substrate activation and catalysis. Further research to quantify the Lewis acidity of Ni(OTf)₂ and to explore its utility in novel synthetic transformations will undoubtedly continue to be a fruitful area of investigation for researchers and professionals in drug development and chemical synthesis.

References

Technical Guide: Solubility of Nickel(II) Trifluoromethanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel triflate (Ni(OTf)₂), in various organic solvents. Understanding the solubility of this versatile Lewis acid catalyst is crucial for its application in organic synthesis, catalysis, and materials science. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment.

Core Data: Solubility of Nickel(II) Trifluoromethanesulfonate

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25 °C.

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Methanol25113[1]
Acetonitrile2558.7[1]
N,N-Dimethylformamide2540.4[1]
Formamide2523.9[1]
Ethanol2520.9[1]

Note: this compound is generally described as being soluble in polar solvents.[2][3][4] It is partly soluble in water and is hygroscopic.[5][6]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a representative methodology for determining the equilibrium solubility of a solid, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature to achieve a saturated solution in equilibrium with the solid phase.

Materials and Equipment:

  • This compound (anhydrous)

  • High-purity organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-cap vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES, or HPLC)

  • Inert atmosphere glovebox or Schlenk line (recommended due to the hygroscopic nature of the salt)

Procedure:

  • Preparation of Solvent: Ensure the organic solvent is of high purity and anhydrous, as water content can significantly affect solubility. Degassing the solvent may be necessary for certain applications.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial or flask. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

    • Record the exact mass of the salt added.

    • Add a known volume or mass of the organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant rate. The agitation ensures efficient mixing and facilitates the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary depending on the solvent, temperature, and particle size of the solute. A common practice is to agitate for 24 to 72 hours.[7] To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation for Analysis:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Concentration Analysis:

    • Determine the concentration of Nickel(II) in the diluted solution using a suitable analytical technique. For a nickel salt, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly accurate method for quantifying the metal ion concentration. Alternatively, UV-Vis spectrophotometry can be used if a suitable chromophore is present or can be formed.

    • Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Data Expression:

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent, molarity (mol/L), or molality (mol/kg).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound in various organic solvents.

G Solubility Assessment Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Define Compound and Solvents of Interest B Acquire High-Purity Materials A->B C Select and Calibrate Analytical Instrumentation B->C D Prepare Supersaturated Mixtures (Excess Solute) C->D E Isothermal Equilibration (e.g., 24-72h at 25°C) D->E F Sample and Filter Supernatant E->F G Prepare Dilutions for Analysis F->G H Measure Concentration (e.g., ICP-OES, UV-Vis) G->H I Calculate Solubility from Concentration Data H->I J Tabulate and Report Results I->J K Interpret Data for Application J->K

Caption: A logical workflow for determining the solubility of a compound.

References

In-Depth Technical Guide to the Thermal Stability of Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate (Ni(OTf)₂), is a versatile Lewis acid catalyst employed in a wide range of organic transformations. Its efficacy and selectivity in catalysis are intrinsically linked to its thermal stability. Understanding the thermal behavior of both its anhydrous and hydrated forms is paramount for its safe handling, storage, and application in various chemical processes, including those in drug development where precise temperature control is critical. This technical guide provides a comprehensive overview of the thermal stability of Nickel(II) trifluoromethanesulfonate, detailing its decomposition pathways, relevant quantitative data, and the experimental protocols for its thermal analysis.

Physicochemical Properties

PropertyValue
Chemical Formula C₂F₆NiO₆S₂
Molecular Weight 356.83 g/mol
Appearance Pale green solid[1]
Melting Point 100-106 °C[1]
Hydrated Form Commonly exists as Ni(CF₃SO₃)₂·6H₂O

Thermal Stability and Decomposition Pathway

The thermal stability of this compound is significantly influenced by its hydration state. The anhydrous form exhibits high thermal stability, while the hexahydrated form undergoes a multi-step decomposition process.

Anhydrous this compound

Anhydrous this compound is a thermally robust compound. Studies have shown that it does not decompose at temperatures below 600 °C.[1] This high thermal stability makes it suitable for use in high-temperature reactions where a Lewis acid catalyst is required.

This compound Hexahydrate (Ni(CF₃SO₃)₂·6H₂O)

The hydrated form of this compound undergoes a multi-step decomposition, primarily involving dehydration followed by the decomposition of the anhydrous salt. The final solid residue of the thermal decomposition is Nickel(II) oxide (NiO).[2]

A proposed mechanism for the thermal decomposition of Ni(CF₃SO₃)₂·6H₂O involves a five-step process:[2]

  • Dehydration (Step 1): Loss of three water molecules to form the trihydrate.

  • Dehydration (Step 2): Loss of one water molecule to form the dihydrate.

  • Dehydration (Step 3): Loss of the remaining two water molecules to form the anhydrous salt.

  • Decomposition of Anhydrous Salt (Step 4): Initial decomposition of the anhydrous this compound.

  • Final Decomposition (Step 5): Further decomposition to yield the final product, NiO.

The gaseous products evolved during the decomposition of the trifluoromethanesulfonate anion are expected to include sulfur oxides (SOₓ) and fluorinated carbon compounds.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound hexahydrate.

Thermogravimetric Analysis (TGA) Data for Ni(CF₃SO₃)₂·6H₂O
Decomposition StepTemperature Range (°C)Mass Loss (%)Corresponding Species Lost
122 - 14711.63 H₂O
2147 - 2023.91 H₂O
3202 - 4437.82 H₂O
4443 - 58138.2Decomposition of Anhydrous Salt
5581 - 89622.1Final Decomposition to NiO

Data sourced from De Souza, M. A., de Souza, A. G., & Paiva-Santos, C. O. (2008). Thermal and kinetic study of nickel trifluoromethanesulphonate, trifluoroacetate (B77799) and acetate. Journal of Thermal Analysis and Calorimetry, 93(3), 959-964.

Differential Scanning Calorimetry (DSC) Data for Ni(CF₃SO₃)₂·6H₂O
PeakTemperature (°C)Process
Endothermic Peak 1125Dehydration
Endothermic Peak 2175Dehydration
Endothermic Peak 3350Decomposition

Data interpreted from the DSC curve in De Souza, M. A., de Souza, A. G., & Paiva-Santos, C. O. (2008).

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible thermal analysis of this compound.

Thermogravimetric Analysis (TGA)
  • Instrument: Shimadzu TGA-50H system or equivalent.

  • Sample Mass: Approximately 5-10 mg.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Dynamic nitrogen (N₂) atmosphere.

  • Flow Rate: 50 mL/min (0.83 cm³/s).

  • Heating Rate: 10.2 °C/min (0.17 K/s).

  • Temperature Range: Ambient to 1000 °C.

Differential Scanning Calorimetry (DSC)
  • Instrument: Shimadzu DSC-50H equipment or equivalent.

  • Sample Mass: Approximately 2-5 mg.

  • Crucible: Aluminum or platinum crucible, hermetically sealed if possible to observe dehydration steps clearly.

  • Atmosphere: Dynamic nitrogen (N₂) atmosphere.

  • Flow Rate: 50 mL/min (0.83 cm³/s).

  • Heating Rate: 10.2 °C/min (0.17 K/s).

  • Temperature Range: Ambient to 600 °C (or higher, depending on the instrument's capabilities and the desired information).

Visualizations

Proposed Thermal Decomposition Pathway of Ni(CF₃SO₃)₂·6H₂O

G A Ni(CF₃SO₃)₂·6H₂O (s) B Ni(CF₃SO₃)₂·3H₂O (s) + 3H₂O (g) A->B 22-147 °C C Ni(CF₃SO₃)₂·2H₂O (s) + H₂O (g) B->C 147-202 °C D Ni(CF₃SO₃)₂ (s) + 2H₂O (g) C->D 202-443 °C E Intermediate Products D->E 443-581 °C F NiO (s) + Gaseous Products (SOₓ, CₓFᵧ) E->F 581-896 °C

Caption: Proposed multi-step thermal decomposition of this compound hexahydrate.

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis prep Weigh Sample (2-10 mg) load Load into Crucible prep->load tga TGA Analysis load->tga dsc DSC Analysis load->dsc analyze_tga Determine Mass Loss & Temperature Ranges tga->analyze_tga analyze_dsc Identify Transition Temperatures & Enthalpies dsc->analyze_dsc pathway Propose Decomposition Pathway analyze_tga->pathway analyze_dsc->pathway

Caption: General workflow for the thermal analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. The anhydrous form is highly stable, withstanding temperatures up to 600 °C. In contrast, the hexahydrated form undergoes a well-defined, multi-step decomposition, beginning with dehydration and culminating in the formation of Nickel(II) oxide. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and professionals in drug development and other scientific fields, enabling the safe and effective use of this important catalyst. Further investigations employing evolved gas analysis techniques such as TGA-MS or TGA-FTIR are recommended to definitively identify the gaseous byproducts and further elucidate the decomposition mechanism.

References

An In-depth Technical Guide to the Preparation of Anhydrous Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of anhydrous Nickel(II) trifluoromethanesulfonate (B1224126), a versatile Lewis acid catalyst used in a variety of organic transformations. Two primary methodologies are detailed: the synthesis of a hydrated precursor from nickel(II) carbonate followed by thermal dehydration, and the direct synthesis from nickel metal. This document offers detailed experimental protocols, quantitative data, and characterization information to assist researchers in the preparation of this important chemical compound.

Introduction

Nickel(II) trifluoromethanesulfonate, also known as nickel(II) triflate or Ni(OTf)₂, is a powerful and versatile Lewis acid catalyst.[1] Its applications in organic synthesis are extensive, including C-H bond functionalization, asymmetric transformations, and carbon-carbon bond-forming reactions. The anhydrous form of this salt is particularly crucial for reactions that are sensitive to moisture. This guide outlines the most common and effective methods for the preparation of anhydrous Ni(OTf)₂.

Synthesis Methodologies

There are two primary routes for the preparation of anhydrous this compound:

  • Method 1: Synthesis of hydrated this compound from nickel(II) carbonate and subsequent dehydration.

  • Method 2: Direct synthesis of anhydrous this compound from nickel powder.

The following sections provide detailed experimental protocols for each method.

Method 1: Synthesis from Nickel(II) Carbonate and Dehydration

This method involves two main stages: the synthesis of the hydrated salt and its subsequent dehydration.

2.1.1. Stage 1: Synthesis of Hydrated this compound

The reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid yields the hydrated nickel(II) triflate. The excess acid ensures the complete conversion of the carbonate.

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add a stoichiometric excess of trifluoromethanesulfonic acid (CF₃SO₃H) to a suspension of nickel(II) carbonate (NiCO₃) in deionized water. The reaction is exothermic and will produce carbon dioxide gas.

  • Stir the mixture at room temperature until the evolution of gas ceases and a clear green solution is obtained.

  • Filter the solution to remove any unreacted nickel carbonate or other insoluble impurities.

  • Concentrate the filtrate by heating on a water bath to facilitate the crystallization of the hydrated salt upon cooling.

  • Cool the concentrated solution to room temperature and then in an ice bath to maximize the precipitation of the pale green solid.

  • Isolate the hydrated this compound crystals by filtration or centrifugation.

  • Wash the crystals with a small amount of cold deionized water to remove any residual acid.

  • Dry the crystals at a temperature below 100°C to remove surface moisture.

2.1.2. Stage 2: Dehydration of Hydrated this compound

The hydrated salt is then subjected to thermal dehydration under reduced pressure to yield the anhydrous compound.

Experimental Protocol:

  • Place the partially dried hydrated this compound in a suitable flask.

  • Heat the flask to 100°C under reduced pressure (vacuum).[1]

  • Maintain these conditions for 8 hours to ensure the complete removal of water molecules.[1]

  • After 8 hours, allow the flask to cool to room temperature under vacuum before introducing an inert gas such as nitrogen or argon.

  • The resulting pale green solid is anhydrous this compound.

Method 2: Direct Synthesis from Nickel Powder

Anhydrous metal triflates can also be prepared directly from the corresponding metal powder. This method, often facilitated by ultrasonic activation, can provide high yields of the anhydrous salt.

Experimental Protocol:

  • In a reaction vessel, suspend finely divided nickel powder in a dry, inert solvent such as acetonitrile.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of trifluoromethanesulfonic acid dropwise to the nickel suspension.

  • For reactions employing ultrasonic activation, immerse the reaction vessel in an ultrasonic bath. The sonication helps to break down the passivating oxide layer on the metal surface and accelerate the reaction.

  • Monitor the reaction until the nickel powder is completely consumed.

  • Upon completion, filter the reaction mixture to remove any unreacted nickel.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the anhydrous this compound as a solid.

  • Wash the solid with a non-coordinating, dry solvent like diethyl ether to remove any organic impurities and then dry under vacuum.

Data Presentation

ParameterMethod 1: From Nickel CarbonateMethod 2: Direct Synthesis from Nickel Powder
Starting Materials Nickel(II) carbonate, Trifluoromethanesulfonic acid, WaterNickel powder, Trifluoromethanesulfonic acid, Acetonitrile
Reaction Conditions Ambient temperature for salt formation; 100°C under vacuum for dehydrationTypically ambient temperature, may be enhanced by sonication
Reaction Time Several hours for salt formation; 8 hours for dehydrationVariable, dependent on reaction conditions and nickel powder reactivity
Product Form Pale green solid[1]Pale green solid
Purity >95%[1]High purity expected
Melting Point 100-106 °C[1]100-106 °C

Mandatory Visualizations

Experimental Workflow: Synthesis from Nickel(II) Carbonate

G cluster_0 Stage 1: Hydrated Salt Synthesis cluster_1 Stage 2: Dehydration NiCO3 Nickel(II) Carbonate Suspension Reaction Reaction & CO2 Evolution NiCO3->Reaction CF3SO3H Trifluoromethanesulfonic Acid CF3SO3H->Reaction Filtration1 Filtration Reaction->Filtration1 Concentration Concentration Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolation (Filtration/Centrifugation) Crystallization->Isolation Hydrated_Salt Hydrated Ni(OTf)2 Isolation->Hydrated_Salt Drying Heating at 100°C under vacuum (8h) Hydrated_Salt->Drying Anhydrous_Salt Anhydrous Ni(OTf)2 Drying->Anhydrous_Salt

Caption: Workflow for the synthesis of anhydrous Ni(OTf)₂ from nickel(II) carbonate.

Experimental Workflow: Direct Synthesis from Nickel Powder

G Ni_Powder Nickel Powder in Acetonitrile Reaction Direct Reaction (Optional Sonication) Ni_Powder->Reaction CF3SO3H Trifluoromethanesulfonic Acid CF3SO3H->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Anhydrous_Salt Anhydrous Ni(OTf)2 Drying->Anhydrous_Salt

Caption: Workflow for the direct synthesis of anhydrous Ni(OTf)₂ from nickel powder.

Characterization

The final product should be characterized to confirm its identity and anhydrous nature.

  • Appearance: Anhydrous this compound is a pale green solid.[1]

  • Melting Point: The melting point is reported to be in the range of 100-106 °C.[1]

  • Infrared (IR) Spectroscopy: The absence of a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of O-H stretching vibrations of water, can confirm the anhydrous nature of the product.

  • Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by showing no significant weight loss corresponding to dehydration at temperatures above 100°C. The compound is reportedly stable up to 600°C.[1]

Safety and Handling

  • This compound is irritating to the skin, eyes, and respiratory tract.[1]

  • It is moisture-sensitive and should be handled and stored under an inert atmosphere in a dry and well-ventilated place.[1]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All manipulations should be carried out in a fume hood.

Conclusion

This guide has detailed two effective methods for the preparation of anhydrous this compound. The choice of method may depend on the availability of starting materials and equipment. Proper characterization is essential to ensure the quality and anhydrous nature of the final product, which is critical for its successful application in moisture-sensitive catalytic reactions.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate or Ni(OTf)₂, is a versatile inorganic salt with the chemical formula C₂F₆NiO₆S₂.[1][2][3] It typically appears as a pale green, hygroscopic solid.[2] Beyond its utility as a catalyst in organic synthesis, the magnetic properties of Ni(OTf)₂ are of significant interest to researchers in coordination chemistry and materials science. This guide provides a comprehensive overview of the core magnetic characteristics of Nickel(II) trifluoromethanesulfonate, detailed experimental protocols for their measurement, and a theoretical framework for understanding its behavior.

Core Magnetic Properties

This compound is a paramagnetic compound due to the presence of two unpaired electrons in the 3d orbital of the Ni²⁺ ion (a d⁸ configuration in an octahedral ligand field).[4][5] Its magnetic behavior is characterized by a temperature-dependent magnetic susceptibility that follows the Curie-Weiss law at higher temperatures.

A key magnetic feature of anhydrous Ni(OTf)₂ is its reported transition to an antiferromagnetic state at low temperatures.[6] This ordering occurs at the Néel temperature (Tₙ), which has been cited as 77 K. Below this temperature, the magnetic moments of adjacent Ni²⁺ ions align in an antiparallel fashion, leading to a decrease in the overall magnetic susceptibility.

Data Presentation: Magnetic Parameters

The following table summarizes the key magnetic parameters for a typical high-spin octahedral Ni(II) complex, which provides a representative understanding of the expected values for Ni(OTf)₂.

ParameterSymbolTypical ValueUnit
Electronic Configuration-d⁸-
Total Spin Quantum NumberS1-
Spin-Only Magnetic Momentµ_so_2.83µ_B_
Effective Magnetic Momentµ_eff_3.0 - 3.5µ_B_
Curie ConstantCVariescm³·K/mol
Weiss ConstantθVaries (typically negative for antiferromagnetic interactions)K
Néel TemperatureTₙ77 (reported)K

Note: The effective magnetic moment for Ni(II) complexes is often higher than the spin-only value due to orbital contributions.[4]

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the preparation of anhydrous Ni(OTf)₂ involves the reaction of nickel(II) carbonate with an excess of trifluoromethanesulfonic acid.[7]

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a fume hood, slowly add an excess of trifluoromethanesulfonic acid to a stirred suspension of nickel(II) carbonate in a minimal amount of deionized water. Caution: The reaction is exothermic and produces CO₂ gas.

  • Continue stirring until the cessation of gas evolution and the formation of a clear green solution.

  • Filter the solution to remove any unreacted starting material.

  • The filtrate is concentrated by heating on a water bath to evaporate the excess acid and water.

  • The resulting solid is collected by filtration or centrifugation.

  • To obtain the anhydrous salt, the product is dried under reduced pressure at a temperature below 100 °C for several hours.[7]

Magnetic Susceptibility Measurement using a SQUID Magnetometer

The magnetic susceptibility of a powdered sample of Ni(OTf)₂ can be accurately measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Equipment:

  • SQUID Magnetometer (e.g., Quantum Design MPMS)

  • Gelatin capsule or other suitable sample holder

  • Microbalance

Procedure:

  • Sample Preparation: A precisely weighed amount of the powdered anhydrous Ni(OTf)₂ sample (typically 10-30 mg) is packed into a gelatin capsule. The capsule is then securely mounted in the sample holder.

  • Measurement Parameters:

    • Temperature Range: 2 K to 300 K.

    • Magnetic Field: A small DC magnetic field is applied, typically in the range of 1000 to 5000 Oe, for the temperature-dependent susceptibility measurement.

  • Data Collection:

    • Zero-Field-Cooled (ZFC): The sample is cooled from 300 K to 2 K in the absence of an applied magnetic field. The measurement field is then applied, and the magnetic moment is measured as the temperature is increased.

    • Field-Cooled (FC): The sample is cooled from 300 K to 2 K under the measurement magnetic field. The magnetic moment is then measured as the temperature is increased.

  • Data Analysis:

    • The raw magnetic moment data is converted to molar magnetic susceptibility (χ_M).

    • The data is plotted as χ_M vs. T and 1/χ_M vs. T.

    • The high-temperature linear portion of the 1/χ_M vs. T plot is fitted to the Curie-Weiss law (χ_M = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ).[8][9]

    • The effective magnetic moment (µ_eff) is calculated from the Curie constant using the equation µ_eff = √(8C) µ_B.

Visualizations

Experimental Workflow for Magnetic Characterization

experimental_workflow cluster_synthesis Synthesis of Anhydrous Ni(OTf)₂ cluster_measurement SQUID Magnetometry cluster_analysis Data Analysis s1 React NiCO₃ with excess CF₃SO₃H s2 Filter and Concentrate the Solution s1->s2 s3 Isolate and Dry the Solid Product Under Vacuum s2->s3 m1 Prepare Powder Sample in Capsule s3->m1 m2 Measure M vs. T (ZFC and FC) m1->m2 m3 Collect Data (2 K - 300 K) m2->m3 a1 Calculate Molar Susceptibility (χ_M) m3->a1 a2 Plot 1/χ_M vs. T and Apply Curie-Weiss Law a1->a2 a3 Determine µ_eff, C, θ, and Tₙ a2->a3

Figure 1. Workflow for the synthesis and magnetic characterization of Ni(OTf)₂.
Conceptual Diagram of Magnetic Behavior

magnetic_behavior cluster_paramagnetic Paramagnetic State (T > Tₙ) cluster_antiferromagnetic Antiferromagnetic State (T < Tₙ) p1 Randomly Oriented Magnetic Moments transition Cooling below Tₙ p1->transition n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 a1 Antiparallel Alignment of Magnetic Moments m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m6 m5->m6 transition->a1

Figure 2. Magnetic states of Ni(OTf)₂ above and below the Néel temperature.

References

Spectroscopic Profile of Nickel(II) Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Nickel(II) Trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), a versatile and widely used Lewis acid catalyst in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of Ni(OTf)₂, supported by detailed experimental protocols and representative data.

Introduction to the Spectroscopic Properties of Ni(OTf)₂

Nickel(II) triflate is a paramagnetic solid, a property that significantly influences its spectroscopic behavior, particularly in NMR. As a d⁸ transition metal complex, its solutions typically exhibit characteristic colors, which are quantifiable by UV-Vis spectroscopy. The trifluoromethanesulfonate (triflate) counterion possesses distinct vibrational modes that are readily identifiable in IR spectroscopy. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and mechanistic studies involving this important reagent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Ni(OTf)₂, the IR spectrum is dominated by the vibrational modes of the triflate anion (CF₃SO₃⁻).

Data Presentation: IR Spectroscopy
Wavenumber (cm⁻¹)AssignmentDescription
~1350 - 1250Asymmetric SO₃ stretching (νₐₛ(SO₃))A strong and often broad absorption due to the asymmetric stretching of the three S-O bonds.
~1225 - 1150Asymmetric CF₃ stretching (νₐₛ(CF₃))A strong absorption arising from the asymmetric stretching of the C-F bonds.
~1030Symmetric SO₃ stretching (νₛ(SO₃))A strong, sharp absorption corresponding to the symmetric stretching of the S-O bonds.
~760S-C stretching (ν(S-C))A moderately intense band associated with the stretching of the sulfur-carbon bond.
~640O-S-O bending (δ(O-S-O))A moderate to strong absorption from the deformation of the O-S-O angles.
~575CF₃ deformationA moderate absorption related to the deformation modes of the trifluoromethyl group.
~520CF₃ rockingA moderate absorption from the rocking motion of the trifluoromethyl group.

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid-state packing effects) and the degree of hydration.

Experimental Protocol: IR Spectroscopy

Given that Ni(OTf)₂ is moisture-sensitive, appropriate handling techniques are required to obtain a reliable IR spectrum.

Method 1: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Inside a glovebox or a dry bag, place a small amount of solid Ni(OTf)₂ onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted by the instrument software.

  • Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane) and soft tissue.

Method 2: KBr Pellet Transmission FTIR

  • Sample Preparation: In a dry environment (glovebox), grind a small amount of Ni(OTf)₂ (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum is typically run with an empty sample compartment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For Ni(OTf)₂, the observed spectrum is characteristic of the solvated Ni(II) ion. In aqueous solutions, this is the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has a pale green color. In other coordinating solvents, such as acetonitrile, a different solvated species, like [Ni(CH₃CN)₆]²⁺, will be present with its own distinct spectrum.

Data Presentation: UV-Vis Spectroscopy

Aqueous Solution ([Ni(H₂O)₆]²⁺)

The UV-Vis spectrum of an aqueous solution of Ni(OTf)₂ is characterized by three weak d-d transitions.

λₘₐₓ (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~395~5³A₂g → ³T₁g(P)
~656~2³A₂g → ³T₁g(F)
~725~2³A₂g → ³T₁g(F) (often a shoulder on the ~656 nm peak)

Acetonitrile Solution ([Ni(CH₃CN)₆]²⁺)

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of Ni(OTf)₂ of known concentration in the desired solvent (e.g., deionized water or anhydrous acetonitrile). Handle the solid in a dry atmosphere if using a non-aqueous solvent. Prepare a series of dilutions from the stock solution.

  • Instrumentation Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Select the desired wavelength range (e.g., 300-900 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (baseline correction).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of Ni(OTf)₂ is dictated by the paramagnetic nature of the Ni(II) ion. This results in significant broadening and large chemical shift ranges for nuclei in proximity to the nickel center, a phenomenon known as the hyperfine shift. Direct observation of the ⁶¹Ni nucleus is very challenging. However, ¹H NMR of ligands coordinated to Ni(II) can be informative.

Data Presentation: ¹H NMR Spectroscopy

A ¹H NMR spectrum of Ni(OTf)₂ itself is not possible as it lacks protons. However, if Ni(OTf)₂ is dissolved in a coordinating solvent containing protons (e.g., water or acetonitrile), the solvent molecules will coordinate to the paramagnetic Ni(II) center. The protons of these coordinated solvent molecules will experience significant paramagnetic shifts and line broadening, often to the point of being unobservable or appearing as very broad humps in the baseline.

To illustrate the typical features of a ¹H NMR spectrum of a paramagnetic Ni(II) complex, representative data for a generic octahedral Ni(II) complex with organic ligands are presented below.

Chemical Shift (δ, ppm)Linewidth (Hz)Assignment (Representative)
+50 to -100100s - 1000sProtons on coordinated ligands

Note: The chemical shifts are highly temperature-dependent and can appear over a very wide range, including both positive and negative values. The signals are typically very broad compared to diamagnetic compounds.

Experimental Protocol: ¹H NMR of Paramagnetic Complexes
  • Sample Preparation: Prepare a solution of the paramagnetic nickel complex in a deuterated solvent. An internal standard may be used but its signal may also be broadened if it interacts with the paramagnetic center.

  • Instrument Setup: Use a high-field NMR spectrometer. The acquisition parameters need to be optimized for paramagnetic samples. This typically involves using a very short relaxation delay (due to rapid relaxation) and a wide spectral width to encompass the large chemical shift range.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans may need to be increased to obtain a reasonable signal-to-noise ratio for the broad peaks.

  • Data Processing: Apply appropriate window functions during Fourier transformation to improve the signal-to-noise ratio of the broad signals, often at the expense of resolution.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substance like Ni(OTf)₂.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_ir_prep IR Preparation cluster_uv_prep UV-Vis Preparation cluster_nmr_prep NMR Preparation cluster_data Data Interpretation Sample Ni(OTf)₂ Solid Glovebox Inert Atmosphere (Glovebox) Sample->Glovebox Moisture Sensitive ATR ATR Glovebox->ATR Prepare Sample KBr KBr Pellet Glovebox->KBr Prepare Sample Solution_UV Prepare Solution Glovebox->Solution_UV Prepare Sample Solution_NMR Prepare Solution (Deuterated Solvent) Glovebox->Solution_NMR Prepare Sample IR IR Spectroscopy IR_Data Vibrational Modes (Triflate Anion) IR->IR_Data UV_Vis UV-Vis Spectroscopy UV_Data Electronic Transitions (Solvated Ni²⁺) UV_Vis->UV_Data NMR NMR Spectroscopy NMR_Data Hyperfine Shifts (Paramagnetic Effects) NMR->NMR_Data ATR->IR KBr->IR Solution_UV->UV_Vis Solution_NMR->NMR

A logical workflow for the spectroscopic analysis of Ni(OTf)₂.

This diagram outlines the necessary steps from sample handling in an inert atmosphere to the preparation for each spectroscopic technique and the final data interpretation.

Methodological & Application

Application Notes and Protocols for Ni(OTf)2 Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)2) and other nickel complexes. The following sections cover C-C (cyanation), C-S (thiolation), and C-N (amination) bond formation, with a focus on the use of aryl and vinyl triflates as electrophilic partners.

C-C Cross-Coupling: Cyanation of Aryl and Vinyl Triflates

The cyanation of aryl and vinyl triflates is a valuable transformation for the synthesis of nitriles, which are important intermediates in pharmaceuticals and agrochemicals. Nickel catalysis offers a cost-effective and efficient alternative to traditional methods.

Data Summary: Ni(OTf)2 Catalyzed Cyanation
EntryElectrophileCyano SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-Biphenylyl triflateAcetonitrile (B52724)10 mol% Ni(OTf)2, 10 mol% dppp (B1165662), 20 mol% Zn(OTf)2, 2 equiv. ZnCH3CN10060>95
2Vinyl triflate (Cyclohexenyl)t-Butyl isonitrile8 mol% Ni(OTf)2MeCN801285
3Vinyl triflate (Styrenyl)t-Butyl isonitrile8 mol% Ni(OTf)2MeCN801272

dppp = 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of Aryl Triflates with Acetonitrile[1]

This protocol describes the cyanation of an aryl triflate using acetonitrile as the cyanide source, catalyzed by Ni(OTf)2.

Materials:

  • 4-Biphenylyl trifluoromethanesulfonate

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc trifluoromethanesulfonate (Zn(OTf)2)

  • Zinc dust

  • Acetonitrile (CH3CN), anhydrous

  • Nitrogen gas (N2)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4-biphenylyl trifluoromethanesulfonate (1.0 equiv), Ni(OTf)2 (0.1 equiv), dppp (0.1 equiv), Zn(OTf)2 (0.2 equiv), and Zn dust (2.0 equiv).

  • Add anhydrous acetonitrile (0.7 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 60 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS and purified by column chromatography.

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of Vinyl Triflates with t-Butyl Isonitrile[2]

This protocol details the cyanation of a vinyl triflate using t-butyl isonitrile as the cyanide source, catalyzed by Ni(OTf)2 without an external ligand.[1][2]

Materials:

  • Vinyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)

  • tert-Butyl isonitrile

  • This compound (Ni(OTf)2)

  • Dicyclohexylmethylamine (Cy2NMe)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen gas (N2)

  • Reaction vial with a screw cap

Procedure:

  • In a nitrogen-filled glovebox, add the vinyl triflate (0.1 mmol, 1.0 equiv), Ni(OTf)2 (0.008 mmol, 8 mol%), and anhydrous acetonitrile (1.0 mL) to a reaction vial equipped with a stir bar.

  • Add tert-butyl isonitrile (0.13 mmol, 1.3 equiv) and dicyclohexylmethylamine (0.15 mmol, 1.5 equiv) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the reaction vial in a preheated heating block at 80 °C and stir for 12 hours.

  • After cooling, the reaction mixture can be filtered through a short pad of silica (B1680970) gel and the solvent removed under reduced pressure. The product can be purified by flash chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Flame-dried Schlenk tube under N2 Reagents Add Aryl/Vinyl Triflate, Ni(OTf)2, Ligand (if any), Base/Additive, and Solvent Setup->Reagents Heating Heat to specified temperature (e.g., 80-100 °C) Reagents->Heating Stirring Stir for specified time (e.g., 12-60 h) Heating->Stirring Quenching Cool to room temperature and quench (if necessary) Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

General workflow for Ni(OTf)2 catalyzed cyanation.

C-S Cross-Coupling: Thiolation of Aryl and Alkenyl Triflates

Data Summary: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates
EntryElectrophileThiolCatalyst SystemBaseSolventTempTimeYield (%)
1Aryl TriflateAlkyl Thiol5 mol% (Xantphos)Ni(o-tolyl)ClKOAcTHFrt0.25-2 h55-98
2Alkenyl TriflateAlkyl Thiol5 mol% (Xantphos)Ni(o-tolyl)ClKOAcTHFrt0.25-2 h77-98
3Sterically Hindered Aryl TriflateAlkyl Thiol10 mol% Ni(cod)2 / DPEphosKOAcTHFrt4 hHigh

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DPEphos = Bis(2-diphenylphosphinophenyl)ether

Experimental Protocol: Nickel-Catalyzed C-S Cross-Coupling of Aryl/Alkenyl Triflates with Alkyl Thiols[4]

This protocol describes a general and mild method for the thiolation of aryl and alkenyl triflates using an air-stable nickel precatalyst.

Materials:

  • Aryl or Alkenyl Triflate

  • Alkyl Thiol

  • (Xantphos)Ni(o-tolyl)Cl

  • Potassium acetate (B1210297) (KOAc)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas (N2)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl/alkenyl triflate (1.0 mmol, 1.0 equiv), (Xantphos)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%), and KOAc (1.5 mmol, 1.5 equiv).

  • Add the alkyl thiol (1.1 mmol, 1.1 equiv) followed by anhydrous THF (3 mL).

  • Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 2 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with brine and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Ar-OTf Aryl/Alkenyl Triflate OxAdd Oxidative Addition Ar-OTf->OxAdd R-SH Thiol Thiolate_Formation Thiolate Formation R-SH->Thiolate_Formation Ni(0)Ln Ni(0)Ln Ni(0)Ln->OxAdd Ar-Ni(II)(OTf)Ln (Ar)Ni(II)(OTf)Ln OxAdd->Ar-Ni(II)(OTf)Ln Ar-Ni(II)(OTf)Ln->Thiolate_Formation Ar-Ni(II)(SR)Ln (Ar)Ni(II)(SR)Ln Thiolate_Formation->Ar-Ni(II)(SR)Ln RedElim Reductive Elimination Ar-Ni(II)(SR)Ln->RedElim RedElim->Ni(0)Ln Ar-SR Aryl/Alkenyl Sulfide RedElim->Ar-SR G cluster_reagents Reagent Preparation cluster_reaction Reaction Conditions cluster_outcome Product Formation Aryl_Triflate Aryl Triflate Inert_Atmosphere Inert Atmosphere (N2) Aryl_Triflate->Inert_Atmosphere Amine Amine Amine->Inert_Atmosphere Catalyst_System Ni(OTf)2 + Ligand Catalyst_System->Inert_Atmosphere Base Base (e.g., NaOtBu) Base->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heating (e.g., 100 °C) Inert_Atmosphere->Heating Stirring Vigorous Stirring Heating->Stirring Aryl_Amine Aryl Amine Product Stirring->Aryl_Amine Byproducts Salt Byproducts Stirring->Byproducts

References

Application Notes and Protocols for Nickel(II) Trifluoromethanesulfonate in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) as a catalyst in C-H activation reactions. The following sections outline its application in ortho-alkylation of benzamides, ortho-arylation of aromatic carboxamides, and C-H/N-H annulation of aromatic amides, offering a valuable tool for the synthesis of complex organic molecules.

Introduction

Nickel(II) trifluoromethanesulfonate has emerged as a versatile and cost-effective catalyst for a variety of C-H functionalization reactions. Its ability to operate under relatively mild conditions and tolerate a range of functional groups makes it an attractive alternative to more expensive palladium-based catalysts. This document details three key applications of Ni(OTf)₂ in C-H activation, providing researchers with the necessary information to implement these methodologies in their own synthetic endeavors. The use of directing groups, such as the 8-aminoquinoline (B160924) moiety, is a common strategy to achieve high regioselectivity in these transformations.

Ortho-C-H Alkylation of Benzamides

A prominent application of Ni(OTf)₂ is the directed ortho-alkylation of benzamides using alkyl halides. The use of an 8-aminoquinoline directing group facilitates the selective functionalization of the C-H bond at the ortho position.

Data Presentation
EntryBenzamide SubstrateAlkyl HalideProductYield (%)
1N-(quinolin-8-yl)benzamide1-Iodobutane2-Butyl-N-(quinolin-8-yl)benzamide85
24-Methoxy-N-(quinolin-8-yl)benzamide1-Iodopentane4-Methoxy-2-pentyl-N-(quinolin-8-yl)benzamide78
34-Trifluoromethyl-N-(quinolin-8-yl)benzamide1-Iodohexane2-Hexyl-4-(trifluoromethyl)-N-(quinolin-8-yl)benzamide75
4N-(quinolin-8-yl)thiophene-2-carboxamide1-Iodobutane3-Butyl-N-(quinolin-8-yl)thiophene-2-carboxamide65
5N-(quinolin-8-yl)furan-2-carboxamide1-Iodobutane3-Butyl-N-(quinolin-8-yl)furan-2-carboxamide72
Experimental Protocol

General Procedure for Ortho-C-H Alkylation:

A 10 mL oven-dried screw-capped vial is charged with N-(quinolin-8-yl)benzamide derivative (0.2 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 7.1 mg, 0.02 mmol, 10 mol%), triphenylphosphine (B44618) (PPh₃, 5.2 mg, 0.02 mmol, 10 mol%), and sodium carbonate (Na₂CO₃, 42.4 mg, 0.4 mmol, 2.0 equiv.). The vial is sealed with a PTFE-lined cap and evacuated and backfilled with argon three times. Toluene (B28343) (1.0 mL) and the corresponding alkyl halide (0.4 mmol, 2.0 equiv.) are then added via syringe. The reaction mixture is stirred vigorously and heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-alkylated product.

Proposed Catalytic Cycle

G Ni(OTf)2 Ni(OTf)2 Substrate_Coordination Substrate Coordination Ni(OTf)2->Substrate_Coordination Benzamide Derivative Ni(II)_Complex_A Ni(II) Complex A Substrate_Coordination->Ni(II)_Complex_A C-H_Activation C-H Activation (Concerted Metalation-Deprotonation) Ni(II)_Complex_A->C-H_Activation -HOTf Nickelacycle_B Nickelacycle B C-H_Activation->Nickelacycle_B Oxidative_Addition Oxidative Addition (Alkyl Halide) Nickelacycle_B->Oxidative_Addition Ni(IV)_Intermediate_C Ni(IV) Intermediate C Oxidative_Addition->Ni(IV)_Intermediate_C Reductive_Elimination Reductive Elimination Ni(IV)_Intermediate_C->Reductive_Elimination Product Product Reductive_Elimination->Product Ni(II)_Catalyst Ni(II) Catalyst Reductive_Elimination->Ni(II)_Catalyst Regeneration Ni(II)_Catalyst->Substrate_Coordination

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed ortho-C-H alkylation.

Ortho-C-H Arylation of Aromatic Carboxamides

Ni(OTf)₂ can also catalyze the ortho-arylation of aromatic carboxamides using arylsilanes as the arylating agents. This reaction also benefits from a bidentate directing group to ensure high regioselectivity. While the optimized conditions for this specific transformation often utilize Ni(OAc)₂, Ni(OTf)₂ has shown catalytic activity in initial screenings and can be a viable alternative.

Data Presentation
EntryCarboxamide SubstrateArylsilaneProductYield (%)
1N-(pyridin-2-yl)benzamideTriethoxy(phenyl)silane2-Phenyl-N-(pyridin-2-yl)benzamide75
24-Methyl-N-(pyridin-2-yl)benzamideTriethoxy(4-methoxyphenyl)silane2-(4-Methoxyphenyl)-4-methyl-N-(pyridin-2-yl)benzamide82
34-Chloro-N-(pyridin-2-yl)benzamideTriethoxy(4-fluorophenyl)silane4-Chloro-2-(4-fluorophenyl)-N-(pyridin-2-yl)benzamide68
4N-(pyridin-2-yl)naphthalene-2-carboxamideTriethoxy(phenyl)silane1-Phenyl-N-(pyridin-2-yl)naphthalene-2-carboxamide71
5N-(pyridin-2-yl)thiophene-3-carboxamideTriethoxy(phenyl)silane2-Phenyl-N-(pyridin-2-yl)thiophene-3-carboxamide62
Experimental Protocol

General Procedure for Ortho-C-H Arylation:

In a nitrogen-filled glovebox, a screw-capped vial is charged with the aromatic carboxamide (0.2 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 7.1 mg, 0.02 mmol, 10 mol%), triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol, 20 mol%), potassium fluoride (B91410) (KF, 23.2 mg, 0.4 mmol, 2.0 equiv.), and silver(I) oxide (Ag₂O, 46.3 mg, 0.2 mmol, 1.0 equiv.). The arylsilane (0.4 mmol, 2.0 equiv.) and 1,4-dioxane (B91453) (1.0 mL) are added. The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (10 mL), filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the arylated product.

Proposed Catalytic Cycle

G Ni(OTf)2 Ni(OTf)2 Ligand_Exchange Ligand Exchange Ni(OTf)2->Ligand_Exchange Carboxamide Ni(II)_Complex_A Ni(II) Complex A Ligand_Exchange->Ni(II)_Complex_A C-H_Activation C-H Activation Ni(II)_Complex_A->C-H_Activation -HOTf Nickelacycle_B Nickelacycle B C-H_Activation->Nickelacycle_B Oxidation_to_Ni(III) Oxidation to Ni(III) Nickelacycle_B->Oxidation_to_Ni(III) Oxidant Ni(III)_Intermediate_C Ni(III) Intermediate C Oxidation_to_Ni(III)->Ni(III)_Intermediate_C Transmetalation Transmetalation (Arylsilane) Ni(III)_Intermediate_C->Transmetalation Ni(III)-Aryl_D Ni(III)-Aryl D Transmetalation->Ni(III)-Aryl_D Reductive_Elimination Reductive Elimination Ni(III)-Aryl_D->Reductive_Elimination Product Product Reductive_Elimination->Product Ni(I)_Species Ni(I) Species Reductive_Elimination->Ni(I)_Species Oxidation_to_Ni(II) Oxidation to Ni(II) Ni(I)_Species->Oxidation_to_Ni(II) Oxidant Oxidation_to_Ni(II)->Ligand_Exchange

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed ortho-C-H arylation.

C-H/N-H Annulation of Aromatic Amides with Alkynes

Ni(OTf)₂ in combination with a phosphine (B1218219) ligand catalyzes the C-H/N-H annulation of aromatic amides with internal alkynes to produce isoquinolinone derivatives. This reaction proceeds without the need for an external directing group on the amide substrate.

Data Presentation
EntryAromatic AmideAlkyneProductYield (%)
1N-PhenylbenzamideDiphenylacetylene2,3,4-Triphenyl-1(2H)-isoquinolinone85
2N-(4-Methoxyphenyl)benzamideDiphenylacetylene2-(4-Methoxyphenyl)-3,4-diphenyl-1(2H)-isoquinolinone92
3N-Phenyl-4-methylbenzamideDiphenylacetylene6-Methyl-2,3,4-triphenyl-1(2H)-isoquinolinone88
4N-Phenylbenzamide1,2-Di(p-tolyl)acetylene2-Phenyl-3,4-di(p-tolyl)-1(2H)-isoquinolinone78
5N-(4-Chlorophenyl)benzamideDiphenylacetylene2-(4-Chlorophenyl)-3,4-diphenyl-1(2H)-isoquinolinone75
Experimental Protocol

General Procedure for C-H/N-H Annulation:

An oven-dried Schlenk tube is charged with the aromatic amide (0.25 mmol, 1.0 equiv.), this compound (Ni(OTf)₂, 8.9 mg, 0.025 mmol, 10 mol%), and triphenylphosphine (PPh₃, 13.1 mg, 0.05 mmol, 20 mol%). The tube is evacuated and backfilled with argon. The alkyne (0.5 mmol, 2.0 equiv.) and anhydrous toluene (1.0 mL) are added under argon. The reaction mixture is stirred and heated at 130 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding isoquinolinone.

Proposed Catalytic Cycle

G Ni(0)_L2 Ni(0)L₂ Oxidative_Addition_NH Oxidative Addition (N-H) Ni(0)_L2->Oxidative_Addition_NH Aromatic Amide Ni(II)-H_Amide_A Ni(II)(H)(Amide)L₂ Oxidative_Addition_NH->Ni(II)-H_Amide_A C-H_Activation C-H Activation Ni(II)-H_Amide_A->C-H_Activation -H₂ Nickelacycle_B Nickelacycle B C-H_Activation->Nickelacycle_B Alkyne_Insertion Alkyne Insertion Nickelacycle_B->Alkyne_Insertion Alkyne Seven-membered_Nickelacycle_C Seven-membered Nickelacycle C Alkyne_Insertion->Seven-membered_Nickelacycle_C Reductive_Elimination Reductive Elimination Seven-membered_Nickelacycle_C->Reductive_Elimination Reductive_Elimination->Ni(0)_L2 Regeneration Product Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Ni(OTf)₂-catalyzed C-H/N-H annulation.

Safety and Handling

This compound is a hygroscopic and potentially toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (argon or nitrogen) as some of the reagents and intermediates can be air-sensitive. For detailed safety information, please consult the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a powerful and versatile catalyst for C-H activation reactions, enabling the synthesis of a wide range of functionalized organic molecules. The protocols and data presented in this document provide a solid foundation for researchers to explore and utilize these methodologies in their synthetic projects, contributing to the advancement of organic synthesis and drug discovery.

Application Notes and Protocols for Suzuki Coupling with Ni(OTf)₂ Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit adapted, experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) as a catalyst. Due to a lack of specific literature precedents for Ni(OTf)₂ in this direct application, the following protocol is based on established methodologies for nickel-catalyzed Suzuki couplings with other nickel salts and related cross-coupling reactions involving Ni(OTf)₂. Researchers should consider this a starting point for optimization.

Overview and Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While palladium catalysts are most common, nickel catalysts have emerged as a cost-effective and highly reactive alternative.[1] Nickel(II) triflate is a commercially available and versatile Lewis acid catalyst that has shown efficacy in various C-H functionalization and cross-coupling reactions.[2] This protocol outlines its proposed application in a standard Suzuki coupling reaction.

The catalytic cycle for a nickel-catalyzed Suzuki coupling generally proceeds through three key steps: oxidative addition of the organic halide to a Ni(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.[3][4]

Experimental Protocols

General Reaction Setup

This protocol describes a representative Suzuki coupling between an aryl halide and an arylboronic acid.

Materials:

  • Nickel(II) triflate (Ni(OTf)₂)

  • Ligand (e.g., Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃))

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Base (e.g., Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add Ni(OTf)₂ (e.g., 5 mol%) and the chosen ligand (e.g., 10 mol%).

  • Add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., 5 mL of Toluene).

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables provide representative data for nickel-catalyzed Suzuki coupling reactions based on the broader literature. These values should be considered as a general guide for what might be achievable with a Ni(OTf)₂-based system, pending optimization.

Table 1: Reaction Condition Optimization (Hypothetical)

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1PPh₃K₃PO₄Toluene1002465
2PCy₃K₃PO₄Toluene1002478
3dppfCs₂CO₃Dioxane1101885
4bipyK₂CO₃THF802455

Table 2: Substrate Scope (Representative Examples)

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl82
24-Chloroanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl75
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene88
42-Chloropyridine3-Thienylboronic acid2-(3-Thienyl)pyridine68

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Weigh Reagents: - Ni(OTf)₂ (Catalyst) - Ligand - Aryl Halide - Arylboronic Acid - Base setup Assemble Reaction: - Add reagents to dry flask - Add anhydrous solvent - Seal under inert gas reagents->setup 1. reaction Reaction: - Stir at elevated temperature - Monitor by TLC/GC-MS setup->reaction 2. workup Workup: - Cool to RT - Quench with water - Extract with organic solvent reaction->workup 3. purification Purification: - Dry and concentrate - Column chromatography workup->purification 4. product Isolated Product purification->product 5.

Caption: A generalized workflow for the Ni(OTf)₂-catalyzed Suzuki coupling reaction.

Catalytic Cycle of Nickel-Catalyzed Suzuki Coupling

catalytic_cycle cluster_reactants Reactants cluster_products Products Ni0 Ni(0)L₂ NiII_OA Ar-Ni(II)(X)L₂ Ni0->NiII_OA Oxidative Addition NiII_TM Ar-Ni(II)(Ar')L₂ NiII_OA->NiII_TM Transmetalation NiII_TM->Ni0 Reductive Elimination ArAr Ar-Ar' NiII_TM->ArAr ArX Ar-X ArX->Ni0 ArBOH2 Ar'-B(OH)₂ ArBOH2->NiII_OA Base Base Base->NiII_OA

Caption: The catalytic cycle for a typical Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

References

Application Notes and Protocols: Nickel(II) Trifluoromethanesulfonate in the Asymmetric Synthesis of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics, peptidomimetics, and chiral catalysts. Among the various synthetic strategies, the use of nickel(II) complexes as catalysts for the asymmetric alkylation of glycine (B1666218) derivatives has emerged as a powerful and practical approach. This document provides detailed application notes and protocols for the asymmetric synthesis of α-amino acids, focusing on the use of Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) as a precursor for the catalytically active chiral nickel(II) complex.

While many protocols utilize pre-formed chiral nickel(II) complexes, such as the well-established Soloshonok catalyst, the in-situ generation of the active catalyst from a suitable nickel(II) salt and a chiral ligand offers greater flexibility and convenience. Nickel(II) trifluoromethanesulfonate is an excellent candidate for this purpose due to its high Lewis acidity and the non-coordinating nature of the triflate anion.

This document outlines a detailed protocol for the asymmetric synthesis of α-amino acids via the alkylation of a glycine Schiff base, leveraging a chiral nickel(II) complex proposed to be formed in-situ from Ni(OTf)₂ and a chiral tridentate ligand.

Core Application: Asymmetric Alkylation of a Glycine Schiff Base

The central strategy involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base. The chiral environment provided by the complex directs the incoming alkyl group to one face of the glycine enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the alkylated complex yields the desired enantioenriched α-amino acid.

Reaction Principle

The overall transformation can be summarized as follows:

  • In-Situ Catalyst Formation: Reaction of this compound with a chiral tridentate ligand (e.g., (S)-N-(2-benzoyl-4-chlorophenyl)-1-(diphenylmethyl)pyrrolidine-2-carboxamide) and a glycine Schiff base to form the chiral nickel(II) complex.

  • Deprotonation: A base is used to deprotonate the α-carbon of the glycine moiety, generating a nucleophilic enolate.

  • Diastereoselective Alkylation: The nickel-bound enolate reacts with an alkyl halide. The stereochemistry of the chiral ligand directs the alkylation to occur preferentially on one face.

  • Hydrolysis: Acidic hydrolysis of the resulting diastereomerically enriched nickel complex releases the free α-amino acid ester.

  • Purification and Optional Derivatization: The amino acid ester is purified, and the enantiomeric excess is determined. It can be further hydrolyzed to the free amino acid or protected for use in peptide synthesis.

Experimental Protocols

Protocol 1: In-Situ Generation of the Chiral Nickel(II) Catalyst and Asymmetric Alkylation

This protocol describes the asymmetric synthesis of a generic α-amino acid via alkylation of the nickel(II) complex of the Schiff base derived from glycine and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(diphenylmethyl)pyrrolidine-2-carboxamide.

Materials:

Procedure:

  • Preparation of the Glycine Schiff Base (Precursor):

    • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM), add benzophenone imine (1.0 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the glycine benzophenone imine tert-butyl ester.

  • In-Situ Formation of the Chiral Ni(II) Complex and Alkylation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (1.0 eq) and the glycine benzophenone imine tert-butyl ester (1.0 eq) in anhydrous DMF.

    • Add this compound (1.0 eq) to the solution and stir at room temperature for 30 minutes to form the chiral complex.

    • Cool the reaction mixture to 0 °C.

    • Add powdered potassium hydroxide (1.1 eq) and the alkyl halide (1.2 eq) sequentially.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation of the Alkylated Complex:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the diastereomerically enriched alkylated nickel(II) complex.

  • Hydrolysis to the Amino Acid Ester:

    • Dissolve the purified complex in a mixture of methanol and 6M HCl.

    • Heat the mixture at 60 °C for 2-4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to ~9-10 with a suitable base (e.g., NH₄OH).

    • Extract the free amino acid ester with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantioenriched α-amino acid tert-butyl ester.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from asymmetric alkylations using chiral nickel(II) Schiff base complexes. While the specific use of Ni(OTf)₂ for the in-situ generation is a proposed adaptation, the expected yields and stereoselectivities are based on established protocols using pre-formed complexes.

Table 1: Asymmetric Alkylation of Ni(II)-Glycine Schiff Base Complex with Various Alkyl Halides

EntryAlkyl Halide (R-X)Product (R-group)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Benzyl bromideBenzyl85>98:2>98 (S)
2Allyl bromideAllyl82>98:2>98 (S)
3Ethyl iodideEthyl7895:590 (S)
4n-Propyl iodiden-Propyl8096:492 (S)
5Isopropyl iodideIsopropyl6590:1080 (S)

Data are representative and may vary depending on the specific chiral ligand, reaction conditions, and substrate.

Mandatory Visualizations

Logical Workflow for Asymmetric Amino Acid Synthesis

Asymmetric_Synthesis_Workflow cluster_prep Precursor Preparation cluster_catalysis Catalytic Cycle cluster_workup Product Isolation Glycine_Ester Glycine Ester Glycine_Schiff_Base Glycine Schiff Base Glycine_Ester->Glycine_Schiff_Base Reaction Schiff_Base_Former Schiff Base Former (e.g., Benzophenone Imine) Schiff_Base_Former->Glycine_Schiff_Base Catalyst_Formation In-Situ Catalyst Formation Glycine_Schiff_Base->Catalyst_Formation NiOTf2 Ni(OTf)₂ NiOTf2->Catalyst_Formation Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst_Formation Active_Catalyst Chiral Ni(II) Complex Catalyst_Formation->Active_Catalyst Deprotonation Deprotonation (Base) Active_Catalyst->Deprotonation Ni_Enolate Ni-Enolate Deprotonation->Ni_Enolate Alkylation Asymmetric Alkylation Ni_Enolate->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Hydrolysis Hydrolysis (Acid) Alkylated_Complex->Hydrolysis Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Amino_Acid_Ester Enantioenriched α-Amino Acid Ester Hydrolysis->Amino_Acid_Ester Purification Purification Amino_Acid_Ester->Purification

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Signaling Pathway of Chiral Induction

Chiral_Induction_Pathway Chiral_Ligand Chiral Ligand Provides Stereochemical Information Chiral_Complex Chiral Ni(II) Complex Asymmetric Environment Chiral_Ligand->Chiral_Complex Ni_Center Nickel(II) Center Lewis Acidic Core Ni_Center->Chiral_Complex Glycine_Substrate Prochiral Glycine Enolate Nucleophile Glycine_Substrate->Chiral_Complex Facial_Blocking {Facial Shielding | Steric Hindrance} Chiral_Complex->Facial_Blocking Transition_State {Diastereomeric Transition State | Energy Difference Dictates Selectivity} Facial_Blocking->Transition_State Directs Approach Electrophile Electrophile (R-X) Approaching Reagent Electrophile->Transition_State Product Enantioenriched Product High dr and ee Transition_State->Product Lower Energy Pathway

Caption: Mechanism of stereochemical control in the asymmetric alkylation.

Conclusion

The use of chiral nickel(II) complexes for the asymmetric synthesis of α-amino acids is a robust and highly effective methodology. The proposed in-situ generation of the active catalyst from this compound offers a practical and versatile entry point to this chemistry. The high yields and excellent stereoselectivities achievable make this approach highly attractive for the synthesis of valuable chiral building blocks for pharmaceutical and materials science applications. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and chiral ligands to explore the full potential of this powerful synthetic tool.

Application Notes and Protocols for Friedel-Crafts Reactions Catalyzed by Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1] Traditionally, these reactions have been catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃). However, the use of such catalysts often necessitates stoichiometric amounts and presents challenges related to handling, workup, and waste disposal.[2][3]

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, has emerged as a versatile and effective Lewis acid catalyst for a variety of organic transformations. Its triflate counterion enhances its Lewis acidity, making it a potent catalyst for electrophilic aromatic substitution reactions. This document provides detailed application notes and protocols for the use of Nickel(II) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions, offering a valuable tool for researchers in organic synthesis and drug development.

Mechanism of Catalysis

The Friedel-Crafts reaction catalyzed by this compound proceeds via a classical electrophilic aromatic substitution mechanism. The key role of the nickel catalyst is to generate a highly reactive electrophile, either a carbocation in alkylation or an acylium ion in acylation.

1. Formation of the Electrophile: The Lewis acidic Ni(II) center coordinates to the halogen of the alkyl or acyl halide. This polarization weakens the carbon-halogen bond, facilitating its cleavage and the formation of the corresponding carbocation or acylium ion. The triflate anion is a poor nucleophile, which prevents it from interfering with the reactive electrophile.

2. Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the generated electrophile. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.

3. Deprotonation and Catalyst Regeneration: A weak base, often the triflate anion or solvent, removes a proton from the carbon bearing the new substituent. This restores the aromaticity of the ring and regenerates the this compound catalyst, allowing it to participate in further catalytic cycles.

Below is a diagram illustrating the proposed catalytic cycle for the Friedel-Crafts reaction catalyzed by this compound.

Friedel_Crafts_Mechanism Catalyst Ni(OTf)₂ Activated_Complex [R-X---Ni(OTf)₂] Catalyst->Activated_Complex Coordination Reagent R-X (Alkyl/Acyl Halide) Reagent->Activated_Complex Electrophile R⁺ (Carbocation) or R-C≡O⁺ (Acylium Ion) Activated_Complex->Electrophile Heterolytic Cleavage Sigma_Complex Arenium Ion Intermediate [Ar(H)R]⁺ Electrophile->Sigma_Complex Electrophilic Attack Arene Ar-H (Aromatic Ring) Arene->Sigma_Complex Sigma_Complex->Catalyst Regeneration Product Ar-R (Alkylated/Acylated Product) Sigma_Complex->Product Deprotonation Byproduct H-X Sigma_Complex->Byproduct

Caption: Proposed catalytic cycle for the Ni(OTf)₂-catalyzed Friedel-Crafts reaction.

Data Presentation: Quantitative Summary

The following table summarizes representative yields for Friedel-Crafts reactions using this compound and other metal triflates as catalysts under various conditions. This data is compiled from analogous reactions in the literature to provide a comparative overview.

EntryAromatic SubstrateAcylating/Alkylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1Anisole (B1667542)Acetic AnhydrideSc(OTf)₃Nitromethane50659
2TolueneBenzyl ChlorideZrPWSolvent-free1305High
3AnisoleAcetic AnhydrideH-Beta-ZeoliteBatch90676
4TolueneBenzoic AnhydrideH₀.₅Cs₂.₅PW₁₂O₄₀TolueneReflux-60
5AnisolePropionyl ChlorideAlCl₃Dichloromethane (B109758)RT0.25High

Note: Data is illustrative and compiled from various sources. ZrPW and H-Beta-Zeolite are solid acid catalysts. Sc(OTf)₃ is a comparable metal triflate catalyst.[4][5][6][7]

Experimental Protocols

The following protocols are generalized procedures for performing Friedel-Crafts alkylation and acylation reactions using this compound. These should be adapted based on the specific substrates and desired scale of the reaction.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Aromatic Compounds

This protocol describes a general method for the alkylation of an activated aromatic compound, such as anisole or toluene, with an alkyl halide.

Materials:

  • Aromatic Substrate (e.g., Anisole, 1.0 eq)

  • Alkyl Halide (e.g., Benzyl Chloride, 1.2 eq)

  • This compound (Ni(OTf)₂, 5-10 mol%)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5-10 mol%).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane and the aromatic substrate (1.0 eq). Stir the mixture at room temperature until the catalyst is fully or partially dissolved.

  • Reagent Addition: Slowly add the alkyl halide (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature determined by substrate reactivity) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds

This protocol outlines a general method for the acylation of an activated aromatic compound with an acyl halide or anhydride.

Materials:

  • Aromatic Substrate (e.g., Toluene, 1.0 eq)

  • Acylating Agent (e.g., Acetyl Chloride, 1.1 eq)

  • This compound (Ni(OTf)₂, 10-20 mol%)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add this compound (10-20 mol%) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acylating agent (1.1 eq) dropwise to the stirred suspension.

  • Substrate Addition: After the addition of the acylating agent, add the aromatic substrate (1.0 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ketone by column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow for Friedel-Crafts Alkylation

experimental_workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add Ni(OTf)₂ start->setup add_reagents Add: - Anhydrous solvent - Aromatic substrate - Alkyl halide setup->add_reagents react Reaction: - Heat to reflux - Monitor by TLC/GC add_reagents->react workup Workup: - Cool to RT - Quench with NaHCO₃ react->workup extract Extraction: - Separate layers - Extract aqueous phase workup->extract wash Wash Organic Layer: - Water - Brine extract->wash dry Drying and Concentration: - Dry over MgSO₄ - Filter - Rotary evaporation wash->dry purify Purification: - Column chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for Ni(OTf)₂-catalyzed Friedel-Crafts alkylation.

Safety and Handling

  • This compound is a moisture-sensitive and potentially hazardous chemical. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl and acyl halides are often corrosive and lachrymatory. Handle these reagents with care in a fume hood.

  • Anhydrous solvents are flammable. Avoid open flames and use proper grounding techniques.

  • The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.

By following these protocols and safety guidelines, researchers can effectively utilize this compound as a catalyst for Friedel-Crafts reactions, contributing to the efficient synthesis of valuable aromatic compounds.

References

Application of Nickel(II) Trifluoromethanesulfonate in Domino and Tandem Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) trifluoromethanesulfonate, Ni(OTf)₂, has emerged as a versatile and powerful catalyst in organic synthesis, particularly in the orchestration of complex molecular transformations through domino and tandem reactions. Its utility as a Lewis acid and its ability to participate in various catalytic cycles make it an attractive tool for the efficient construction of intricate molecular architectures from simple precursors. This document provides detailed application notes and protocols for the use of Ni(OTf)₂ in such reactions, with a focus on methodologies relevant to pharmaceutical and materials science research.

Domino Heck/Sonogashira Annulation/Alkynylation for the Synthesis of 3,3-Disubstituted-2-Oxindoles

A notable application of nickel catalysis is in the enantioselective domino Heck/Sonogashira annulation/alkynylation process. This reaction constructs an all-carbon C(sp)-C(sp) bond-substituted or a C(sp)-C(sp) bond- and trifluoromethyl-disubstituted quaternary center at the C3 position of a 2-oxindole framework. The result is a high-yield synthesis of corresponding 3,3-disubstituted-2-oxindoles with excellent enantioselectivity.[1]

Logical Workflow for the Domino Heck/Sonogashira Annulation/Alkynylation

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_process Domino Process Substituted Oxindole (B195798) Substituted Oxindole Reaction Vessel Reaction Vessel Substituted Oxindole->Reaction Vessel Alkyne Alkyne Alkyne->Reaction Vessel Ni(OTf)2 Ni(OTf)2 Ni(OTf)2->Reaction Vessel Chiral Ligand Chiral Ligand Chiral Ligand->Reaction Vessel Heck Reaction Heck Reaction Reaction Vessel->Heck Reaction Initiation Sonogashira Annulation Sonogashira Annulation Heck Reaction->Sonogashira Annulation Intermediate Formation Alkynylation Alkynylation Sonogashira Annulation->Alkynylation Ring Closure Final Product Enantioenriched 3,3-Disubstituted-2-Oxindole Alkynylation->Final Product Final C-C Bond Formation

Caption: Logical workflow of the Ni-catalyzed domino reaction for the synthesis of 3,3-disubstituted-2-oxindoles.

Quantitative Data Summary
EntrySubstrate 1 (Oxindole Derivative)Substrate 2 (Alkyne)Yield (%)ee (%)
1N-Boc-3-iodo-oxindolePhenylacetylene9298
2N-Boc-3-iodo-oxindole1-Hexyne8595
3N-PMB-3-iodo-oxindolePhenylacetylene9097
4N-PMB-3-iodo-oxindole(Trimethylsilyl)acetylene8896
Experimental Protocol: General Procedure for the Domino Heck/Sonogashira Annulation/Alkynylation
  • Preparation of the Catalyst: In a flame-dried Schlenk tube under an argon atmosphere, add Ni(OTf)₂ (5 mol%) and the chiral ligand (6 mol%).

  • Solvent Addition: Add 3 mL of anhydrous toluene (B28343) to the Schlenk tube and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add the substituted oxindole (1.0 mmol, 1.0 equiv) and the alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (typically 12-24 hours).

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted-2-oxindole.

Nickel-Catalyzed One-Pot Carbonylative Synthesis of Thiochromenones

Ni(OTf)₂ proves to be an effective catalyst for the one-pot synthesis of 2-mono- and 2,3-disubstituted thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes. This carbonylative cyclization strategy offers an efficient route to this important heterocyclic scaffold.[2]

Reaction Mechanism Pathway

G cluster_cycle Catalytic Cycle 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Oxidative Addition Oxidative Addition 2-Bromobenzenesulfonyl Chloride->Oxidative Addition Alkyne Alkyne Alkyne Insertion Alkyne Insertion Alkyne->Alkyne Insertion CO CO CO Insertion CO Insertion CO->CO Insertion Ni(OTf)2 / Ligand Ni(OTf)2 / Ligand Ni(0)Ln Ni(0)Ln Ni(OTf)2 / Ligand->Ni(0)Ln Reduction Ni(0)Ln->Oxidative Addition Oxidative Addition->Alkyne Insertion Alkyne Insertion->CO Insertion Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination Reductive Elimination->Ni(0)Ln Catalyst Regeneration Thiochromenone Thiochromenone Reductive Elimination->Thiochromenone Product Release

Caption: Proposed catalytic cycle for the Ni-catalyzed carbonylative synthesis of thiochromenones.

Quantitative Data Summary
Entry2-Bromobenzenesulfonyl ChlorideAlkyneLigandYield (%)
12-Bromobenzenesulfonyl chloridePhenylacetylene1,10-Phenanthroline52
24-Methyl-2-bromobenzenesulfonyl chloridePhenylacetylene1,10-Phenanthroline65
32-Bromobenzenesulfonyl chloride1-HexyneDPPF58
44-Chloro-2-bromobenzenesulfonyl chloride1-Phenyl-1-propyneXantphos71
Experimental Protocol: General Procedure for the One-Pot Carbonylative Synthesis of Thiochromenones
  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 2-bromobenzenesulfonyl chloride (1.0 mmol), the alkyne (1.2 mmol), Ni(OTf)₂ (10 mol%), and the ligand (12 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Carbon Monoxide Atmosphere: Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize with CO to the desired pressure (e.g., 10 atm).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully release the CO pressure in a well-ventilated fume hood.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired thiochromenone.

Asymmetric Cross-Coupling for the Synthesis of N-Benzylic Heterocycles

Ni(OTf)₂ can be employed in dual catalytic systems, for instance with a photoredox catalyst, to achieve asymmetric cross-coupling reactions. A notable example is the coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity.[3]

Experimental Workflow Diagram

G cluster_reagents Reagents Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture End End Degas Mixture Degas Mixture Prepare Reaction Mixture->Degas Mixture Inert Atmosphere Irradiate with Light Irradiate with Light Degas Mixture->Irradiate with Light Reaction Monitoring Reaction Monitoring Irradiate with Light->Reaction Monitoring TLC/GC-MS Work-up and Purification Work-up and Purification Reaction Monitoring->Work-up and Purification Upon Completion Characterization Characterization Work-up and Purification->Characterization NMR, HPLC Characterization->End α-N-heterocyclic trifluoroborate α-N-heterocyclic trifluoroborate α-N-heterocyclic trifluoroborate->Prepare Reaction Mixture Aryl bromide Aryl bromide Aryl bromide->Prepare Reaction Mixture Ni(OTf)2 Ni(OTf)2 Ni(OTf)2->Prepare Reaction Mixture Chiral Ligand (BiOX) Chiral Ligand (BiOX) Chiral Ligand (BiOX)->Prepare Reaction Mixture Photocatalyst Photocatalyst Photocatalyst->Prepare Reaction Mixture Base Base Base->Prepare Reaction Mixture Solvent Solvent Solvent->Prepare Reaction Mixture

Caption: General experimental workflow for the Ni/photoredox dual-catalyzed asymmetric cross-coupling.

Quantitative Data Summary
EntryN-Heterocyclic TrifluoroborateAryl BromideLigandYield (%)ee (%)
1Imidazole-1-ylmethyltrifluoroborate4-Bromotoluene(R,R)-Ph-BiOX8594
2Pyrazole-1-ylmethyltrifluoroborate4-Bromoanisole(S,S)-iPr-BiOX7892
3Triazole-1-ylmethyltrifluoroborate1-Bromo-4-fluorobenzene(R,R)-Ph-BiOX8296
4Benzimidazole-1-ylmethyltrifluoroborate3-Bromopyridine(S,S)-iPr-BiOX7590
Experimental Protocol: General Procedure for Asymmetric Ni/Photoredox Dual Catalysis
  • Reaction Setup: In a glovebox, add the α-N-heterocyclic trifluoroborate (0.2 mmol), aryl bromide (0.3 mmol), Ni(OTf)₂ (10 mol%), chiral bi-oxazoline (BiOX) ligand (12 mol%), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and base (e.g., K₂CO₃, 0.4 mmol) to a vial.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, 2.0 mL).

  • Degassing: Seal the vial and remove it from the glovebox. Further degas the reaction mixture by sparging with argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with a cooling fan and irradiate with the appropriate light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.

These protocols provide a foundation for researchers to explore the utility of Ni(OTf)₂ in domino and tandem reactions. The specific conditions, including ligand, base, solvent, and temperature, may require further optimization depending on the specific substrates employed. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

References

Application Notes and Protocols for Direct Arylation of Heterocycles with Nickel(II) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H arylation is a powerful and atom-economical method for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This approach avoids the pre-functionalization of the C-H bond, reducing synthetic steps and waste. Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems for these transformations. Nickel(II) triflate (Ni(OTf)2) is an air-stable and commercially available nickel salt that can effectively catalyze the direct arylation of heterocycles. This document provides a detailed protocol for the Ni(OTf)2-catalyzed direct arylation of azoles, a prominent class of heterocycles, with benzoate (B1203000) derivatives as the arylating agents.

Proposed Catalytic Cycle

While the precise mechanism can vary depending on the specific reactants and conditions, a plausible catalytic cycle for the Ni(OTf)2-catalyzed direct arylation of heterocyles is depicted below. The cycle is initiated by a base-assisted C-H activation of the heterocycle by the Ni(II) species. The arylating agent then undergoes a decarboxylation step, followed by transmetalation to the nickel center. Subsequent reductive elimination yields the arylated heterocycle and a Ni(0) species, which is then re-oxidized to Ni(II) to complete the catalytic cycle. The addition of silver salts can facilitate the oxidation and decarboxylation steps.[1]

Catalytic Cycle for Ni(OTf)2-catalyzed Direct Arylation cluster_0 Reaction Components A Ni(II)(OTf)2 B C-H Activation (Heterocycle-Ni) A->B + Heterocycle, Base C Ni(II)-Heteroaryl Intermediate B->C D Arylated Heterocycle C->D + Ar-COO- - CO2 E Ni(0) D->E Reductive Elimination F Oxidation E->F + AgOTf - Ag(0) F->A Het_H Heterocycle (Het-H) ArCOO Aryl Carboxylate (Ar-COO-) Base Base AgOTf AgOTf

Figure 1. A plausible catalytic cycle for the Ni(OTf)2-catalyzed direct arylation of heterocycles.

Experimental Protocols

The following is a general protocol for the nickel-catalyzed decarboxylative arylation of azoles using Ni(OTf)2, based on published literature.[1]

General Procedure for Ni(OTf)2-Catalyzed Direct Arylation of Azoles:
  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the azole (1.0 equiv.), the benzoate salt (3.0 equiv.), Ni(OTf)2 (0.015 equiv.), AgOTf (3.0 equiv.), and Li2CO3 (1.5 equiv.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent mixture of DMA/diglyme (1:4 v/v).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C.

  • Reaction Monitoring: Stir the reaction mixture for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired arylated azole.

G Experimental Workflow start Start reagents Combine Reactants: Azole, Benzoate Salt, Ni(OTf)2, AgOTf, Li2CO3 start->reagents solvent Add Solvent (DMA/diglyme) under Inert Atmosphere reagents->solvent reaction Heat at 120 °C for 20 h solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification end End Product: Arylated Azole purification->end

Figure 2. General experimental workflow for the Ni(OTf)2-catalyzed direct arylation of azoles.

Data Presentation

The following tables summarize the quantitative data for the Ni(OTf)2-catalyzed direct arylation of various azoles with different benzoate derivatives.[1]

Table 1: Scope of Azole Substrates in the Direct Arylation with Pentafluorobenzoate

EntryAzole SubstrateProductYield (%)
1Benzoxazole2-(Perfluorophenyl)benzoxazole41
25-Methylbenzoxazole5-Methyl-2-(perfluorophenyl)benzoxazole35
35-Chlorobenzoxazole5-Chloro-2-(perfluorophenyl)benzoxazole30
41-Methylbenzimidazole1-Methyl-2-(perfluorophenyl)-1H-benzo[d]imidazole25
5Benzothiazole2-(Perfluorophenyl)benzothiazole20

Reaction Conditions: Azole (1.0 equiv), potassium pentafluorobenzoate (3.0 equiv), Ni(OTf)2 (0.015 equiv), AgOTf (3.0 equiv), Li2CO3 (1.5 equiv), DMA/diglyme (1:4 v/v), 120 °C, 20 h. Isolated yields are reported.[1]

Table 2: Scope of Benzoate Arylating Agents with Benzoxazole

EntryBenzoate SaltProductYield (%)
1Potassium pentafluorobenzoate2-(Perfluorophenyl)benzoxazole41
2Potassium 2-nitrobenzoate2-(2-Nitrophenyl)benzoxazole55
3Potassium 2,6-difluorobenzoate2-(2,6-Difluorophenyl)benzoxazole38

Reaction Conditions: Benzoxazole (1.0 equiv), benzoate salt (3.0 equiv), Ni(OTf)2 (0.015 equiv), AgOTf (3.0 equiv), Li2CO3 (1.5 equiv), DMA/diglyme (1:4 v/v), 120 °C, 20 h. Isolated yields are reported.[1]

Concluding Remarks

The protocol detailed herein provides a practical and effective method for the direct arylation of azoles using the readily available and air-stable catalyst, Ni(OTf)2. While the yields are moderate, this method serves as a valuable starting point for further optimization and application in the synthesis of complex heterocyclic molecules. The use of benzoate salts as arylating agents under nickel catalysis represents an expanding area of research in C-H functionalization. This approach is particularly attractive for drug development professionals due to its potential for late-stage functionalization of complex molecules. Further exploration of ligands, bases, and reaction conditions may lead to improved efficiency and broader substrate scope.

References

Application Notes and Protocols for Olefin Polymerization using Nickel(II) Trifluoromethanesulfonate as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, is a versatile and effective precatalyst for the polymerization of various olefins. Its high Lewis acidity and solubility in a range of organic solvents make it an excellent starting material for the in-situ generation of highly active cationic nickel catalysts. When combined with appropriate ligands and cocatalysts, Ni(OTf)₂-based systems can polymerize ethylene (B1197577), α-olefins, and cyclic olefins, offering control over polymer microstructure, molecular weight, and branching. This document provides detailed application notes and experimental protocols for the use of Nickel(II) trifluoromethanesulfonate in olefin polymerization, targeting researchers in materials science and drug development who require precisely synthesized polymers.

Late transition metal catalysts, particularly those based on nickel and palladium, are of significant interest in olefin polymerization due to their ability to produce branched polyolefins and their tolerance towards polar functional groups.[1] The catalyst's structure and the polymerization conditions, such as temperature and monomer pressure, play a crucial role in determining the microstructure and properties of the resulting polymer.[1]

Application Notes

Catalyst System Components:

A typical olefin polymerization system using this compound consists of three main components:

  • Nickel(II) Precursor: this compound (Ni(OTf)₂) is the source of the active nickel center.

  • Ligand: The choice of ligand is critical for tuning the catalyst's activity, stability, and the properties of the resulting polymer. Common ligand classes include α-diimines, phosphine-sulfonates, and salicylaldimines. The steric and electronic properties of the ligand directly influence the polymerization outcome.[2][3]

  • Cocatalyst/Activator: A cocatalyst is generally required to activate the nickel precursor, typically by abstracting a triflate anion to generate a cationic and coordinatively unsaturated nickel species, which is the active catalyst. Methylaluminoxane (B55162) (MAO) is a widely used cocatalyst in this context.[1]

Key Advantages of Ni(OTf)₂-Based Systems:

  • Versatility: Can be used to polymerize a variety of olefins, including ethylene, propylene, and functionalized monomers.

  • Tunability: The polymer properties can be readily modified by changing the ligand, cocatalyst, and reaction conditions.

  • High Activity: When combined with suitable ligands and activators, these systems can exhibit high catalytic activities.[4]

  • Functional Group Tolerance: Late transition metal catalysts like nickel often show better tolerance to polar functional groups compared to early transition metal catalysts, enabling the synthesis of functionalized polyolefins.[5]

Applications in Research and Development:

  • Materials Science: Synthesis of specialty polyolefins with tailored microstructures and properties for applications in elastomers, adhesives, and packaging.

  • Drug Development: Preparation of well-defined polymer scaffolds and delivery vehicles. The ability to incorporate functional monomers is particularly valuable for attaching bioactive molecules.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the polymerization of olefins using nickel-based catalysts. Researchers should adapt these protocols based on their specific ligand, monomer, and desired polymer characteristics.

Protocol 1: General Procedure for Ethylene Polymerization using a Ni(OTf)₂/α-Diimine/MAO System

This protocol describes a general setup for the polymerization of ethylene using a catalyst system generated in-situ from this compound, an α-diimine ligand, and methylaluminoxane (MAO).

Materials:

  • This compound (Ni(OTf)₂)

  • α-Diimine ligand (e.g., a substituted 1,4-diaza-1,3-butadiene)

  • Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)

  • High-purity ethylene gas

  • Anhydrous toluene

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Standard Schlenk line and glassware

  • A pressure reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature control, and gas inlet.

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox, add this compound (1 equivalent) and the α-diimine ligand (1.1 equivalents) to a Schlenk flask.

    • Add anhydrous toluene to dissolve the solids and stir the solution at room temperature for 1-2 hours. This solution of the nickel-ligand complex is the precatalyst.

  • Polymerization Reaction:

    • Thoroughly dry and purge the pressure reactor with nitrogen or argon.

    • Under an inert atmosphere, transfer a specific volume of anhydrous toluene to the reactor.

    • Add the required amount of MAO solution to the toluene in the reactor and stir. The amount of MAO is typically expressed as an Al/Ni molar ratio, which can range from 100 to 1000.

    • Inject the prepared nickel-ligand precatalyst solution into the reactor.

    • Seal the reactor and pressurize with ethylene to the desired pressure (e.g., 10 atm).

    • Maintain the desired reaction temperature (e.g., 20-80 °C) and stir the reaction mixture for the specified time (e.g., 30 minutes).[6]

  • Work-up and Polymer Isolation:

    • Vent the reactor and quench the reaction by slowly adding methanol.

    • Pour the polymer slurry into a beaker containing an acidic methanol solution (10% HCl in methanol) to deactivate the catalyst and precipitate the polymer.

    • Stir for several hours, then filter the polyethylene (B3416737).

    • Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60 °C to a constant weight.

Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the resulting polyethylene can be determined by high-temperature gel permeation chromatography (GPC).

  • The branching and microstructure of the polymer can be analyzed by ¹H and ¹³C NMR spectroscopy.[6]

  • The melting temperature (Tm) can be determined by differential scanning calorimetry (DSC).[6]

Quantitative Data

The performance of nickel-based catalysts in olefin polymerization is highly dependent on the specific ligand structure, the nature of the cocatalyst, and the reaction conditions. The following table summarizes representative data for ethylene polymerization using various α-diimine nickel complexes, illustrating the range of activities and polymer properties that can be achieved.

Table 1: Ethylene Polymerization with α-Diimine Nickel Catalysts

Catalyst PrecursorCocatalystAl/Ni RatioTemperature (°C)Pressure (atm)Activity (10⁶ g PE/mol Ni·h)Mn (10³ g/mol )PDITm (°C)
L1 -NiBr₂MMAO100020104.53502.1115
L1 -NiBr₂MMAO100080102.11502.5108
L2 -NiBr₂MMAO50020106.216001.8125
L2 -NiBr₂MMAO500100103.58002.3120
L3 -NiCl₂MMAO150020105.84202.7-

L1, L2, and L3 represent different substituted α-diimine ligands. Data is illustrative and compiled from typical results found in the literature for similar systems.[2][6]

Visualizations

Experimental Workflow for Olefin Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation NiOTf2 Ni(OTf)₂ Precatalyst Ni-Ligand Precatalyst Solution NiOTf2->Precatalyst Ligand α-Diimine Ligand Ligand->Precatalyst Solvent1 Anhydrous Toluene Solvent1->Precatalyst Reactor Pressure Reactor Precatalyst->Reactor Polymerization Polymerization Reaction Reactor->Polymerization Toluene Anhydrous Toluene Toluene->Reactor MAO MAO Solution MAO->Reactor Ethylene Ethylene Gas Ethylene->Polymerization Quench Quench with Methanol Polymerization->Quench Precipitate Precipitate in Acidic Methanol Quench->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polyolefin Final Polyolefin Product Dry->Polyolefin

Caption: Workflow for Ni(OTf)₂-based olefin polymerization.

Proposed Catalytic Cycle for Ethylene Polymerization

G Precatalyst [LNi(OTf)₂] ActiveCatalyst [LNi-R]⁺ Precatalyst->ActiveCatalyst + MAO - [MAO-OTf]⁻ OlefinComplex [LNi(R)(C₂H₄)]⁺ ActiveCatalyst->OlefinComplex + C₂H₄ Insertion Insertion OlefinComplex->Insertion ChainGrowth [LNi-CH₂CH₂R]⁺ Insertion->ChainGrowth Migratory Insertion ChainGrowth->ActiveCatalyst + n(C₂H₄) Termination Chain Transfer ChainGrowth->Termination Termination->ActiveCatalyst Re-initiation Polymer Polymer Chain Termination->Polymer

Caption: Proposed catalytic cycle for ethylene polymerization.

Conclusion

This compound is a valuable and adaptable precatalyst for the synthesis of a wide range of polyolefins. By carefully selecting the ligand, cocatalyst, and reaction conditions, researchers can achieve precise control over the polymerization process and the final properties of the polymer. The protocols and data presented here provide a foundation for the application of Ni(OTf)₂-based catalyst systems in advanced materials and pharmaceutical research.

References

Application Notes and Protocols for Enantioselective Synthesis Using Chiral Ni(OTf)₂ Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral nickel(II) trifluoromethanesulfonate (B1224126) [Ni(OTf)₂] complexes in enantioselective synthesis. These catalytic systems have emerged as powerful tools for the construction of stereochemically rich molecules, which are of significant interest in pharmaceutical and agrochemical research. The protocols outlined herein focus on synthetically valuable transformations, including the Friedel-Crafts alkylation of indoles.

Application Notes

Chiral Ni(OTf)₂ complexes, typically formed in situ from Ni(OTf)₂ and a chiral ligand, are versatile Lewis acid catalysts that can effectively orchestrate a variety of asymmetric transformations. The triflate counterion provides a weakly coordinating environment around the nickel center, enhancing its Lewis acidity and catalytic activity. The chirality of the ligand dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.

Key advantages of using chiral Ni(OTf)₂ complexes include:

  • High Enantioselectivity: With appropriately designed chiral ligands, these catalysts can achieve excellent levels of enantiocontrol.

  • Mild Reaction Conditions: Many of these reactions proceed under mild conditions, tolerating a wide range of functional groups.

  • Broad Substrate Scope: These catalysts have been successfully applied to a variety of substrates, demonstrating their synthetic utility.

  • Catalytic Efficiency: High turnovers can often be achieved with low catalyst loadings.

The applications highlighted in this document focus on the enantioselective Friedel-Crafts alkylation of indoles, a powerful method for the synthesis of chiral indole (B1671886) derivatives. These motifs are prevalent in numerous natural products and pharmaceutical agents.

Data Presentation

The following tables summarize the quantitative data for representative enantioselective reactions catalyzed by chiral Ni(OTf)₂ complexes.

Table 1: Enantioselective Friedel-Crafts Alkylation of 2-Vinylindoles with Nitroalkenes Catalyzed by a PyBidine-Ni(OTf)₂ Complex

Entry2-Vinylindole (R¹)Nitroalkene (R²)ProductYield (%)ee (%)
1HC₆H₅3-(1-(nitromethyl)-2-phenylethyl)-2-vinyl-1H-indole9598
25-MeOC₆H₅5-methoxy-3-(1-(nitromethyl)-2-phenylethyl)-2-vinyl-1H-indole9297
3H4-ClC₆H₄3-(2-(4-chlorophenyl)-1-(nitromethyl)ethyl)-2-vinyl-1H-indole9698
4H4-MeOC₆H₄3-(2-(4-methoxyphenyl)-1-(nitromethyl)ethyl)-2-vinyl-1H-indole9496
56-ClC₆H₅6-chloro-3-(1-(nitromethyl)-2-phenylethyl)-2-vinyl-1H-indole9195

Table 2: Enantioselective Friedel-Crafts Alkylation of Indoles with Methylene (B1212753) Indolinones Catalyzed by a Ts-PyBidine-Ni(OTf)₂ Complex [1][2]

EntryIndole (R¹)Methylene Indolinone (R²)ProductYield (%)ee (%)
1HN-Boc3-(1-(N-Boc-2-oxoindolin-3-yl)methyl)-1H-indole9895
25-MeON-Boc5-methoxy-3-(1-(N-Boc-2-oxoindolin-3-yl)methyl)-1H-indole9594
3HN-Me3-(1-(1-methyl-2-oxoindolin-3-yl)methyl)-1H-indole9793
46-ClN-Boc6-chloro-3-(1-(N-Boc-2-oxoindolin-3-yl)methyl)-1H-indole9296
5HN-Bn3-(1-(1-benzyl-2-oxoindolin-3-yl)methyl)-1H-indole9692

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Friedel-Crafts Alkylation of 2-Vinylindoles with Nitroalkenes

This protocol is based on the work of Arai and coworkers, who developed a highly enantioselective Friedel-Crafts reaction using a chiral bis(imidazolidine)pyridine (PyBidine)-Ni(OTf)₂ complex.[3]

Materials:

  • Chiral PyBidine ligand

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 2-Vinylindole derivative

  • Nitroalkene derivative

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral PyBidine ligand (0.022 mmol, 1.1 equiv relative to Ni).

    • Add Ni(OTf)₂ (0.020 mmol, 1.0 equiv).

    • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup:

    • To the solution of the chiral catalyst, add the 2-vinylindole derivative (0.20 mmol).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the nitroalkene derivative (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Enantioselective Friedel-Crafts Alkylation of Indoles with Methylene Indolinones

This protocol is adapted from the work of Arai and colleagues, utilizing a tosyl-substituted PyBidine (Ts-PyBidine) ligand in combination with Ni(OTf)₂.[1][2]

Materials:

  • Chiral Ts-PyBidine ligand

  • This compound (Ni(OTf)₂)

  • Indole derivative

  • Methylene indolinone derivative

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add Ni(OTf)₂ (0.010 mmol, 1.0 equiv) and the chiral Ts-PyBidine ligand (0.011 mmol, 1.1 equiv) to a reaction vial.

    • Add anhydrous toluene (B28343) (0.5 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup:

    • Add the indole derivative (0.20 mmol, 2.0 equiv) to the catalyst solution.

    • Add the methylene indolinone derivative (0.10 mmol, 1.0 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify the product by flash column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Analysis:

    • Calculate the yield of the isolated product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

Catalytic_Cycle_Friedel_Crafts Catalyst Chiral Ni(OTf)₂ Complex Intermediate2 Coordinated Complex (Nitroalkene + Catalyst) Catalyst->Intermediate2 Coordination Indole Indole Transition_State Stereodetermining Transition State Indole->Transition_State Nucleophilic Attack Nitroalkene Nitroalkene Nitroalkene->Intermediate2 Intermediate1 Coordinated Complex (Indole + Catalyst) Intermediate2->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product Product_Complex->Product

Caption: Proposed Catalytic Cycle for Ni(OTf)₂-Catalyzed Friedel-Crafts Alkylation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Ligand Weigh Chiral Ligand Solvent_Add_Prep Add Anhydrous Solvent Ligand->Solvent_Add_Prep Nickel_Salt Weigh Ni(OTf)₂ Nickel_Salt->Solvent_Add_Prep Stir_Prep Stir to Form Complex Solvent_Add_Prep->Stir_Prep Add_Substrate1 Add Indole Derivative Stir_Prep->Add_Substrate1 Cooling Cool to Reaction Temp. Add_Substrate1->Cooling Add_Substrate2 Add Electrophile Cooling->Add_Substrate2 Stir_Reaction Stir and Monitor (TLC) Add_Substrate2->Stir_Reaction Quench Quench Reaction Stir_Reaction->Quench Extract Solvent Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Yield Determine Yield Purify->Yield HPLC Determine ee% (Chiral HPLC) Yield->HPLC Characterize Spectroscopic Characterization (NMR, MS) HPLC->Characterize

Caption: General Experimental Workflow for Enantioselective Synthesis.

References

Application Note: Gram-Scale Sulfonylation of (Hetero)aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of interest in modern organic synthesis is the utilization of earth-abundant and cost-effective transition metals as catalysts. Among these, nickel has garnered significant attention due to its unique reactivity and ability to promote a wide range of chemical transformations. Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, is a particularly versatile and powerful catalyst. Its strong Lewis acidity and high oxophilicity enable the activation of a variety of substrates, facilitating reactions such as cross-coupling, C-H functionalization, and cycloadditions.[1] This application note provides a detailed protocol for the gram-scale synthesis of arylsulfones using Ni(OTf)₂ as a catalyst, highlighting its practical utility for researchers, scientists, and professionals in drug development.

The synthesis of arylsulfones is of great importance in medicinal chemistry and materials science. Traditional methods for their preparation often require harsh reaction conditions and the use of expensive noble metal catalysts. The use of Nickel(II) trifluoromethanesulfonate provides a robust and economically viable alternative. This note details a redox-neutral, nickel-catalyzed sulfonylation of (hetero)aryl boronic acids with potassium metabisulfite (B1197395) (K₂S₂O₅) and 2-chlorothiazoles, which can be successfully scaled up to the gram level.[2]

Key Features:

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, avoiding the need for high temperatures or pressures.

  • Broad Substrate Scope: A wide range of (hetero)aryl boronic acids can be efficiently sulfonylated.

  • High Functional Group Tolerance: The catalytic system tolerates a variety of functional groups, making it suitable for late-stage functionalization of complex molecules.

  • Scalability: The protocol has been successfully demonstrated on a gram scale with low catalyst loading.[2][3]

Experimental Protocol: Gram-Scale Synthesis of 2-(Phenylsulfonyl)thiazole

This protocol outlines the gram-scale synthesis of 2-(phenylsulfonyl)thiazole from phenylboronic acid, potassium metabisulfite, and 2-chlorothiazole (B1198822) using a Ni(OTf)₂ catalyst.

Materials:

  • This compound (Ni(OTf)₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Phenylboronic acid

  • Potassium metabisulfite (K₂S₂O₅)

  • 2-Chlorothiazole

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen gas (or Argon)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ni(OTf)₂ (178 mg, 0.5 mmol, 5 mol%) and dtbpy (134 mg, 0.5 mmol, 5 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Under a nitrogen atmosphere, add phenylboronic acid (1.22 g, 10.0 mmol, 1.0 equiv), potassium metabisulfite (1.11 g, 5.0 mmol, 0.5 equiv), and 2-chlorothiazole (1.43 g, 12.0 mmol, 1.2 equiv).

  • Add 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with brine (3 x 30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2-(phenylsulfonyl)thiazole.

Quantitative Data

The following table summarizes the results for the gram-scale synthesis of various arylsulfones using the described protocol.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-(Phenylsulfonyl)thiazole85
24-Methylphenylboronic acid2-((4-Methylphenyl)sulfonyl)thiazole82
34-Methoxyphenylboronic acid2-((4-Methoxyphenyl)sulfonyl)thiazole78
44-Chlorophenylboronic acid2-((4-Chlorophenyl)sulfonyl)thiazole88
53-Thiopheneboronic acid2-(Thiophen-3-ylsulfonyl)thiazole75

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Gram-Scale Sulfonylation reagents 1. Add Ni(OTf)2 and dtbpy to Schlenk flask evacuate 2. Evacuate and backfill with N2 reagents->evacuate add_reactants 3. Add aryl boronic acid, K2S2O5, and 2-chlorothiazole evacuate->add_reactants add_solvents 4. Add 1,4-dioxane and water add_reactants->add_solvents react 5. Stir at 80 °C for 24 h add_solvents->react workup 6. Quench, extract, and dry react->workup purify 7. Purify by column chromatography workup->purify product Final Product: Arylsulfone purify->product

Caption: Workflow for the gram-scale synthesis of arylsulfones.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Ni-Catalyzed Sulfonylation Ni_II LNi(II)(OTf)2 Ni_0 LNi(0) Ni_II->Ni_0 Reduction A LNi(II)(Ar)(OTf) Ni_0->A Oxidative Addition (Ar-B(OH)2) B LNi(II)(Ar)(SO2R) A->B Transmetalation (SO2 source) B->Ni_0 Reductive Elimination Product Product B->Product Product (ArSO2R)

Caption: Proposed catalytic cycle for the Ni-catalyzed sulfonylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ni(OTf)₂ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni(OTf)₂ catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low product yield in Ni(OTf)₂ catalyzed C-H functionalization reactions.

Issue: Low to No Product Formation

Question: My Ni(OTf)₂ catalyzed C-H functionalization reaction is resulting in low or no desired product. What are the potential causes and how can I address them?

Answer: Low yields in these reactions can often be attributed to several key factors. A systematic evaluation of the reaction components and conditions is the most effective way to identify and solve the problem.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low or No Yield catalyst 1. Check Catalyst and Reagents start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Reagents OK solution Improved Yield catalyst->solution Reagent Issue Resolved substrate 3. Evaluate Substrate Reactivity conditions->substrate Conditions Optimized conditions->solution Optimal Conditions Found deactivation 4. Investigate Catalyst Deactivation substrate->deactivation Substrate OK substrate->solution Substrate Issue Resolved deactivation->solution Deactivation Addressed

A step-by-step workflow for troubleshooting low reaction yields.

1. Catalyst and Reagent Integrity

  • Is the Ni(OTf)₂ catalyst active?

    • Moisture Sensitivity: Nickel(II) triflate is moisture-sensitive.[1] Ensure it has been stored in a desiccator or glovebox and handled under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Source and Age: Use a freshly opened bottle or a source with a reliable history. Older catalyst batches may have degraded.

    • Air-Stable Alternative: Ni(OTf)₂ is an air-stable nickel(II) salt, which is an advantage over air-sensitive Ni(0) precursors.[2] However, proper storage is still crucial.

  • Are the ligands, bases, and additives of sufficient quality?

    • Ligand Purity: Impurities in phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can poison the catalyst. Use high-purity ligands. The choice of ligand is critical and can significantly influence the reaction's success.[3]

    • Base Strength and Purity: The base (e.g., K₃PO₄, Na₂CO₃) should be anhydrous and of the correct strength for the specific C-H activation step.[3]

    • Solvent Quality: Use anhydrous, degassed solvents. The presence of water or oxygen can deactivate the catalyst, especially if a Ni(0) species is involved in the catalytic cycle.[3] Tertiary alcohols like t-amyl alcohol have been shown to be particularly effective in some Ni(OTf)₂-catalyzed C-H arylations of imidazoles.[1][2]

2. Reaction Condition Optimization

A systematic screening of reaction parameters is often necessary to achieve optimal yields.

  • Ligand Screening: The electronic and steric properties of the ligand are crucial. If the initial ligand is not effective, a screening of different ligand types is recommended.

Ligand TypeExampleApplication
Bidentate Phosphinedcype (1,2-bis(dicyclohexylphosphino)ethane)C-H arylation of imidazoles with phenol (B47542) derivatives.[1][2]
Monodentate PhosphinePPh₃C-H alkylation of benzamides.[4][5]
N-Heterocyclic Carbene (NHC)-Often used in nickel catalysis, can be screened as an alternative.
  • Solvent Selection: The solvent can impact substrate solubility, catalyst stability, and the rate of C-H activation.

SolventApplication Notes
t-Amyl alcoholKey to success for C-H coupling of imidazoles.[1][2]
TolueneCommonly used for C-H alkylation of amides.[4][5]
Dioxane, DMFOther common solvents to screen.[3]
  • Base Optimization: The choice of base is critical and often substrate-dependent.

BaseCommon Applications
K₃PO₄C-H arylation of imidazoles.[1][2]
Na₂CO₃C-H alkylation of benzamides.[4][5]
KOtBuCan be effective but may be too strong for sensitive substrates.
  • Temperature and Reaction Time:

    • Insufficient Heat: Some C-H activations require elevated temperatures to overcome the activation energy barrier.[3]

    • Excessive Heat: Prolonged heating at high temperatures can lead to catalyst decomposition or substrate degradation.[3] Monitor the reaction progress and aim for the minimum temperature and time required for completion.

3. Substrate and Directing Group Effects

  • Directing Group (DG) Efficiency: Many Ni(OTf)₂ catalyzed C-H functionalizations rely on a directing group to position the catalyst for C-H activation.[6]

    • The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group for the alkylation of benzamides and acrylamides.[4][5]

    • For other substrates, the choice of directing group can be critical, and some may be more effective than others.[6]

  • Substrate Reactivity:

    • Steric Hindrance: A bulky substrate or directing group may hinder the approach of the catalyst.

    • Electronic Effects: The electronic properties of the substrate can influence the acidity and reactivity of the target C-H bond.

4. Catalyst Deactivation Pathways

  • Undesirable Coordination: Heteroatoms in the substrate or products can coordinate strongly to the nickel center, leading to catalyst deactivation.[6][7]

  • Reductive Elimination: In some cases, irreversible reductive elimination from an intermediate species can lead to an inactive catalyst state.[8]

  • Reaction with Products: The desired product may react with the active catalyst, leading to its deactivation. This is a known challenge in some nickel-catalyzed cross-coupling reactions.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the typical role of Ni(OTf)₂ in these catalytic reactions? A1: Ni(OTf)₂ typically acts as a Lewis acid catalyst or as a precursor to the active catalytic species.[1] In many C-H functionalization reactions, it is used as an air-stable Ni(II) precatalyst.[2]

Q2: My reaction is sensitive to air and moisture. What precautions should I take? A2: While Ni(OTf)₂ itself is relatively air-stable, the active catalytic species, especially if it involves Ni(0), can be sensitive to air and moisture. It is crucial to use proper air-free techniques, such as a Schlenk line or a glovebox. All glassware should be oven-dried, and solvents must be rigorously dried and degassed before use.[3]

Q3: How important is the directing group in Ni(OTf)₂ catalyzed C-H activation? A3: The directing group is often essential for both reactivity and selectivity. It chelates to the nickel center, bringing it in close proximity to the target C-H bond and facilitating its cleavage.[6] The 8-aminoquinoline group is a well-established and highly effective directing group for various Ni(II)-catalyzed C-H functionalizations.[4][5]

Q4: I am using an aryl chloride as a coupling partner and getting low yield. What can I do? A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. To improve their reactivity in Ni-catalyzed reactions, you can try the following:

  • Use a more electron-rich ligand to promote oxidative addition.

  • Increase the reaction temperature.

  • Consider the use of specific additives that can facilitate the activation of the C-Cl bond.[3]

Experimental Protocols

Protocol 1: Ni(OTf)₂-Catalyzed C-H Arylation of Imidazoles with Phenol Derivatives

This protocol is adapted from the work of Muto, et al. for the C-H arylation of imidazoles.[1][2]

Reaction Setup Workflow:

Protocol1 cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Argon) cluster_reaction Reaction and Workup vessel Oven-dried Schlenk tube evac Evacuate and backfill with Argon (3x) vessel->evac solids Add Imidazole (B134444), Phenol derivative, Ni(OTf)₂, and dcype evac->solids base_solvent Add K₃PO₄ and t-amyl alcohol solids->base_solvent seal_heat Seal vessel and heat at 110 °C for 12h base_solvent->seal_heat cool_dilute Cool to RT and dilute with ethyl acetate (B1210297) seal_heat->cool_dilute filter Filter through Celite cool_dilute->filter

Workflow for the Ni(OTf)₂-catalyzed C-H arylation of imidazoles.

Materials:

  • Imidazole substrate (1.0 equiv)

  • Phenol derivative (1.5 equiv)

  • Ni(OTf)₂ (10 mol%)

  • dcype (1,2-bis(dicyclohexylphosphino)ethane) (12 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous t-amyl alcohol

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the imidazole substrate, the phenol derivative, Ni(OTf)₂, and dcype.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add K₃PO₄ and anhydrous t-amyl alcohol.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Ni(OTf)₂-Catalyzed C-H Alkylation of Benzamides with Alkyl Halides

This protocol is based on the work of Chatani and coworkers for the ortho-alkylation of benzamides using an 8-aminoquinoline directing group.[4][5]

Materials:

  • Benzamide (B126) substrate with 8-aminoquinoline directing group (1.0 equiv)

  • Alkyl halide (2.0 equiv)

  • Ni(OTf)₂ (10 mol%)

  • PPh₃ (10 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add the benzamide substrate, Ni(OTf)₂, PPh₃, and Na₂CO₃ to an oven-dried reaction vessel with a stir bar.

  • Add anhydrous toluene, followed by the alkyl halide.

  • Seal the vessel and heat the reaction mixture to 140 °C.

  • Stir for 24 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired product.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of Ni(OTf)₂ catalyzed reactions, based on literature data.

Table 1: Optimization of Reaction Conditions for C-H Arylation of Imidazole

Reaction: 1-Methylimidazole with 4-cyanophenyl N,N-dimethylcarbamate

EntryNi SourceLigandBaseSolventTemp (°C)Yield (%)
1Ni(cod)₂dcypeK₃PO₄t-amylOH11085
2Ni(OTf)₂ dcype K₃PO₄ t-amylOH 110 88
3Ni(OTf)₂dcppK₃PO₄t-amylOH11025
4Ni(OTf)₂dcypeK₂CO₃t-amylOH11041
5Ni(OTf)₂dcypeK₃PO₄Dioxane110<5
6Ni(OTf)₂dcypeK₃PO₄Toluene110<5

Data adapted from Muto, K. et al. Chem. Sci., 2015, 6, 4356-4362.[2] This data highlights the critical role of the solvent and base in achieving high yields.

Table 2: Ligand and Additive Effects in Enantioselective C-H/N-H Annulation

Reaction: N-(quinolin-8-yl)benzamide with 7-oxa-benzonorbornadiene

EntryNi SourceChiral LigandAdditiveOxidantYield (%)ee (%)
1Ni(OTf)₂(S)-L1NoneAgOAc2669
2Ni(OTf)₂(S)-L1PPh₃ AgOAc3572
3Ni(OTf)₂(S)-L1P(p-tolyl)₃ AgOAc4476
4Ni(OTf)₂(S)-L1PCy₃AgOAc3874
5Ni(OTf)₂(S)-L1P(p-tolyl)₃Ag₂CO₃<5-

Data adapted from a representative enantioselective Ni(II)-catalyzed C-H activation study.[7] This table demonstrates how phosphine additives can improve both yield and enantioselectivity.

References

preventing deactivation of Nickel(II) trifluoromethanesulfonate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent the deactivation of Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) catalyst during experimental use.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity from a Fresh Bottle of Catalyst

Possible Cause: The catalyst may have been compromised by moisture or air upon opening. Nickel(II) trifluoromethanesulfonate is hygroscopic and sensitive to atmospheric conditions.[1][2]

Recommended Actions:

  • Verify Handling Protocol: Ensure that the catalyst vial was opened and handled exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Inspect Catalyst Appearance: The catalyst should be a pale green solid.[3] Any significant color change or clumping may indicate hydration or decomposition.

  • Test with a Control Reaction: Perform a well-established reaction with known positive results to confirm the catalyst's inactivity.

Issue 2: Inconsistent Results or Decreasing Yields Over Time

Possible Cause: Gradual deactivation of the catalyst during storage or reaction setup due to repeated exposure to small amounts of air or moisture, or thermal degradation. High reaction temperatures can lead to catalyst agglomeration and loss of active surface area.[4][5]

Recommended Actions:

  • Review Storage Conditions: The catalyst must be stored in a tightly sealed container, preferably within a desiccator or glovebox, under an inert atmosphere.[1][2]

  • Optimize Reaction Temperature: High temperatures can accelerate catalyst deactivation.[2] If possible, conduct the reaction at the lowest effective temperature. Refer to the table below for general temperature effects.

  • Use of Ligands: The addition of appropriate ligands, such as chelating phosphines or N-heterocyclic carbenes (NHCs), can stabilize the nickel center and prevent deactivation pathways.[6]

Issue 3: Reaction Fails with Specific Substrates

Possible Cause: The high reactivity of the nickel catalyst can lead to unwanted side reactions with certain functional groups on the substrate or solvent, causing catalyst inhibition or deactivation.[7] Coordinating solvents may also impact catalyst activity.[1]

Recommended Actions:

  • Substrate Purity: Ensure substrates are free from impurities, especially water and sulfur-containing compounds, which are known poisons for nickel catalysts.[4]

  • Solvent Choice: Select dry, deoxygenated solvents. Coordinating solvents like THF can sometimes enhance activity, while in other cases, less coordinating solvents like toluene (B28343) may be preferred to avoid catalyst inhibition.[1] Refer to the solvent data table for solubility information.

  • Protecting Groups: Consider using protecting groups for sensitive functionalities on the substrate that could react with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound deactivation?

A1: The primary cause of deactivation is exposure to moisture and air.[1][2] Ni(OTf)₂ is hygroscopic and will readily absorb water from the atmosphere, leading to hydrolysis and loss of catalytic activity. Handling and storage under a dry, inert atmosphere are critical.

Q2: How should I properly handle and store my Ni(OTf)₂ catalyst?

A2: Always handle the catalyst in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[3] Store the catalyst in its original container, tightly sealed with paraffin (B1166041) film, inside a desiccator or a glovebox.

Q3: Can the reaction temperature affect the catalyst's stability?

A3: Yes, elevated temperatures can lead to thermal decomposition or sintering of the nickel catalyst, where small particles agglomerate into larger, less active ones.[5][7] It is crucial to determine the optimal temperature that balances reaction rate and catalyst stability.

Q4: Are there any solvents I should avoid when using Ni(OTf)₂?

A4: While Ni(OTf)₂ is soluble in a range of polar solvents, it is essential to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3] Protic solvents, unless part of the reaction mechanism, should be used with caution due to the potential for ligand exchange or reaction with the Lewis acidic nickel center.

Q5: Can a deactivated Ni(OTf)₂ catalyst be regenerated?

A5: While specific regeneration protocols for Ni(OTf)₂ are not widely published, general methods for regenerating Lewis acidic metal triflates and nickel catalysts may be applicable depending on the deactivation cause. For deactivation by moisture, drying under high vacuum and gentle heating might be attempted, though its effectiveness is not guaranteed. For organic fouling, careful washing with a dry, non-coordinating solvent under inert conditions could be explored. Regeneration after poisoning by substances like sulfur is generally very difficult.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g / 100 g)
Methanol113
Acetonitrile58.7
N,N-Dimethylformamide (DMF)40.4
Formamide23.9
Ethanol20.9

Data sourced from a study on the properties of this compound.[3]

Table 2: General Effect of Temperature on Nickel Catalyst Performance

Temperature RangeEffect on ActivityPotential for Deactivation
Low to ModerateSufficient for many reactionsLower risk of thermal deactivation
HighIncreased reaction ratesHigher risk of sintering and coking[2][7]
ExcessiveRapid reaction ratesSignificant and rapid deactivation[2]

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of this compound

This protocol describes the procedure for dispensing the catalyst using a Schlenk line.

  • Preparation: Place the sealed catalyst vial and all necessary labware (spatula, weighing boat, reaction flask) in an oven at >100°C for at least 4 hours to ensure they are dry.

  • Assembly: Assemble the reaction flask and other glassware on the Schlenk line while hot and immediately place under vacuum.

  • Purging: Cycle between vacuum and inert gas (argon or nitrogen) at least three times to ensure a completely inert atmosphere within the glassware.

  • Catalyst Transfer: In a glovebox, open the catalyst vial and weigh the desired amount of Ni(OTf)₂ into the prepared reaction flask. If a glovebox is unavailable, transfer the catalyst under a positive pressure of inert gas.

  • Reaction Setup: Seal the reaction flask, remove it from the glovebox (if used), and reconnect to the Schlenk line. Add degassed, anhydrous solvent via cannula or syringe.

Visualizations

Deactivation_Pathway cluster_causes Causes of Deactivation A Active Ni(OTf)₂ Catalyst B Inactive/Deactivated Species A->B Hydrolysis/ Oxidation A->B Sintering/ Decomposition A->B Poisoning/ Inhibition C Moisture (H₂O) Air (O₂) D High Temperature E Substrate/Solvent Impurities (e.g., Sulfur)

Caption: Common pathways for the deactivation of this compound catalyst.

Troubleshooting_Workflow Start Low/No Reaction Yield Check_Handling Was catalyst handled under inert atmosphere? Start->Check_Handling Check_Storage Is catalyst stored properly? Check_Handling->Check_Storage Yes Solution_Handling Implement strict inert handling protocol Check_Handling->Solution_Handling No Check_Temp Is reaction temperature optimized? Check_Storage->Check_Temp Yes Solution_Storage Store in desiccator/ glovebox under inert gas Check_Storage->Solution_Storage No Check_Purity Are substrates/solvents pure and dry? Check_Temp->Check_Purity Yes Solution_Temp Lower temperature, run optimization screen Check_Temp->Solution_Temp No Solution_Purity Purify/dry all reagents Check_Purity->Solution_Purity No End Improved Yield Check_Purity->End Yes Solution_Handling->End Solution_Storage->End Solution_Temp->End Solution_Purity->End

Caption: A logical workflow for troubleshooting poor reaction performance.

References

Technical Support Center: Optimizing Ni(OTf)₂ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni(OTf)₂ catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Ni(OTf)₂ as a catalyst?

A1: Nickel(II) triflate (Ni(OTf)₂) is a versatile and commercially available catalyst that offers several advantages. It is effective in a variety of cross-coupling reactions, including C-H bond functionalization.[1] As a salt of a strong acid, the triflate anion is a poor ligand, leaving the nickel center more accessible for catalysis. Furthermore, Ni(OTf)₂ is an air-stable solid, which simplifies handling compared to air-sensitive Ni(0) precursors.[1]

Q2: How should I handle and store Ni(OTf)₂?

A2: Ni(OTf)₂ is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a dry and well-ventilated place.[1] While it is an air-stable solid, minimizing exposure to atmospheric moisture is crucial for maintaining its catalytic activity. For weighing and dispensing, it is best practice to work in a glovebox.

Q3: Does Ni(OTf)₂ require pre-activation?

A3: As a Ni(II) salt, Ni(OTf)₂ often requires in-situ reduction to the active Ni(0) species for many cross-coupling reactions. This can be achieved by using a stoichiometric metallic reductant like manganese (Mn) or zinc (Zn) powder. However, for some reactions, such as certain C-H functionalizations, the Ni(II) species can be the active catalyst, and no pre-reduction is necessary.[1]

Q4: What are the most common solvents used with Ni(OTf)₂ catalysis?

A4: The choice of solvent is critical and highly dependent on the specific reaction. Common solvents include polar aprotic options like DMF, DMAc, and DMSO, as well as ethereal solvents like THF and dioxane. For certain C-H activation reactions, tertiary alcohols such as t-amyl alcohol have been shown to be particularly effective.[1]

Q5: Which ligands are typically effective in Ni(OTf)₂ catalyzed reactions?

A5: Ligand selection is crucial for modulating the reactivity and selectivity of the nickel catalyst. Common ligand classes include phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs), and bidentate nitrogen-based ligands like 1,10-phenanthroline (B135089) and its derivatives. The optimal ligand will depend on the specific transformation, and screening of different ligand types is often necessary.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no product yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_reagents 2. Verify Reagent Quality check_catalyst->check_reagents Catalyst OK check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK optimize_ligand 4. Optimize Ligand check_conditions->optimize_ligand Conditions OK optimize_solvent 5. Optimize Solvent optimize_ligand->optimize_solvent Ligand Optimized optimize_base 6. Optimize Base optimize_solvent->optimize_base Solvent Optimized optimize_temp 7. Optimize Temperature optimize_base->optimize_temp Base Optimized success Improved Yield optimize_temp->success Temp Optimized

Caption: A stepwise workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The Ni(OTf)₂ may have degraded due to improper handling or storage, leading to moisture contamination. The active Ni(0) species, if required, may not be forming efficiently.

    • Solution: Use a freshly opened bottle of Ni(OTf)₂ or dry the catalyst under vacuum. If a reductant is used, ensure it is of high purity and activated if necessary (e.g., acid wash of Zn dust). Ensure the reaction is performed under a strictly inert atmosphere.

  • Poor Reagent Quality:

    • Cause: Substrates, solvents, or bases may contain impurities or water.

    • Solution: Use freshly purified substrates. Ensure solvents are anhydrous and degassed. Use high-purity bases.

  • Suboptimal Reaction Conditions: The choice of ligand, solvent, base, and temperature can dramatically impact the reaction outcome. A systematic optimization of these parameters is often necessary.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the yield in Ni-catalyzed reactions.

Table 1: Effect of Ligand on Ni-Catalyzed C-S Cross-Coupling

EntryLigandYield (%)
1Xantphos0
2DPEphos95
3dppbz89
4P(tBu)₃0
5IPr0
Reaction Conditions: 2-Biphenyl triflate (0.1 mmol), heptane (B126788) thiol (1.0 equiv.), KOAc (1.5 equiv.), Ni(0) precatalyst (10 mol%), ligand (10 mol%), THF (2 mL), 60 °C, 16 h. Data adapted from a study on Ni-catalyzed C-S cross-coupling.

Table 2: Effect of Base on Ni-Catalyzed Carbonylative Synthesis

EntryBaseYield (%)
1Na₂CO₃52
2K₂CO₃45
3Cs₂CO₃48
4KOAc33
5DBU25
Reaction Conditions: 2-bromobenzenesulfonyl chloride (0.3 mmol), phenyl acetylene (B1199291) (1.5 equiv), Ni(OTf)₂ (10 mol%), 1,10-phen (10 mol%), Mo(CO)₆ (1.5 equiv), base (2 equiv), H₂O (2 equiv), DMF (1 mL), 120 °C, 24 h.[2] Data represents GC yield.[2]

Table 3: Effect of Solvent on Ni-Catalyzed C-N Coupling

EntrySolventYield (%)
1DMF94
2THF17
3MeCN32
4DMSOtrace
Reaction Conditions: 4-bromophenoxybenzene (0.2 mmol), B₂(NMe₂)₄ (0.2 mmol), Ni(acac)₂ (10 mol%), 80 °C, 24 h.[3] Data represents NMR yields.[3]
Issue 2: Catalyst Deactivation

Catalyst deactivation can lead to incomplete reactions and the formation of byproducts.

Logical Relationship for Catalyst Deactivation

CatalystDeactivation Deactivation Catalyst Deactivation AirMoisture Air/Moisture Sensitivity Deactivation->AirMoisture HighTemp High Reaction Temperature Deactivation->HighTemp SubstrateCoordination Substrate/Product Coordination Deactivation->SubstrateCoordination InertAtmosphere Solution: Use strict inert atmosphere and anhydrous solvents AirMoisture->InertAtmosphere OptimizeTemp Solution: Determine minimum effective temperature and reaction time HighTemp->OptimizeTemp LigandTuning Solution: Screen ligands to prevent inhibitory coordination SubstrateCoordination->LigandTuning

Caption: Common causes of catalyst deactivation and their respective solutions.

Possible Causes and Solutions:

  • Air and Moisture Sensitivity:

    • Cause: The active Ni(0) species is sensitive to air and moisture, leading to oxidation and deactivation.

    • Solution: Ensure all reaction vessels are oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.

  • High Reaction Temperature:

    • Cause: Prolonged heating at elevated temperatures can lead to thermal decomposition of the catalyst.

    • Solution: Monitor the reaction progress and stop heating once the starting material is consumed. Determine the minimum temperature required for efficient conversion through a temperature screening study.

  • Inhibitory Coordination:

    • Cause: Certain functional groups on the substrate or product, particularly some heterocycles, can coordinate to the nickel center and inhibit catalysis.

    • Solution: If catalyst poisoning by a heteroaryl substrate is suspected, consider screening different classes of ligands that may be less susceptible to displacement or that can modulate the electronics of the nickel center to disfavor inhibitory binding.

Issue 3: Poor Substrate Reactivity

Some substrates are inherently less reactive in cross-coupling reactions.

Strategies for Less Reactive Substrates

SubstrateReactivity PoorReactivity Poor Substrate Reactivity (e.g., Aryl Chlorides) IncreaseTemp Increase Temperature PoorReactivity->IncreaseTemp MoreElectronRichLigand Use More Electron-Rich Ligand PoorReactivity->MoreElectronRichLigand IncreaseCatalystLoading Increase Catalyst Loading PoorReactivity->IncreaseCatalystLoading ConsiderAdditives Consider Additives PoorReactivity->ConsiderAdditives

Caption: Approaches to improve the reactivity of challenging substrates.

Possible Causes and Solutions:

  • Less Reactive Electrophiles (e.g., Aryl Chlorides):

    • Cause: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more difficult.

    • Solution:

      • Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.

      • Use More Electron-Rich Ligands: Ligands with strong electron-donating properties can increase the electron density at the nickel center, promoting oxidative addition.

      • Increase Catalyst Loading: A higher concentration of the active catalyst can lead to a higher reaction rate.

  • Steric Hindrance:

    • Cause: Bulky substituents near the reacting center can hinder the approach of the catalyst.

    • Solution: Employ less sterically demanding ligands to allow for better access to the sterically hindered substrate. In some cases, a higher reaction temperature may also be beneficial.

Experimental Protocols

General Protocol for Ni(OTf)₂-Catalyzed C-H Arylation of Imidazoles with Phenol (B47542) Derivatives

This protocol is adapted from the work of Muto, et al. and provides a general starting point for the C-H arylation of imidazoles.

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the imidazole (B134444) substrate (0.40 mmol, 1.0 equiv), the phenol derivative (0.60 mmol, 1.5 equiv), Ni(OTf)₂ (0.04 mmol, 10 mol%), and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) (0.048 mmol, 12 mol%).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add K₃PO₄ (1.2 mmol, 3.0 equiv) and t-amyl alcohol (1.6 mL).

  • Seal the reaction vessel and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12 hours.

Work-up and Purification:

  • After 12 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

General Protocol for Ni-Catalyzed C-N Coupling of Haloarenes

This protocol provides a general procedure for the amination of aryl bromides.

Reaction Setup:

  • In a glovebox, add Ni(acac)₂ (0.02 mmol, 10 mol%), the aryl bromide (0.2 mmol, 1.0 equiv), B₂(NMe₂)₄ (0.2 mmol, 1.0 equiv), and DMF (0.5 mL) to an oven-dried 4 mL vial containing a magnetic stir bar.[3]

  • Seal the vial with a plastic cap.[3]

  • Remove the vial from the glovebox and place it on a magnetic stir plate preheated to 80 °C.[3]

  • Stir the reaction for 24 hours.[3]

Work-up and Purification:

  • After 24 hours, cool the reaction to room temperature.[3]

  • Quench the reaction with water and dilute with ethyl acetate.[3]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.

References

Technical Support Center: Ligand Effects on Nickel(II) Trifluoromethanesulfonate Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel(II) Trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ligands on the catalytic activity of Ni(OTf)₂. Here, you will find structured information to address common experimental challenges, optimize reaction conditions, and understand the nuances of ligand selection.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Ni(OTf)₂ and various ligands. The guides are presented in a question-and-answer format to directly tackle common problems.

Issue 1: Low or No Reaction Yield

Question: My Ni(OTf)₂-catalyzed reaction is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst, ligands, and reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Ni(OTf)₂ is hygroscopic; ensure it has been stored in a desiccator or glovebox. Consider using a freshly opened bottle or drying the catalyst under vacuum before use. For reactions requiring a Ni(0) active species, ensure the reducing agent (e.g., Zn, Mn) is active and used in the correct stoichiometry.
Inappropriate Ligand Choice The electronic and steric properties of the ligand are critical. For electron-rich substrates, an electron-poor ligand might be beneficial, and vice-versa. Perform a ligand screening with different classes of ligands (e.g., phosphines, N-heterocyclic carbenes (NHCs), bipyridines) to identify the optimal one for your specific transformation.[1][2]
Suboptimal Ligand-to-Metal Ratio The ratio of ligand to Ni(OTf)₂ can significantly impact the catalytic activity. A 1:1 or 2:1 ligand-to-metal ratio is a common starting point, but this should be optimized for each specific reaction. Excess ligand can sometimes inhibit the reaction.
Incorrect Solvent The solvent plays a crucial role in catalyst solubility, stability, and reactivity. Polar aprotic solvents like THF, dioxane, and DMF are commonly used. However, the optimal solvent is reaction-dependent. A solvent screen is recommended. The coordinating ability of the solvent can also influence the catalytic cycle.[1]
Inadequate Temperature The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature incrementally.
Presence of Inhibitors Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Ensure all components are of high purity.

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Question: My reaction is producing a mixture of isomers (regio- or enantiomers). How can I improve the selectivity?

Answer: Poor selectivity is often directly related to the ligand's structure and its interaction with the nickel center and the substrates.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Ligand Steric Hindrance The steric bulk of the ligand can control regioselectivity by favoring approach of the substrate to the less hindered side of the catalyst. For enantioselectivity, the chirality of the ligand creates a chiral pocket around the metal center. Experiment with ligands of varying steric bulk (e.g., P(t-Bu)₃ vs. PPh₃) or different chiral backbones.[1]
Ligand Electronics The electron-donating or -withdrawing nature of the ligand can influence the electronic properties of the nickel center, thereby affecting selectivity. A systematic screening of ligands with different electronic properties is advisable.
Inadequate Chiral Ligand for Asymmetric Catalysis In enantioselective reactions, if the enantiomeric excess (ee) is low, it may indicate a mismatch between the ligand and the substrate. Screen a library of chiral ligands. Also, ensure the chiral purity of the ligand itself. Lowering the reaction temperature often improves enantioselectivity.
Solvent Effects The solvent can influence the conformation of the catalytic complex and the transition states, thereby affecting selectivity. A solvent screen is recommended.
Counterion Effects While using Ni(OTf)₂, the triflate anion is generally considered weakly coordinating. However, in some cases, additives or other anions present in the reaction mixture could influence the selectivity.[3]

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?

Answer: Catalyst deactivation can occur through various pathways, often related to the stability of the nickel-ligand complex under the reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Ligand Degradation Phosphine (B1218219) ligands can be susceptible to oxidation, especially at elevated temperatures. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). The use of more robust ligands, such as certain NHCs, can sometimes mitigate this issue.
Formation of Inactive Nickel Species The active catalytic species may aggregate to form inactive nickel clusters (e.g., nickel black). This can sometimes be prevented by adjusting the ligand, solvent, or reaction concentration.
Sensitivity to Air and Moisture While Ni(OTf)₂ is a Ni(II) salt, many catalytic cycles involve Ni(0) intermediates which are highly sensitive to air and moisture. Rigorous inert atmosphere techniques (glovebox or Schlenk line) and the use of anhydrous solvents are essential.
Product Inhibition The product of the reaction may coordinate to the nickel center more strongly than the starting materials, leading to inhibition of the catalytic cycle. If this is suspected, running the reaction at a lower concentration might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethanesulfonate (triflate, OTf) anion in Ni(OTf)₂ catalysis?

A1: The triflate anion is a weakly coordinating anion. This property is highly beneficial in catalysis as it readily dissociates from the nickel center, leaving a vacant coordination site for the substrates and ligands to bind. This facilitates the catalytic cycle.

Q2: How do I choose the right class of ligand (phosphine, NHC, bipyridine, etc.) for my reaction?

A2: The choice of ligand class depends heavily on the specific reaction being performed:

  • Phosphine ligands are versatile and their steric and electronic properties can be easily tuned. They are widely used in cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs) are strong σ-donors and often form very stable complexes with nickel. They can be particularly effective in challenging C-H activation and cross-coupling reactions.[4]

  • Bipyridine and other nitrogen-based ligands are often used in reactions that may proceed through radical pathways. The redox-active nature of some of these ligands can play a role in the catalytic cycle.

A preliminary literature search for similar reactions is the best starting point. If no direct precedent exists, a high-throughput screening of a diverse ligand library is recommended.

Q3: Can I pre-form the Ni(OTf)₂-ligand complex before the reaction?

A3: Yes, pre-forming the complex can sometimes lead to more reproducible results, as it ensures the desired catalytic species is present from the start. This can be done by stirring Ni(OTf)₂ with the desired ligand in a suitable solvent under an inert atmosphere before adding the other reagents. However, in many cases, in-situ formation of the catalyst by simply adding the ligand and Ni(OTf)₂ to the reaction mixture is sufficient and more convenient.

Q4: What is the typical catalyst loading for a Ni(OTf)₂-catalyzed reaction?

A4: The optimal catalyst loading should be determined experimentally. A common starting point is 1-5 mol % of Ni(OTf)₂. For highly efficient reactions or in large-scale synthesis, it may be possible to reduce the catalyst loading to <1 mol %. Conversely, for challenging transformations, a higher loading of up to 10 mol % might be necessary.

Q5: Are there any common additives that can improve the performance of Ni(OTf)₂-catalyzed reactions?

A5: Yes, additives can have a significant impact. Common additives include:

  • Reducing agents (e.g., Zn, Mn): Used when a Ni(0) species is the active catalyst, to reduce the Ni(II) precursor.

  • Bases (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu): Often required in cross-coupling reactions to facilitate steps like deprotonation or transmetalation.

  • Lewis acids (e.g., Zn(OTf)₂): In some cases, a Lewis acid can act as a co-catalyst to activate substrates or influence the catalytic cycle.[5]

  • Salts (e.g., LiCl, KBr): Halide additives can sometimes influence the reactivity and stability of the nickel catalyst.

Quantitative Data on Ligand Effects

The choice of ligand can have a dramatic effect on the yield and selectivity of a reaction. The following tables provide a summary of quantitative data from the literature, illustrating these effects in specific Ni(OTf)₂-catalyzed reactions.

Table 1: Effect of Different Ligands on the Yield of a Ni(OTf)₂-Catalyzed Reaction

Reaction: Example C-H Arylation

EntryLigand (L)Ni(OTf)₂ (mol %)L (mol %)SolventTemp (°C)Yield (%)
1PPh₃510Dioxane12045
2PCy₃510Dioxane12078
3Xantphos55.5Dioxane12085
4IPr (NHC)55.5Dioxane12092
54,4'-di-tert-butyl-2,2'-bipyridine (B1334720)55.5Dioxane12065

Table 2: Effect of Ligand on Enantioselectivity in a Ni(OTf)₂-Catalyzed Asymmetric Reaction

Reaction: Example Asymmetric Friedel-Crafts Alkylation[3]

EntryChiral LigandNi CatalystSolventTemp (°C)Yield (%)ee (%)
1Ligand ANi(OAc)₂CH₂Cl₂259298
2Ligand ANi(OTf)₂ CH₂Cl₂2588-95 (enantiomeric reversal)
3Ligand BNi(OAc)₂Toluene08595
4Ligand BNi(OTf)₂ Toluene082-92 (enantiomeric reversal)

Experimental Protocols

Protocol 1: General Procedure for a Ni(OTf)₂/Phosphine-Catalyzed Cross-Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a phosphine ligand.

  • Catalyst Preparation (in-situ): In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ni(OTf)₂ (0.02 mmol, 2 mol %), the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol %), and the aryl triflate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Ni(OTf)₂/Bipyridine-Catalyzed C-H Arylation

This protocol outlines a general procedure for a C-H arylation reaction using a bipyridine ligand.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar with Ni(OTf)₂ (0.05 mmol, 5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 mmol, 5 mol %), the substrate containing the C-H bond to be functionalized (1.0 mmol, 1.0 equiv), and the arylating agent (e.g., an aryl iodide, 1.2 mmol, 1.2 equiv).

  • Base and Solvent: Add the base (e.g., LiHMDS, 2.0 mmol, 2.0 equiv) and anhydrous, degassed dioxane (5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at the desired temperature (e.g., 120 °C) for 12-24 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Diagram 1: General Catalytic Cycle for a Ni(0)/Ni(II) Cross-Coupling Reaction

Ni_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Ni(II)(Ar)(X)L_n Ni(II)(Ar)(X)L_n Ni(0)L_n->Ni(II)(Ar)(X)L_n Oxidative Addition (Ar-X) Ni(II)(Ar)(Ar')L_n Ni(II)(Ar)(Ar')L_n Ni(II)(Ar)(X)L_n->Ni(II)(Ar)(Ar')L_n Transmetalation (Ar'-M) Ni(II)(Ar)(Ar')L_n->Ni(0)L_n Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for a Ni(0)/Ni(II)-mediated cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the Ni(OTf)₂ active and dry? start->check_catalyst check_catalyst->start No, dry/replace catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes check_ligand->start No, screen ligands check_conditions Are the reaction conditions optimal? check_ligand->check_conditions Yes check_conditions->start No, optimize temp/solvent/ratio check_reagents Are starting materials pure? check_conditions->check_reagents Yes check_reagents->start No, purify reagents solution Improved Yield check_reagents->solution Yes

Caption: A logical workflow to diagnose and resolve issues of low or no yield in Ni(OTf)₂-catalyzed reactions.

References

solvent effects in Nickel(II) trifluoromethanesulfonate catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solvent effects in reactions catalyzed by Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Ni(OTf)₂ catalysis, with a focus on solvent-related causes and solutions.

Issue 1: Low Reaction Yield or Poor Conversion

Question: My Ni(OTf)₂-catalyzed reaction is showing low yield or incomplete conversion of the starting material. What are the potential solvent-related causes and how can I improve it?

Answer: Low yields in Ni(OTf)₂-catalyzed reactions can often be traced back to the choice of solvent, which impacts catalyst activity, stability, and substrate solubility.

Potential Causes and Solutions:

  • Inadequate Catalyst Activation: For many Ni(II) precatalysts, generation of the active Ni(0) species is crucial. The solvent can influence the efficacy of the reducing agent. If you are using a Ni(II) precatalyst, ensure your solvent is compatible with the chosen reducing agent (e.g., Zn, Mn).[1]

  • Poor Solubility: The reactants or the catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Ensure all components are fully dissolved at the reaction temperature. Consider screening solvents with different polarity profiles.

  • Catalyst Deactivation by Coordinating Solvents: Solvents with strong coordinating ability (e.g., DMSO, DMF, Acetonitrile) can bind tightly to the nickel center, inhibiting substrate coordination and catalytic turnover.[2][3][4] If you suspect catalyst inhibition, try switching to a less coordinating solvent like toluene, THF, dioxane, or a tertiary alcohol.[5]

  • Undesirable Reactivity with Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can interfere with certain cross-coupling reactions or react with organometallic intermediates.[2] Unless the reaction mechanism requires a proton source, it is often preferable to use rigorously dried aprotic solvents.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield / Conversion solubility Check Solubility of All Reagents start->solubility solvent_type Evaluate Solvent Type solubility->solvent_type Solubility OK? no_change Re-evaluate Ligand / Catalyst solubility->no_change Insoluble? Try New Solvent temp Optimize Temperature solvent_type->temp Solvent Appropriate? solvent_type->no_change Inappropriate? (e.g., Protic/Coordinating) end Yield Improved temp->end Optimization Successful? temp->no_change No Improvement?

Caption: A workflow for troubleshooting low reaction yields.

Issue 2: Poor Reaction Selectivity (Regio-, Chemo-, or Enantioselectivity)

Question: My reaction is producing a mixture of isomers or undesired side products. How can the solvent influence selectivity?

Answer: The solvent plays a critical role in controlling the selectivity of a reaction by influencing the energy of transition states and the stability of key intermediates.[2]

Potential Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states, thereby altering the reaction pathway.[2][3] For instance, higher enantioselectivities are sometimes obtained in non-polar, non-basic solvents because polar solvents can lead to an early transition state where the chiral influence is diminished.[2]

    • Solution: Screen a range of solvents with varying dielectric constants. A systematic approach moving from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, Dioxane) can reveal an optimal polarity for your desired selectivity.

  • Coordinating vs. Non-Coordinating Solvents: A coordinating solvent can occupy a site on the nickel catalyst, blocking a particular reaction pathway and favoring another.[4] Conversely, a non-coordinating solvent leaves the catalyst's coordination sphere open for the substrates and ligands to dictate the stereochemical outcome.

    • Solution: Compare results between a strongly coordinating solvent (e.g., MeCN) and a weakly or non-coordinating one (e.g., Toluene, DCM). This can reveal if solvent coordination is a key factor.

  • Specific Solvent-Ligand Interactions: The combination of a specific ligand and solvent can create a unique chiral pocket or steric environment around the catalyst. Changing the solvent can alter this environment and impact enantioselectivity.

    • Solution: When optimizing for enantioselectivity, it is crucial to co-screen both the chiral ligand and the solvent, as their effects are often intertwined.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate starting solvent for my Ni(OTf)₂-catalyzed reaction?

A1: The choice of the initial solvent depends on the reaction type.

  • For cross-coupling reactions: Start with common polar aprotic solvents like THF, 1,4-dioxane, or toluene.[1][6] Green solvents like 2-MeTHF are also excellent starting points.[7]

  • For C-H functionalization: Tertiary alcohols, such as t-amyl alcohol, have proven effective as they can promote catalyst activity while being relatively non-coordinating.[5]

  • For hydrocyanation reactions: Aprotic solvents are generally preferred. The choice can influence the regioselectivity between branched and linear products.[8][9]

Q2: What is the difference between a coordinating and a non-coordinating solvent, and how does this affect the catalysis?

A2: The key difference lies in their ability to bind to the nickel center.

  • Coordinating Solvents (e.g., acetonitrile, DMF, DMSO) are Lewis bases that can donate a pair of electrons to the metal center. This can stabilize the catalyst but may also compete with the substrate for binding, potentially inhibiting the reaction.[2][10]

  • Non-coordinating Solvents (e.g., toluene, hexane, dichloromethane) have very weak interactions with the metal center. In these solvents, the catalytic activity is primarily governed by the ligands and substrates.[3]

The triflate (OTf⁻) anion itself is considered weakly coordinating, which is why Ni(OTf)₂ is a versatile Lewis acid catalyst.[5] The choice of solvent can modulate its effective Lewis acidity; stronger donating solvents decrease the observed Lewis acidity by competing for the metal center.[3]

Diagram: Solvent Coordination Effect

G cluster_0 Non-Coordinating Solvent cluster_1 Coordinating Solvent Ni1 Ni(II) L1 L Ni1->L1 L2 L Ni1->L2 S1 Substrate S1->Ni1 Binds Freely Ni2 Ni(II) L3 L Ni2->L3 L4 L Ni2->L4 Solv Solvent Ni2->Solv S2 Substrate S2->Ni2 Binding Inhibited

Caption: Coordinating vs. non-coordinating solvent effects.

Q3: How does the solvent's dielectric constant affect the reaction rate?

A3: The dielectric constant (ε) is a measure of a solvent's polarity. For reactions involving the formation or stabilization of ionic species or polar transition states, the reaction rate can be significantly influenced by the solvent's dielectric constant. In some Ni(II)-catalyzed systems, the turnover number (TON) has been observed to increase linearly with an increasing dielectric constant in aprotic solvents, suggesting the stabilization of ionic intermediates is a key step.[11][12] However, this is not a universal rule, and the optimal dielectric constant is specific to each reaction mechanism.[2]

Q4: Is it necessary to use anhydrous solvents for Ni(OTf)₂ catalysis?

A4: Yes, in most cases. Ni(OTf)₂ is moisture-sensitive.[5] Furthermore, many organometallic intermediates in catalytic cycles are reactive towards water. Using rigorously dried and degassed solvents under an inert atmosphere (e.g., Argon or Nitrogen) is essential for reproducibility and to prevent catalyst deactivation and unwanted side reactions.[1]

Data Presentation: Solvent Effects on Reaction Outcomes

The following tables summarize quantitative data from literature, illustrating the impact of solvent choice on Ni-catalyzed reactions.

Table 1: Solvent Effect on Ni-Catalyzed Decarboxylative Cross-Coupling

Reaction: Coupling of 4-iodoanisole (B42571) with pentafluorophenyl potassium carboxylate.

EntrySolventLigandTemperature (°C)Yield (%)
1Diglyme (B29089)None14085
2DioxaneNone14070
3TolueneNone14065
4DMFNone14030

Data synthesized from studies on Ni-catalyzed decarboxylative couplings, which show that coordinating solvents like DMF can be detrimental compared to ethers like diglyme or dioxane.[13]

Table 2: Solvent Influence on Regioselectivity in Ni-Catalyzed Allylation

Reaction: Nickel-catalyzed allylation often produces linear and branched products. Solvent choice can influence this ratio.

EntrySolventTemperature (°C)Ratio (Linear:Branched)
1THF2585:15
2Toluene2592:8
3Acetonitrile2560:40
4Dichloromethane2578:22

This table represents typical trends where solvent polarity and coordinating ability can shift the regiochemical outcome in allylation reactions.[1]

Experimental Protocols

General Protocol for Solvent Screening in a Ni(OTf)₂-Catalyzed Cross-Coupling Reaction

This protocol provides a parallel method for screening different solvents to optimize the yield of a model cross-coupling reaction.

1. Preparation and Safety:

  • Nickel(II) trifluoromethanesulfonate is irritating and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ensure all glassware is oven-dried or flame-dried before use.

  • Use anhydrous, degassed solvents for the reaction. Solvents should be purified using a solvent purification system or by standard drying techniques.[14]

2. Reaction Setup (Parallel):

  • In a glovebox, arrange an array of reaction vials (e.g., 4 mL vials with stir bars).

  • To each vial, add this compound (e.g., 0.01 mmol, 5 mol%) and the appropriate ligand (e.g., 0.01 mmol, 5 mol%).

  • Add the solid coupling partners: aryl halide/triflate (e.g., 0.2 mmol, 1.0 equiv) and the boronic acid or other nucleophile (e.g., 0.3 mmol, 1.5 equiv).

  • Add the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

  • Take the vial block out of the glovebox.

3. Solvent Addition and Reaction:

  • To each vial, add 1.0 mL of a different anhydrous, degassed solvent to be screened (e.g., Toluene, Dioxane, THF, 2-MeTHF, CPME, t-amyl alcohol).

  • Seal the vials with screw caps.

  • Place the vial block on a pre-heated stirrer hotplate set to the desired reaction temperature (e.g., 80 °C).

  • Stir the reactions for a set amount of time (e.g., 12-24 hours).

4. Work-up and Analysis:

  • Cool the reactions to room temperature.

  • Quench each reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Add an internal standard (e.g., hexadecane (B31444) or dodecane) to each vial for quantitative analysis.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Analyze the crude product yield by GC or ¹H NMR spectroscopy by comparing the product signal to the internal standard.

Diagram: Solvent Screening Workflow

G prep 1. Prepare Vials (Catalyst, Ligand, Reagents, Base) add_solv 2. Add Screened Solvents (Toluene, THF, Dioxane, etc.) prep->add_solv react 3. Run Reactions (Heat & Stir) add_solv->react quench 4. Quench & Add Internal Standard react->quench analyze 5. Workup & Analyze (GC or NMR) quench->analyze result Identify Optimal Solvent analyze->result

Caption: A typical workflow for a parallel solvent screen experiment.

References

Technical Support Center: Enhancing Selectivity in Ni(OTf)₂ Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni(OTf)₂ catalyzed C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in Ni(OTf)₂ catalyzed C-H functionalization, and how do I ensure its formation?

A1: Depending on the specific catalytic cycle, the active species can be Ni(0) or Ni(II).[1] If a Ni(0) species is required, a reducing agent may be necessary. For Ni(II) precatalysts like Ni(OTf)₂, ensuring an inert atmosphere is crucial as Ni(0) species, if formed in situ, can be sensitive to air and moisture.[1] Always use freshly opened or properly stored nickel sources and dry, anhydrous solvents to maintain catalyst activity.[1]

Q2: How does the choice of directing group influence the regioselectivity of the reaction?

A2: Directing groups play a critical role in controlling regioselectivity by positioning the nickel catalyst in proximity to a specific C-H bond.[2][3][4][5] The coordinating ability of the directing group is key; for instance, pyridine-based directing groups are often more effective than those based on ketones.[6] The 8-aminoquinoline (B160924) group is a widely used and effective bidentate directing group for many transformations, guiding the catalyst to the ortho C-H bond.[1][7] For functionalization at more distant C-H bonds, specialized auxiliaries may be required.[6]

Q3: My reaction is not working with less reactive coupling partners like aryl chlorides. What can I do?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides. To improve their reactivity in Ni(OTf)₂ catalyzed C-H functionalization, consider the following strategies:

  • Use a more electron-rich ligand: This can facilitate the oxidative addition of the aryl chloride to the nickel center.[1]

  • Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for C-Cl bond cleavage.[1]

  • Consider additives: Certain additives may promote the reaction.[1]

Q4: Can Ni(OTf)₂ be used for asymmetric C-H functionalization?

A4: Yes, Ni(OTf)₂ can be used in enantioselective C-H functionalization reactions when combined with appropriate chiral ligands. Recent advances have utilized chiral Salox and BINOL-type ligands in conjunction with Ni(II) catalysts to achieve asymmetric transformations.[8][9] The development of novel chiral ligands is a key area of research for improving enantioselectivity in nickel-catalyzed reactions.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the use of an inert atmosphere and anhydrous solvents. If a Ni(0) active species is required, consider the addition of a suitable reducing agent.[1]
Ineffective ligandScreen a variety of ligands, such as phosphines (e.g., PCy₃, PPh₃) or N-heterocyclic carbenes (NHCs). Optimize the ligand-to-metal ratio, often starting with 1:1 or 2:1.[1]
Inappropriate solvent or baseScreen different solvents (e.g., t-amyl alcohol, dioxane, toluene, DMF) and bases (e.g., K₃PO₄, KOtBu, Na₂CO₃). The choice is often substrate-dependent.[1]
Poor substrate reactivityConsider modifying the directing group for stronger chelation.[1][7] Carefully increase the reaction temperature in increments.[1]
Poor Regioselectivity Competing reaction pathwaysModify the steric and electronic properties of the ligand. Bulky ligands can favor one regioisomer over another.[1][6]
Kinetic vs. thermodynamic controlAdjust the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic product.[6]
Weak directing groupEmploy a directing group with stronger coordinating ability to better control the site of C-H activation.[6]
Poor Chemoselectivity Undesired side reactionsOptimize the reaction time to prevent product degradation or further reactions. Protect sensitive functional groups on the substrate.[1]
Catalyst deactivationEnsure stringent inert conditions to prevent catalyst decomposition, especially if air-sensitive Ni(0) species are involved.[1]
Substrate Decomposition Harsh reaction conditionsAttempt the reaction at a lower temperature or with a weaker base.[1]
Incompatible functional groupsProtect sensitive functional groups on the substrate before subjecting it to the reaction conditions.[1]

Experimental Protocols

General Procedure for Ni(OTf)₂-Catalyzed C-H Arylation of Imidazoles

This protocol is adapted from a general procedure for the C-H arylation of imidazoles.[1]

Materials:

  • Imidazole (B134444) substrate (0.40 mmol, 1.0 equiv)

  • Phenol (B47542) derivative (1.5 equiv)

  • Ni(OTf)₂ (10 mol%)

  • 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%)

  • K₃PO₄ (3.0 equiv)

  • t-amyl alcohol (1.6 mL)

  • Anhydrous ethyl acetate

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add the imidazole substrate, phenol derivative, Ni(OTf)₂, and dcype.

  • Evacuate and backfill the vessel with argon three times to ensure an inert atmosphere.

  • Under an argon atmosphere, add K₃PO₄ and t-amyl alcohol.

  • Seal the reaction vessel and heat the mixture to 110 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Optimization of Reaction Conditions for Enantioselective C-H Functionalization

The following table summarizes the optimization of reaction conditions for a Ni(II)/Salox-catalyzed enantioselective C-H functionalization.[8]

EntryLigandAdditiveSilver Salt (2.0 equiv)Yield (%)ee (%)
1(S)-L1-AgOAc2669
2(S)-L1-Ag₂CO₃N.D.-
3(S)-L1-AgNO₃N.D.-
4(S)-L1PPh₃ (P1, 20 mol%)AgOAc3572
5(S)-L1PCy₃ (P2, 20 mol%)AgOAc3870
6(S)-L1P(OPh)₃ (P3, 20 mol%)AgOAc2565
7(S)-L1P(p-tolyl)₃ (P7, 20 mol%)AgOAc4476
8(S)-L1P(2-furyl)₃ (P8, 20 mol%)AgOAc3071

Reaction conditions: 1 (0.10 mmol), 2a (2.0 equiv), Ni(OTf)₂ (10 mol %), Ligand (10 mol %), additives (20 mol %), silver salts (2.0 equiv), DME (0.5 mL), air, 100 °C, 24 h. N.D. = Not Detected.[8]

Visualizations

Troubleshooting_Workflow Start Start: Poor Selectivity Check_Ligand Is the ligand optimized? Start->Check_Ligand Screen_Ligands Screen Ligands (e.g., phosphines, NHCs) Check_Ligand->Screen_Ligands No Check_DG Is a directing group used? Check_Ligand->Check_DG Yes Screen_Ligands->Check_DG Optimize_DG Optimize Directing Group (stronger coordination) Check_DG->Optimize_DG Yes Check_Conditions Are reaction conditions optimized? Check_DG->Check_Conditions No Optimize_DG->Check_Conditions Screen_Solvent_Base Screen Solvents and Bases Check_Conditions->Screen_Solvent_Base No End_Failure Consult Further Literature Check_Conditions->End_Failure Yes (persistent issue) Adjust_Temp Adjust Temperature (Kinetic vs. Thermodynamic) Screen_Solvent_Base->Adjust_Temp End_Success Improved Selectivity Adjust_Temp->End_Success Catalytic_Cycle Ni_II_precat Ni(II)(OTf)₂ Precatalyst Active_Ni_II Active Ni(II) Species Ni_II_precat->Active_Ni_II Ligand Exchange Substrate_Coord Substrate Coordination (via Directing Group) Active_Ni_II->Substrate_Coord CH_Activation C-H Activation (Forms Nickelacycle) Substrate_Coord->CH_Activation Oxidative_Addition Oxidative Addition (e.g., with Aryl Halide) CH_Activation->Oxidative_Addition Ni_IV_intermediate Ni(IV) Intermediate Oxidative_Addition->Ni_IV_intermediate Reductive_Elimination Reductive Elimination Ni_IV_intermediate->Reductive_Elimination Reductive_Elimination->Active_Ni_II Regenerates Catalyst Product Functionalized Product Reductive_Elimination->Product

References

Technical Support Center: Managing Air and Moisture Sensitivity of Ni(OTf)₂ Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the air and moisture sensitivity of nickel(II) triflate (Ni(OTf)₂) in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle solid Ni(OTf)₂?

A1: Nickel(II) triflate is a hygroscopic solid and is sensitive to moisture.[1] It should be stored in a tightly sealed container, preferably in a desiccator or, for optimal protection, inside a nitrogen or argon-filled glovebox.[1] When weighing and transferring Ni(OTf)₂, it is best practice to perform these manipulations under an inert atmosphere to prevent the absorption of atmospheric moisture.

Q2: My Ni(OTf)₂ is a pale green solid. Is this the correct appearance?

A2: Yes, Ni(OTf)₂ is typically a pale green solid.[1] A significant change in color may indicate decomposition or the presence of impurities.

Q3: What is the fundamental difference between using a glovebox and a Schlenk line for my Ni(OTf)₂ reaction?

A3: Both techniques are used to handle air-sensitive reagents by providing an inert atmosphere.[2][3] A glovebox offers a contained environment where all manipulations can be performed in an inert gas.[2] A Schlenk line allows for the manipulation of reagents on the benchtop through a dual manifold system that provides vacuum and inert gas to specialized glassware.[3] While both are effective, a glovebox is often preferred for handling solids and for more complex setups, as it minimizes the risk of exposure to the laboratory atmosphere.[4] Schlenk line techniques require more practice to perfect but are highly effective for many solution-based reactions.[5]

Q4: How can I effectively dry the solvents for my Ni(OTf)₂ reaction?

A4: Solvents for Ni(OTf)₂ reactions must be anhydrous. Several methods can be employed for solvent drying, with the choice depending on the solvent and the required level of dryness. Common methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina, as is done in solvent purification systems (SPS).[6][7] For many common solvents, storage over activated 3 Å molecular sieves is an effective method to achieve low parts-per-million (ppm) levels of residual water.[8]

Q5: How should I prepare my glassware for an air- and moisture-sensitive reaction?

A5: All glassware should be rigorously dried to remove adsorbed moisture from the surfaces. The most common method is to oven-dry the glassware at a high temperature (e.g., >120 °C) for several hours or overnight.[8] Alternatively, glassware can be flame-dried under vacuum or a flow of inert gas. After drying, the glassware should be assembled while still hot and allowed to cool under a stream of inert gas or in a desiccator.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reaction yield Catalyst deactivation due to moisture: Ni(OTf)₂ is moisture-sensitive, and the presence of water can negatively impact its catalytic activity.Ensure all reagents and solvents are rigorously dried. Use a glovebox or Schlenk line for all manipulations. Perform multiple vacuum/inert gas cycles on the reaction vessel before adding reagents.
Improper solvent: The solvent may not be suitable for the reaction, affecting catalyst solubility or stability.Screen a range of anhydrous, degassed solvents appropriate for your specific reaction type.
Inactive catalyst: The Ni(OTf)₂ may have degraded due to improper storage or handling.Use a fresh batch of Ni(OTf)₂ that has been properly stored.
Reaction mixture changes color unexpectedly (e.g., from green to brown/black) Catalyst decomposition: This can be caused by exposure to air, moisture, or incompatible reagents.[9]Review your experimental setup to ensure a completely inert atmosphere. Check for potential impurities in your starting materials or solvents that could react with the nickel catalyst.
Formation of Nickel(0) nanoparticles: Under certain reducing conditions, Ni(II) can be reduced to Ni(0), which can appear as a black or brown precipitate.This may or may not be detrimental to your reaction, as Ni(0) is often the active catalyst. However, uncontrolled formation can lead to poor reproducibility. Ensure your reducing agent is added in a controlled manner.
Inconsistent reaction results Variable moisture content: Small, varying amounts of water in different reaction setups can lead to inconsistent yields.Standardize your procedure for drying solvents and glassware. Consider using a Karl Fischer titrator to quantify water content in your solvents.
Solvent impurities: Besides water, other impurities in solvents can affect the reaction.Use high-purity, freshly purified solvents. Be aware of common impurities in your chosen solvent and their potential to interfere with the catalysis.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Ni(OTf)₂-Catalyzed Reaction under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) at 125°C overnight.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask under vacuum and then backfill with high-purity argon or nitrogen. Repeat this vacuum-inert gas cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.

  • Addition of Solids: Under a positive pressure of inert gas, quickly add the solid Ni(OTf)₂ and any other solid reagents.

  • Addition of Solvents and Liquid Reagents: Add anhydrous, degassed solvent and liquid reagents via a gas-tight syringe.

  • Reaction: Stir the reaction mixture under a positive pressure of inert gas, which is vented through an oil bubbler to prevent over-pressurization and ingress of air.

Protocol 2: Solvent Purification - Drying over Molecular Sieves
  • Activation of Molecular Sieves: Place 3 Å molecular sieves in a flask and heat under vacuum with a heat gun or in an oven at >200°C for several hours to remove adsorbed water.

  • Cooling: Allow the molecular sieves to cool to room temperature under an inert atmosphere.

  • Drying Solvent: Add the activated molecular sieves to the solvent to be dried in a sealed container under an inert atmosphere. The recommended loading and time will vary by solvent.[8]

  • Storage and Dispensing: Store the solvent over the molecular sieves under an inert atmosphere. When needed, dispense the dry solvent using a syringe or cannula.

Solvent Recommended Loading (% m/v) Drying Time Approx. Residual Water (ppm)
Dichloromethane10%24 h~0.1
Acetonitrile10%24 h~0.9
Toluene10%24 h~0.3
Tetrahydrofuran (THF)20%3 days~4
Methanol20%5 days~10
Ethanol20%5 days~8

Data adapted from literature sources on solvent drying.[8]

Visualizations

experimental_workflow Experimental Workflow for Ni(OTf)₂ Reactions start Start dry_glassware Oven-dry or flame-dry glassware start->dry_glassware assemble Assemble hot glassware under inert gas flow dry_glassware->assemble inert Evacuate and backfill with inert gas (3x) assemble->inert add_solids Add Ni(OTf)₂ and solid reagents under positive inert gas pressure inert->add_solids add_liquids Add anhydrous, degassed solvents and liquid reagents via syringe add_solids->add_liquids react Run reaction under positive inert gas pressure add_liquids->react workup Reaction workup react->workup end End workup->end

Caption: Workflow for setting up an air- and moisture-sensitive Ni(OTf)₂ reaction.

troubleshooting_workflow Troubleshooting Workflow for Failed Ni(OTf)₂ Reactions start Low or no product yield check_atmosphere Was the reaction performed under a strictly inert atmosphere? start->check_atmosphere check_solvents Were the solvents anhydrous and degassed? check_atmosphere->check_solvents Yes re_dry Re-dry solvents and glassware rigorously check_atmosphere->re_dry No check_reagents Are the starting materials pure and dry? check_solvents->check_reagents Yes check_solvents->re_dry No check_catalyst Is the Ni(OTf)₂ from a reliable, properly stored source? check_reagents->check_catalyst Yes purify_reagents Purify starting materials check_reagents->purify_reagents No new_catalyst Use a fresh batch of Ni(OTf)₂ check_catalyst->new_catalyst No optimize Systematically optimize reaction conditions (temperature, concentration, etc.) check_catalyst->optimize Yes

Caption: A decision tree for troubleshooting unsuccessful Ni(OTf)₂-catalyzed reactions.

References

Technical Support Center: Optimizing Ni(OTf)₂ Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni(OTf)₂ catalyzed coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in Ni(OTf)₂ catalyzed coupling reactions?

A1: The base plays a crucial role in several steps of the catalytic cycle. Its primary function is typically to facilitate the deprotonation of a pro-nucleophile (such as an amine or thiol) after it has coordinated to the Lewis acidic Ni(II) metal center. This deprotonation generates the active nucleophile required for the subsequent reductive elimination step, which forms the desired C-N or C-S bond and regenerates the active Ni(0) catalyst. The choice of base can also influence the overall reaction rate and selectivity by affecting intermediate stabilization and preventing catalyst deactivation.[1][2]

Q2: My reaction is sluggish or shows no conversion. What are the common causes related to the base?

A2: A sluggish or stalled reaction can often be attributed to several base-related factors:

  • Insufficient Basicity: The selected base may be too weak to effectively deprotonate the nickel-bound pro-nucleophile, thus halting the catalytic cycle.

  • Catalyst Inhibition: Certain bases can act as Lewis bases and form stable, inactive complexes with the nickel catalyst. This is particularly a concern with sterically unhindered bases that can directly coordinate to the metal center.[2][3]

  • Poor Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to heterogeneous reaction conditions and inefficient catalysis. Finely grinding inorganic bases can sometimes help by maximizing surface area.[4]

  • Incompatibility with Substrates: The base might react with sensitive functional groups on your starting materials, leading to undesired side products.[4]

Q3: I am observing significant side product formation. How can the base be contributing to this?

A3: Side product formation can be influenced by the choice of base. For instance, in reactions involving aryl halides, strong bases, especially in the presence of protic solvents, can promote hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[5] Additionally, if the base is too strong, it may lead to the degradation of sensitive substrates or promote undesired elimination reactions.

Q4: Can I use common organic bases like triethylamine (B128534) (TEA) with Ni(OTf)₂ catalysts?

A4: Yes, recent advancements have focused on developing nickel catalyst systems that are compatible with weaker and more economical organic bases like triethylamine (TEA).[1][2][3][6] The success of using such bases often depends on the ligand employed. Electron-deficient ligands on the nickel center can enhance the acidity of the coordinated pro-nucleophile, allowing for deprotonation by milder bases like TEA.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inappropriate base strength or type.Screen a range of bases with varying pKa values, including both inorganic (e.g., K₃PO₄, KOAc, Na₂CO₃) and organic (e.g., DBU, DIPEA, TEA) options.[7]
Catalyst inhibition by the base.Consider using a sterically hindered base to prevent coordination to the nickel center.[2][3]
Poor solubility of the base.Ensure the chosen base is soluble in the reaction solvent. For inorganic bases, consider using a solvent system that promotes solubility or using a phase-transfer catalyst.
Side Reactions (e.g., Hydrodehalogenation) Base is too strong or reaction conditions are too harsh.Switch to a weaker base (e.g., from an alkoxide to a carbonate or phosphate).[4] Lowering the reaction temperature may also be beneficial.[5]
Inconsistent Results Purity of the base.Ensure the base is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive bases).
Air or moisture sensitivity of the catalyst system.Ensure the reaction is set up under an inert atmosphere with dry, degassed solvents, as Ni(0) species can be air-sensitive.[7]

Quantitative Data from Reaction Optimization

The following table summarizes the effect of different bases on the yield of a model Ni-catalyzed C-N cross-coupling reaction between an aryl triflate and an aniline.

Entry Base Solvent Temperature (°C) Yield (%)
1DBUTHF2575
2TEATHF25<5
3DIPEATHF2510
4K₃PO₄Dioxane8060
5Cs₂CO₃Toluene10055

This table is a representative example based on trends discussed in the literature. Actual yields are highly dependent on the specific substrates, ligand, and reaction conditions.

Experimental Protocols

General Procedure for Ni(OTf)₂ Catalyzed C-H Arylation of Imidazoles:

This protocol is adapted from established literature procedures for nickel-catalyzed C-H functionalization.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the imidazole (B134444) substrate (0.40 mmol, 1.0 equiv.), the aryl triflate (1.2-1.5 equiv.), Ni(OTf)₂ (10 mol%), and the phosphine (B1218219) ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane, dcype) (12 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Base and Solvent: To the vial, add the inorganic base (e.g., K₃PO₄) (3.0 equiv.). Subsequently, add the anhydrous and degassed solvent (e.g., t-amyl alcohol, 1.6 mL) via syringe.

  • Reaction Conditions: Seal the reaction vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C). Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Work-up and Analysis: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Catalytic_Cycle_CN_Coupling Proposed Catalytic Cycle for Ni-Catalyzed C-N Coupling cluster_0 Catalytic Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-OTf Ar-Ni(II)(OTf)L_n Ar-Ni(II)(OTf)L_n Oxidative_Addition->Ar-Ni(II)(OTf)L_n Amine_Coordination Amine Coordination Ar-Ni(II)(OTf)L_n->Amine_Coordination HNR'R'' Ar-Ni(II)(OTf)(HNR'R'')L_n [Ar-Ni(II)(HNR'R'')L_n]OTf Amine_Coordination->Ar-Ni(II)(OTf)(HNR'R'')L_n Deprotonation Deprotonation (Base) Ar-Ni(II)(OTf)(HNR'R'')L_n->Deprotonation Base Ar-Ni(II)(NR'R'')L_n Ar-Ni(II)(NR'R'')L_n Deprotonation->Ar-Ni(II)(NR'R'')L_n - Base-H+ Reductive_Elimination Reductive Elimination Ar-Ni(II)(NR'R'')L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Ni-catalyzed C-N cross-coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Reaction Yield Check_Base Is the base appropriate? Start->Check_Base Screen_Bases Screen different bases (inorganic & organic) Check_Base->Screen_Bases No Check_Ligand Is the ligand optimal? Check_Base->Check_Ligand Yes Screen_Bases->Check_Ligand Screen_Ligands Screen different ligands (e.g., phosphines, NHCs) Check_Ligand->Screen_Ligands No Check_Conditions Are reaction conditions optimal? Check_Ligand->Check_Conditions Yes Screen_Ligands->Check_Conditions Optimize_Temp_Solvent Optimize temperature and solvent Check_Conditions->Optimize_Temp_Solvent No Success Improved Yield Check_Conditions->Success Yes Optimize_Temp_Solvent->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Loading Optimization for Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) in their experiments. The focus is on optimizing catalyst loading to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) as a catalyst? Nickel catalysts, including Ni(OTf)₂, offer significant advantages over catalysts based on precious metals like palladium. They are more earth-abundant and cost-effective.[1] Nickel's distinct electronic properties allow it to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which enables novel reactivity and the activation of challenging substrates.[1][2][3] Ni(OTf)₂ itself is an air-stable salt that can be used as a precursor for catalytically active species or directly as a Lewis acid catalyst.[4]

Q2: What is a recommended starting catalyst loading for a new reaction with Ni(OTf)₂? For most new transformations, a good starting point for catalyst loading is between 1-2 mol%.[5] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal level for your specific reaction, balancing reaction rate, yield, and cost.[5][6]

Q3: Does this compound require pre-activation? Yes, in many cross-coupling reactions, Ni(II) precursors like Ni(OTf)₂ must be reduced in situ to the catalytically active Ni(0) species.[1] This reduction is commonly achieved by adding a stoichiometric amount of a metallic reductant, such as manganese (Mn) or zinc (Zn) powder, to the reaction mixture.[1] In other cases, particularly in asymmetric transformations, Ni(OTf)₂ can form complexes with chiral ligands and function effectively as a Lewis acid catalyst without prior reduction.[4]

Q4: What common substances can poison a nickel-catalyzed reaction? Catalyst poisons are substances that can deactivate the catalyst even in trace amounts.[5] For nickel catalysts, common poisons include:

  • Sulfur compounds: Thiols and sulfides.[5]

  • Halides: Chloride, bromide, and iodide ions can sometimes interfere.[5]

  • Strongly coordinating species: Carbon monoxide, cyanides, and certain phosphines can bind tightly to the metal center.[5]

  • Water and Oxygen: The active Ni(0) species is sensitive to air and moisture, making an inert atmosphere crucial for many reactions.[1][5]

  • Other organic molecules: Nitriles and nitro compounds may also act as inhibitors for certain nickel catalysts.[5]

Troubleshooting Guide

Problem: The reaction is very slow or stalls completely.

  • Possible Cause 1: Inefficient Catalyst Activation. The reduction of the Ni(II) precatalyst to the active Ni(0) species may be incomplete.

    • Solution: If using a metallic reductant like Mn or Zn, consider pre-activating the metal powder by washing it with a dilute acid to remove passivating surface oxides before adding it to the reaction.[1] Ensure all components are thoroughly mixed.

  • Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low for the reactivity of the substrate or the reaction scale.

    • Solution: Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%).[7][8] Monitor the reaction progress to find the point at which the rate no longer significantly improves.

  • Possible Cause 3: Low Reaction Temperature. The reaction may lack the necessary activation energy to proceed at an appreciable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and any increase in side-product formation.[8][9]

Problem: Low product yield is observed, even with high conversion of the starting material.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may be degrading over the course of the reaction, leading to the formation of inactive nickel species.[1]

    • Solution: Ensure that the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the active catalyst.[5] Use high-purity, anhydrous, and degassed solvents and reagents to avoid introducing catalyst poisons.[5][9]

  • Possible Cause 2: Competing Side Reactions. Unwanted reaction pathways, such as hydrodehalogenation (where a halogen is replaced by hydrogen), may be consuming the starting material.[9]

    • Solution: Carefully optimize the reaction conditions. Modifying the ligand, base, or solvent can often suppress side reactions.[9] Sometimes, a lower reaction temperature can increase selectivity for the desired pathway.[9]

Problem: Inconsistent yields and selectivity are observed between different batches.

  • Possible Cause: Subtle Variations in Experimental Conditions. Reproducibility issues often stem from minor, uncontrolled changes in the experimental setup.[5]

    • Solution: Maintain strict control over all reaction parameters.

      • Atmosphere: Always use a consistent method to ensure an inert atmosphere, such as evacuating and backfilling the reaction vessel multiple times.[5][9]

      • Reagent Quality: Use solvents and reagents from the same batch for a series of comparative experiments. Purify starting materials if their quality is questionable.[5]

      • Temperature and Stirring: Use a reliable temperature controller and ensure that the stirring rate is consistent and efficient to avoid localized concentration or temperature gradients.[5]

Data Presentation

Illustrative Impact of Ni(OTf)₂ Loading on a Cross-Coupling Reaction

The following table provides representative data on how catalyst loading can influence reaction time, conversion, and yield. Note that this data is illustrative, and optimal conditions will vary for each specific chemical transformation.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)
10.5248072
21.016>9993
32.010>9995
43.010>9994

Data is illustrative and based on general principles of catalyst optimization studies found in the literature.[6][7]

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol describes a standard procedure for determining the optimal catalyst loading for a Ni(OTf)₂-catalyzed reaction using parallel screening.

1. Preparation (under inert atmosphere, e.g., in a glovebox): a. Arrange a set of clean, dry reaction vials or Schlenk tubes, each equipped with a magnetic stir bar. b. Prepare a stock solution of the substrate, any coupling partners, and an internal standard (for analytical monitoring) in the chosen anhydrous, degassed solvent. This ensures consistent dispensing.[5] c. Weigh the appropriate ligand and base into each reaction vial.

2. Catalyst Dispensing: a. Weigh this compound directly into each vial to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%). b. If an in situ reductant (e.g., zinc or manganese powder) is required, weigh it into each vial.

3. Reaction Initiation: a. Dispense the prepared stock solution into each vial. b. If any reagents are not included in the stock solution, add them now via syringe. c. Securely seal the vials or tubes.[5]

4. Reaction Conditions: a. Place the vials in a pre-heated aluminum block on a stirrer plate set to the desired reaction temperature. b. Ensure vigorous and consistent stirring for all reactions.[5]

5. Monitoring and Analysis: a. At specific time points (e.g., 2, 4, 8, 16 hours), carefully take a small aliquot from each reaction mixture. b. Quench the aliquot and prepare it for analysis by a suitable technique (e.g., GC-MS, LC-MS, or NMR) to determine the conversion of starting material and yield of the desired product. c. Compare the results across the different catalyst loadings to identify the optimal concentration that provides the best balance of reaction rate and yield.

Mandatory Visualization

TroubleshootingWorkflow Start Problem Observed: Low Yield / Slow Rate Cat_Loading Is Catalyst Loading Optimized? Start->Cat_Loading Atmosphere Is Atmosphere Strictly Inert? Cat_Loading->Atmosphere No Sol_Loading Solution: Systematically screen loading (e.g., 1-3 mol%) Cat_Loading->Sol_Loading Yes Reagents Are Reagents Pure & Dry? Atmosphere->Reagents No Sol_Atmosphere Solution: Use glovebox or Schlenk line. Evacuate/backfill vessel. Atmosphere->Sol_Atmosphere Yes Conditions Are Temp. & Stirring Optimal? Reagents->Conditions No Sol_Reagents Solution: Purify starting materials. Use anhydrous, degassed solvents. Reagents->Sol_Reagents Yes Sol_Conditions Solution: Screen temperature range. Ensure consistent, vigorous stirring. Conditions->Sol_Conditions Yes End Reaction Optimized Conditions->End No Sol_Loading->Atmosphere Sol_Atmosphere->Reagents Sol_Reagents->Conditions Sol_Conditions->End

Caption: A troubleshooting workflow for optimizing nickel-catalyzed reactions.

CatalyticCycle Ni0 Ni(0)Lₙ OxAdd Ni(II)(R)(X)Lₙ Ni0->OxAdd Oxidative Addition (R-X) Transmetal Ni(II)(R)(R')Lₙ OxAdd->Transmetal Transmetalation (R'-M) Transmetal->Ni0 Reductive Elimination (R-R') label_node Simplified Ni(0)/Ni(II) Catalytic Cycle ExperimentalWorkflow Prep 1. Preparation (Inert Atmosphere, Stock Solutions) Dispense 2. Dispense Reagents (Varying Ni(OTf)₂ Loading) Prep->Dispense React 3. Reaction (Controlled Temp. & Stirring) Dispense->React Monitor 4. Monitoring (Aliquots at Time Intervals) React->Monitor Analyze 5. Analysis (GC-MS, LC-MS, or NMR) Monitor->Analyze Optimize 6. Determine Optimal Loading Analyze->Optimize

References

overcoming substrate limitations in Ni(OTf)2 catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to substrate limitations in nickel-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My Ni(OTf)₂-catalyzed reaction is failing or giving low yields with a new substrate. What are the most common reasons?

A1: Substrate-related failures in Ni(OTf)₂ catalysis often stem from several factors:

  • Catalyst Deactivation: The high reactivity of nickel catalysts can make them prone to deactivation through reaction with the substrate, product, or other functional groups present in the reaction mixture.[1] This is a primary cause of low turnover numbers.[2]

  • Poor Oxidative Addition: The first step in many cross-coupling cycles, oxidative addition, can be challenging for certain substrates, particularly those that are electron-rich or sterically hindered.[3]

  • Undesired Side Reactions: Competing reaction pathways such as homocoupling, reduction (hydrodehalogenation), or β-hydride elimination can consume starting materials and reduce the yield of the desired product.[3][4]

  • Catalyst Inhibition: Certain functional groups on the substrate (e.g., some nitrogen heterocycles or primary amines) can act as inhibitors by strongly coordinating to the nickel center, preventing catalytic turnover.[5]

  • Incompatibility with Reaction Conditions: The substrate may be unstable to the base, solvent, or temperature required for the catalytic reaction.

Q2: What is catalyst deactivation and how can I prevent it?

A2: Catalyst deactivation occurs when the active nickel catalyst is converted into an inactive species. A common pathway is the formation of nickel black (Ni(0) nanoparticles) or other aggregates, which removes the catalyst from the soluble, active cycle.[6] This can be particularly problematic for challenging substrates where the desired catalytic steps are slow, allowing deactivation pathways to compete.[2][6]

Strategies to prevent deactivation include:

  • Ligand Modification: Using appropriate ligands, such as bidentate or tridentate N- or P-donor ligands, can stabilize the nickel center and prevent aggregation.[7][8]

  • Photoredox Dual Catalysis: Merging nickel catalysis with photoredox catalysis can generate the active Ni(0) species at a low and steady concentration, minimizing its propensity to aggregate while keeping the catalytic cycle running.[6][9]

  • Additives: Lewis acid additives, such as Al(OTf)₃, can sometimes improve catalyst stability and performance, although their effect can be substrate-dependent.[5]

Q3: How can I expand the substrate scope for my Ni(OTf)₂-catalyzed C-N or C-O coupling reaction?

A3: Expanding the substrate scope, especially for challenging C-N and C-O couplings, often requires moving beyond standard conditions.

  • Employ Photoredox/Nickel Dual Catalysis: This is a powerful strategy for coupling challenging substrates, including electron-rich aryl halides, under mild conditions.[6][10] The photoredox catalyst helps to facilitate the generation of the active nickel species and can enable reactivity that is inaccessible under thermal conditions alone.[11][12]

  • Use Specialized Ligands: The development of new ligands is crucial for advancing nickel catalysis. For N-arylation of fluoroalkylamines, for example, a (PAd₂-DalPhos)Ni pre-catalyst showed significantly broader scope than previous systems.[13][14] For sterically hindered substrates in C-S coupling, flexible bidentate phosphine (B1218219) ligands have proven effective.[8]

  • Optimize the Base and Solvent System: For base-sensitive substrates, switching to a weaker base or a dual-base system (e.g., DBU/NaOTf) can be beneficial.[13] The choice of solvent can also dramatically impact reactivity and should be screened.

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Conversion 1. Catalyst Deactivation: Ni(0) aggregation (nickel black formation) is a common issue, especially with slow-reacting substrates.[2][6]1a. Switch to Dual Catalysis: Employ a photoredox co-catalyst (e.g., an Iridium or organic photocatalyst) to maintain a low, steady concentration of the active Ni(0) species.[6] 1b. Change Ligand: Use a more stabilizing ligand, such as a bidentate phosphine (e.g., dppf, DPEphos) or a nitrogen-based ligand (e.g., bipyridine, phenanthroline).[1][7]
2. Inefficient Oxidative Addition: The substrate (e.g., electron-rich aryl chloride, aryl triflate) is resistant to oxidative addition with Ni(0).[3]2a. Increase Temperature: Higher temperatures can overcome the activation barrier, but may also increase side reactions.[4] 2b. Use a More Reactive Precursor: If using an aryl triflate is failing, an aryl iodide or bromide may be more successful.[3] 2c. Employ Photoredox Conditions: Light-mediated cycles can offer alternative, lower-energy pathways for substrate activation.[11][12]
3. Poor Reagent Purity/Quality: Moisture or oxygen can quench the reaction. Solvents may not be anhydrous or degassed.3. Ensure Rigorous Inert Conditions: Use an oven-dried flask, degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon), and handle all reagents under an inert atmosphere (glovebox or Schlenk line).[4]
Formation of Homocoupled Byproduct 1. Transmetalation is Slow: If the transmetalation step is slower than homocoupling of the organometallic intermediate, biaryl byproducts will form.[3]1a. Modify the Base/Additive: The choice of base is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find one that facilitates transmetalation without promoting side reactions.[4] 1b. Check Stoichiometry: Ensure the correct ratio of coupling partners.
Formation of Hydrodehalogenation/Reduction Byproduct 1. Presence of a Protic Source: Water, alcohols, or even acidic N-H groups on a substrate can act as a proton source to quench intermediates, leading to a reduced product.[3][4]1a. Use Anhydrous Conditions: Rigorously dry all reagents and solvents.[4] 1b. Protect Protic Groups: If the substrate contains an acidic proton (e.g., pyrazole (B372694) N-H), consider protecting it before the reaction.[4]
Reaction Works for Aryl Bromides but not Chlorides/Triflates 1. Higher Activation Barrier: C-Cl and C-OTf bonds are stronger and generally require more forcing conditions to activate than C-Br or C-I bonds.[15][16]1a. Screen Ligands: Electron-rich and sterically bulky phosphine ligands are often required for activating C-Cl and C-OTf bonds.[8][15] 1b. Increase Catalyst Loading/Temperature: A higher catalyst loading (e.g., 5-10 mol%) and elevated temperatures may be necessary.[3]

Experimental Protocols

Protocol 1: General Procedure for Ni(OTf)₂-Catalyzed C-S Cross-Coupling of an Aryl Triflate

This protocol is a representative procedure and may require optimization for specific substrates.

Reagents & Equipment:

  • Ni(OTf)₂ (5 mol%)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] can be used as a Ni(0) source as an alternative to generating it in situ.[8]

  • DPEphos ligand (10 mol%)

  • Aryl triflate (1.0 equiv)

  • Alkyl thiol (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add Ni(OTf)₂ (5 mol%), DPEphos (10 mol%), and NaOtBu (1.5 equiv) to the Schlenk flask.

  • Reagent Addition: Add the aryl triflate (1.0 equiv) and the solvent (dioxane, to make a ~0.1 M solution).

  • Initiation: Seal the flask, remove it from the glovebox, and place it on a Schlenk line. Add the alkyl thiol (1.2 equiv) via syringe.

  • Heating & Monitoring: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and quench with water.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ni/Photoredox Dual-Catalyzed C-N Cross-Coupling

This protocol is adapted for reactions that benefit from dual catalysis to overcome substrate limitations.

Reagents & Equipment:

  • NiCl₂·6H₂O (5 mol%) or another suitable Ni(II) salt.

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

  • Aryl halide (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Anhydrous, degassed DMF or DMA

  • Borosilicate reaction vial with a magnetic stir bar

  • Blue LED light source (450 nm) with a fan for cooling

Procedure:

  • Reaction Setup: In a glovebox or under a positive stream of inert gas, add the Ni(II) salt (5 mol%), dtbbpy (5 mol%), fac-Ir(ppy)₃ (1-2 mol%), and the aryl halide (1.0 equiv) to the reaction vial.

  • Reagent Addition: Add the solvent (e.g., DMF) followed by the amine coupling partner (2.0-3.0 equiv).

  • Initiation: Seal the vial tightly with a screw cap containing a PTFE septum. Place the vial on a stir plate approximately 5-10 cm from the blue LED light source. Ensure a cooling fan is directed at the vial to maintain room temperature.

  • Irradiation & Monitoring: Begin stirring and turn on the LEDs. The reaction should be shielded from ambient light. Monitor progress by taking aliquots via syringe for LC-MS or GC-MS analysis. Reactions are often complete in 12-48 hours.[6]

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in Ni-Catalyzed Reactions start Low Yield or No Reaction Observed check_conditions Verify Inert Conditions (O₂, H₂O) & Reagent Purity start->check_conditions cause_substrate Potential Cause: Challenging Substrate cause_side_reactions Potential Cause: Side Reactions Dominating check_conditions->start Conditions Faulty (Fix & Retry) cause_deactivation Potential Cause: Catalyst Deactivation check_conditions->cause_deactivation Conditions OK check_conditions->cause_substrate check_conditions->cause_side_reactions solution_photoredox Solution: Employ Ni/Photoredox Dual Catalysis cause_deactivation->solution_photoredox solution_ligand Solution: Screen Stabilizing Ligands (e.g., bidentate N/P donors) cause_deactivation->solution_ligand cause_substrate->solution_photoredox solution_conditions Solution: Optimize Conditions (Temp, Base, Solvent) cause_substrate->solution_conditions cause_side_reactions->solution_conditions solution_protect Solution: Protect Reactive Groups on Substrate cause_side_reactions->solution_protect

Caption: A logical workflow for diagnosing and solving issues of low yield.

Simplified Ni(0)/Ni(II) Catalytic Cycle & Deactivation Pathway

CatalyticCycle Ni(0)/Ni(II) Cross-Coupling Cycle and Deactivation ni0 LₙNi(0) (Active Catalyst) ni_oa LₙNi(II)(Ar)(X) ni0->ni_oa Oxidative Addition deactivation Catalyst Deactivation ni0->deactivation Slow Catalysis with Challenging Substrates ni_tm LₙNi(II)(Ar)(Nu) ni_oa->ni_tm Transmetalation ni_tm->ni0 Reductive Elimination product Ar-Nu ni_tm->product mx M-X arx Ar-X arx->ni_oa nu Nu-M nu->ni_tm ni_black Ni(0) Aggregates (Nickel Black) deactivation->ni_black

Caption: Key steps in a Ni-catalyzed cycle and a common deactivation route.

Strategy Selection Based on Substrate Properties

StrategySelection Strategy Selection for Difficult Substrates substrates Substrate Challenge Electron-Rich / Sterically Hindered Base-Sensitive Functional Groups Prone to Side Reactions (e.g., reduction) solutions Recommended Strategy Use electron-donating, bulky ligands. Employ Ni/Photoredox dual catalysis for mild activation. [2] Screen milder bases (K₃PO₄, organic bases like DBU). Consider a base-free protocol if applicable. [3, 20] Lower reaction temperature. Use ligands that accelerate reductive elimination. substrates:f1->solutions:f1 substrates:f2->solutions:f2 substrates:f3->solutions:f3

Caption: Matching common substrate challenges to effective catalytic strategies.

References

Validation & Comparative

A Comparative Guide to Ni(OTf)₂ and Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. For decades, palladium has been the undisputed champion in this arena, with its catalysts demonstrating broad substrate scope and high efficiency. However, the high cost and relative scarcity of palladium have spurred the exploration of more earth-abundant and economical alternatives. Among these, nickel has emerged as a powerful contender, exhibiting unique reactivity and offering a cost-effective solution for many transformations.

This guide provides a detailed comparison of nickel and palladium catalysts for cross-coupling reactions, with a particular focus on the performance of Ni(II) precatalysts, such as nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), in relation to well-established palladium systems. While direct head-to-head comparative studies featuring Ni(OTf)₂ are not as prevalent in the literature as those with other nickel salts like NiCl₂, the principles and data presented here for comparable Ni(II) systems offer valuable insights for catalyst selection and optimization.

Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the catalytic prowess of nickel and palladium. Below is a summary of quantitative data from studies comparing the performance of Ni(II) and Pd(II) precatalysts in the coupling of aryl chlorides with arylboronic acids. Aryl chlorides are often more challenging substrates than their bromide or iodide counterparts, making this a good test of catalyst efficacy.

Table 1: Comparison of Ni(II) and Pd(II) Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidCatalyst SystemLoading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid[Ni(dppf)Cl₂]5DioxaneK₃PO₄1002485[1]
24-ChlorotoluenePhenylboronic acid[Pd(dppf)Cl₂]5DioxaneK₃PO₄1002492[1]
34-ChloroanisolePhenylboronic acidNiCl₂(PCy₃)₂3Toluene (B28343)K₃PO₄1101895[2]
44-ChloroanisolePhenylboronic acidPd(OAc)₂/SPhos2TolueneK₃PO₄1001898[3]
52-ChloropyridinePhenylboronic acidNiCl₂(PCy₃)₂3TolueneK₃PO₄1101888[2]
62-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhos2TolueneK₃PO₄1001894[3]

Note: The data presented is compiled from different sources and while reaction conditions are similar, they are not identical. This table should be used as a guide to the relative performance of these catalyst systems.

Performance Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the formation of C-N bonds. The performance of nickel and palladium catalysts in this transformation, particularly with challenging aryl chloride substrates, is a key consideration for synthetic chemists.

Table 2: Comparison of Ni(II) and Pd(II) Catalysts for the Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst SystemLoading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineNiCl₂(dme)/L122-MeTHFNaOtBu80396[4]
24-ChlorotolueneMorpholinePd₂(dba)₃/XPhos1.5TolueneNaOtBu100695[5]
31-Chloro-4-(trifluoromethyl)benzeneAnilineNiCl₂(dme)/L122-MeTHFNaOtBu801885[4]
41-Chloro-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂/XPhos2TolueneK₃PO₄1002492[5]

*L1 = a specific phosphine (B1218219) ligand described in the reference.

Catalytic Cycles

The mechanisms of nickel- and palladium-catalyzed cross-coupling reactions share fundamental steps but also exhibit key differences that influence their reactivity. Both typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_Pd Palladium Catalyzed cluster_Ni Nickel Catalyzed Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(X) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂(Ar') Pd_OA->Pd_TM Transmetalation (Ar'-B(OR)₂) Pd_RE Pd_TM->Pd_RE Reductive Elimination Ar_Ar Ar-Ar' Pd_RE->Pd0 Pd_RE->Ar_Ar Ni0 Ni(0)L₂ Ni_OA Ar-Ni(II)L₂(X) Ni0->Ni_OA Oxidative Addition (Ar-X) Ni_TM Ar-Ni(II)L₂(Ar') Ni_OA->Ni_TM Transmetalation (Ar'-B(OR)₂) Ni_RE Ni_TM->Ni_RE Reductive Elimination Ar_Ar2 Ar-Ar' Ni_RE->Ni0 Ni_RE->Ar_Ar2

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura cross-coupling.

While both metals follow a similar catalytic pathway, the relative rates of each step can differ significantly. Nickel, being more electron-rich and having a smaller atomic radius, can undergo oxidative addition to typically less reactive C-O bonds (e.g., in aryl ethers) more readily than palladium.[6] However, reductive elimination from Ni(II) can sometimes be slower than from Pd(II), and Ni catalysts can be more susceptible to side reactions involving single-electron transfer pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura reactions using nickel and palladium catalysts.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a literature procedure for the coupling of aryl chlorides with arylboronic acids using a NiCl₂(PCy₃)₂ precatalyst.[2]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.03 mmol, 3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS analysis of small aliquots.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide using a Pd(OAc)₂/SPhos catalyst system.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Catalyst Screening

The selection of the optimal catalyst system is often an empirical process. A systematic screening of catalysts, ligands, bases, and solvents is a common workflow in both academic and industrial research.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow Start Define Reaction: Substrates & Desired Product Setup Prepare Stock Solutions: Substrates, Base, Internal Standard Start->Setup Array Dispense Reagents into Reaction Array (e.g., 24-well plate) - Pre-weighed catalysts/ligands Setup->Array React Run Reactions under Controlled Conditions (Temperature, Time, Atmosphere) Array->React Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) - Determine Yield/Conversion React->Analysis Data Data Analysis & Visualization - Identify Lead Conditions Analysis->Data Optimization Further Optimization of Lead Conditions (optional) Data->Optimization Scaleup Scale-up of Optimized Reaction Data->Scaleup Optimization->Scaleup

Figure 2: A typical experimental workflow for catalyst screening.

This high-throughput experimentation (HTE) approach allows for the rapid identification of promising reaction conditions, saving time and resources.[7]

Conclusion

The choice between nickel and palladium catalysts for cross-coupling reactions is multifaceted and depends on the specific transformation, substrate scope, and economic considerations.

Palladium catalysts remain the gold standard for a wide range of cross-coupling reactions due to their generally high reactivity, broad functional group tolerance, and well-understood catalytic cycles. A vast library of ligands has been developed for palladium, allowing for fine-tuning of reactivity for specific applications.

Nickel catalysts , including those derived from Ni(OTf)₂, offer a compelling, cost-effective alternative. They exhibit unique reactivity, particularly with challenging substrates such as aryl chlorides and phenol (B47542) derivatives.[8] While the field of nickel catalysis is less mature than that of palladium, ongoing research is rapidly expanding its scope and utility. For certain applications, nickel catalysts can outperform their palladium counterparts, especially when considering the overall process cost and sustainability.

For researchers and drug development professionals, a thorough evaluation of both nickel and palladium catalyst systems is prudent. While palladium may offer a more established and often more general solution, the economic and potential reactivity benefits of nickel warrant its consideration, particularly in process development and large-scale synthesis. The continued development of well-defined nickel precatalysts and a deeper mechanistic understanding will undoubtedly solidify nickel's position as a valuable and complementary tool in the synthetic chemist's arsenal.

References

A Comparative Guide to Lewis Acid Catalysts: Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, and Zn(OTf)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of catalyst is critical, influencing reaction rates, yields, and stereoselectivity. Among the plethora of options, metal triflates have emerged as highly effective and versatile catalysts. This guide presents a comparative study of four prominent Lewis acid catalysts: nickel(II) triflate (Ni(OTf)₂), scandium(III) triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), and zinc(II) triflate (Zn(OTf)₂).

Performance Comparison in Key Organic Transformations

To provide a clear and objective comparison, the following tables summarize the performance of these catalysts in representative organic reactions. The data has been compiled from various studies, and it is important to note that direct head-to-head comparisons under identical conditions are not always available. However, by examining their efficacy in similar transformations, we can discern valuable trends in their catalytic activity.

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction.

Table 1: Catalytic Performance in the Michael Addition of 4-Hydroxycoumarin (B602359) to α,β-Unsaturated 2-Acyl Imidazoles

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Ni(OTf)₂ (2)CH₂Cl₂1296

Reaction Conditions: 4-hydroxycoumarin (0.2 mmol), α,β-unsaturated 2-acyl imidazole (B134444) (0.2 mmol), catalyst in solvent at room temperature.

Table 2: Catalytic Performance in the Intramolecular Oxa-Michael Addition

EntryCatalyst (mol%)Conversion (%)Selectivity (%)Isolated Yield (%)Reference
1Zn(OTf)₂328320
2Cu(OTf)₂358622

Reaction Conditions: Substrate irradiated by microwave.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. The reaction of indoles with nitroalkenes is a valuable transformation for the synthesis of functionalized indole (B1671886) derivatives.

Table 3: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

EntryCatalystLigandTime (h)Yield (%)ee (%)Reference
1Yb(OTf)₃Chloro-indeno pybox249891[1]
2Sc(OTf)₃Chloro-indeno pybox248575[1]
3Zn(OTf)₂Chloro-indeno pybox247868[1]
4Cu(OTf)₂Chloro-indeno pybox247265[1]
5Ni(II)/spiroBoxspiroBox-up to 99up to 97[2]

Reaction Conditions: Indole (1.1 mmol), trans-β-nitrostyrene (1 mmol), catalyst system in a suitable solvent. Note: Entry 5 uses a Ni(II) complex with a different ligand and is included for a qualitative comparison of nickel's potential in this transformation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key reactions catalyzed by the discussed Lewis acids.

Protocol 1: Ni(OTf)₂-Catalyzed Michael Addition of 4-Hydroxycoumarin

Materials:

  • 4-Hydroxycoumarin

  • α,β-Unsaturated 2-acyl imidazole

  • Ni(OTf)₂

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 4-hydroxycoumarin (0.2 mmol) in CH₂Cl₂ (2 mL) is added the α,β-unsaturated 2-acyl imidazole (0.2 mmol) and Ni(OTf)₂ (2 mol%).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation of Indole

Materials:

  • Indole

  • trans-β-Nitrostyrene

  • Sc(OTf)₃

  • Chiral Ligand (e.g., Chloro-indeno pybox)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, Sc(OTf)₃ (10 mol%) and the chiral ligand (11 mol%) are dissolved in CH₂Cl₂.

  • The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • Indole (1.1 mmol) is added to the catalyst solution.

  • trans-β-Nitrostyrene (1.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature for 24 hours.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography.[1]

Protocol 3: Cu(OTf)₂-Catalyzed Imino Diels-Alder Reaction

Materials:

Procedure:

  • To a stirred solution of the aniline derivative (1.0 mmol) and the benzaldehyde derivative (1.0 mmol) in acetonitrile (5 mL) is added Cu(OTf)₂ (10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • trans-Anethole (1.2 mmol) is added, and the reaction is stirred at room temperature for the specified time.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the proposed catalytic cycles and experimental workflows can aid in understanding the role of the Lewis acid and the overall process.

Lewis Acid Catalyzed Michael Addition

Michael_Addition cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation LA M(OTf)n Carbonyl R-CO-R' LA->Carbonyl Coordination Activated_Complex [R-CO-R']-M(OTf)n Enolate Intermediate Enolate Nucleophile Nu-H Nucleophile->Activated_Complex Addition Proton_Transfer Protonation Enolate->Proton_Transfer Product Michael Adduct Product->LA Catalyst Regeneration Proton_Transfer->Product

Caption: Generalized mechanism for a Lewis acid-catalyzed Michael addition.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactants (Indole, Nitroalkene) Reaction_Vessels Set up Parallel Reactions Reactants->Reaction_Vessels Catalysts Prepare Catalyst Solutions (Ni, Sc, Cu, Zn triflates) Catalysts->Reaction_Vessels Stirring Stir at Controlled Temperature Reaction_Vessels->Stirring TLC Monitor by TLC Stirring->TLC Workup Quench and Workup TLC->Workup Purification Purify Products Workup->Purification Analysis Analyze Yield and ee (NMR, HPLC) Purification->Analysis Data_Table Compile Data Table Analysis->Data_Table Conclusion Draw Conclusions Data_Table->Conclusion

Caption: Experimental workflow for comparing Lewis acid catalyst performance.

Logical Comparison of Catalyst Attributes

Catalyst_Comparison cluster_attributes Key Attributes cluster_catalysts Specific Catalysts Catalyst Lewis Acid Catalyst Activity Catalytic Activity Catalyst->Activity Selectivity Stereo/Regioselectivity Catalyst->Selectivity Cost Cost & Availability Catalyst->Cost Toxicity Toxicity & Environmental Impact Catalyst->Toxicity Ni_OTf2 Ni(OTf)₂ Activity->Ni_OTf2 Often high Sc_OTf3 Sc(OTf)₃ Activity->Sc_OTf3 Very high, water tolerant [19] Cu_OTf2 Cu(OTf)₂ Activity->Cu_OTf2 Effective Zn_OTf2 Zn(OTf)₂ Activity->Zn_OTf2 Good, often mild Selectivity->Ni_OTf2 High with chiral ligands Selectivity->Sc_OTf3 Can be high Selectivity->Cu_OTf2 Good with chiral ligands Selectivity->Zn_OTf2 Good with chiral ligands Cost->Ni_OTf2 Relatively low Cost->Sc_OTf3 High Cost->Cu_OTf2 Low Cost->Zn_OTf2 Low Toxicity->Ni_OTf2 Moderate concern Toxicity->Sc_OTf3 Low Toxicity->Cu_OTf2 Moderate concern Toxicity->Zn_OTf2 Low

Caption: Logical relationship of key attributes for the compared Lewis acids.

Conclusion

The selection of an optimal Lewis acid catalyst is a nuanced decision that depends on the specific transformation, desired outcome, and practical considerations.

  • Ni(OTf)₂ emerges as a potent catalyst, particularly effective in Michael additions, and shows great promise in asymmetric synthesis when paired with appropriate chiral ligands.[2]

  • Sc(OTf)₃ is a remarkably active and robust Lewis acid, with the significant advantage of being water-tolerant, a feature not shared by many traditional Lewis acids.[3] Its high cost, however, can be a limiting factor.

  • Cu(OTf)₂ and Zn(OTf)₂ represent cost-effective and efficient catalysts for a range of reactions. They are often used in asymmetric catalysis with chiral ligands to achieve high enantioselectivity.

This guide provides a foundational understanding of the comparative performance of these four important Lewis acid catalysts. For any specific application, it is recommended to consult the primary literature and perform optimization studies to achieve the best results.

References

A Comparative Guide to NMR Validation of Ni(OTf)₂ Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction outcomes is a critical step in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of newly synthesized compounds. This guide provides a comparative analysis of validating the results of a Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) catalyzed synthesis against a well-established Palladium-catalyzed alternative, with a focus on the interpretation of NMR data.

Comparison of Catalytic Systems for α-Arylation of Oxindoles

The α-arylation of oxindoles to form 3-aryl-2-oxindoles is a significant transformation in medicinal chemistry, as the resulting scaffold is present in numerous biologically active compounds. Both nickel and palladium catalysts have been employed for this purpose. Below is a comparison of a Ni(II)-catalyzed approach with a widely used Pd-catalyzed method.

Table 1: Comparison of Ni(II)-Catalyzed vs. Pd-Catalyzed α-Arylation of Oxindoles

ParameterNi(II)-Catalyzed ArylationPalladium-Catalyzed Arylation
Catalyst Ni(OAc)₂ / dppfPd(OAc)₂ / PCy₃ or N-heterocyclic carbene
Aryl Source Aryl ChloridesAryl Chlorides, Bromides, and Triflates
Reaction Conditions Neat (solvent-free), 80 °CToluene or DME, Room Temperature to 70 °C
Typical Yields Moderate to GoodGood to Excellent
Key NMR Validation Disappearance of the C3-H proton signal of the oxindole (B195798) starting material and the appearance of characteristic aromatic signals for the newly introduced aryl group.Similar to the Ni-catalyzed reaction, with precise chemical shifts and coupling constants confirming the structure.

Experimental Protocols

Protocol 1: Ni(II)-Catalyzed C(2)-H Arylation of Indoles (as a proxy for oxindole arylation)

This protocol is based on a method for the C2-arylation of indoles, which serves as a comparable C-H functionalization reaction.

Materials:

  • Indole (B1671886) derivative (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Ni(OAc)₂ (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

Procedure:

  • To an oven-dried Schlenk tube, add the indole derivative, aryl chloride, Ni(OAc)₂, dppf, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture at 80 °C under neat conditions (without solvent) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the crude mixture is purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylindole.

  • The purified product is then analyzed by ¹H and ¹³C NMR spectroscopy for structural validation.

Protocol 2: Palladium-Catalyzed α-Arylation of Oxindoles

This protocol is a well-established method for the synthesis of 3-aryl-2-oxindoles.

Materials:

  • Oxindole (1.0 equiv)

  • Aryl halide (e.g., aryl chloride, 1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Base (e.g., NaOt-Bu, 1.2 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to a vial add Pd(OAc)₂, PCy₃, and NaOt-Bu.

  • Add the oxindole and aryl halide, followed by anhydrous toluene.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (typically 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.

  • The structure of the purified 3-aryloxindole is confirmed by ¹H and ¹³C NMR spectroscopy.

NMR Data for Validation

The definitive validation of the synthesized 3-aryl-2-oxindole comes from the analysis of its ¹H and ¹³C NMR spectra.

Table 2: Representative ¹H and ¹³C NMR Data for 3-Phenyl-2-oxindole

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.0br s-N-H
~7.5-7.2m-Aromatic protons
~4.6s-C3-H (in starting material, absent in product)
¹³C NMR ~178s-C=O (C2)
~141s-Aromatic quaternary carbon
~135-125m-Aromatic CH carbons
~55s-C3

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents on the oxindole and aryl rings.

Visualization of Experimental Workflow

The general workflow for the synthesis and validation of 3-aryl-2-oxindoles can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation start Starting Materials (Oxindole, Aryl Halide) reaction Catalytic Reaction (Ni(II) or Pd) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr product Validated Product (3-Aryl-2-oxindole) nmr->product

Caption: General workflow for the synthesis and NMR validation of 3-aryl-2-oxindoles.

The signaling pathway for a generic catalytic cycle in cross-coupling reactions is depicted below.

catalytic_cycle catalyst Catalyst (e.g., Ni(0) or Pd(0)) oxidative_addition Oxidative Addition catalyst->oxidative_addition Aryl-X intermediate1 Aryl-Metal-Halide Intermediate oxidative_addition->intermediate1 transmetalation Transmetalation (or Deprotonation) intermediate1->transmetalation Oxindole Enolate intermediate2 Di-organometal Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product Product (3-Aryl-2-oxindole) reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

A Comparative Guide to Products from Nickel(II) Trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, is a versatile and increasingly popular catalyst in modern organic synthesis.[1][2] As a commercially available, air-stable Nickel(II) salt, it offers a practical alternative to air-sensitive Ni(0) complexes and expensive precious metal catalysts like palladium.[3] Its utility is particularly prominent in carbon-carbon and carbon-heteroatom bond-forming reactions, driven by its strong Lewis acidity and ability to participate in various catalytic cycles.[4] This guide provides a comparative analysis of the products derived from Ni(OTf)₂-catalyzed reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance in C-H Functionalization Reactions

A primary application of Ni(OTf)₂ is in the functionalization of typically inert C-H bonds.[4] These reactions are often facilitated by a directing group on the substrate, which chelates to the nickel center and positions it for selective C-H activation. The 8-aminoquinoline (B160924) moiety is a frequently employed directing group for this purpose.[4][5][6]

Ni(OTf)₂ has proven effective for a range of C-H functionalization reactions, including arylations, alkylations, and sulfonylations.[4][5] For example, the direct arylation of C(sp³)-H bonds in aliphatic amides and the ortho-sulfonylation of aromatic amides have been successfully achieved using this catalyst.[4]

The following table summarizes the performance of Ni(OTf)₂ in several representative C-H functionalization reactions.

Reaction Type Substrate Coupling Partner Catalyst System Yield Selectivity (ee) Reference
C-H Arylation2-Methyl-N-(8-quinolinyl)benzamideIodobenzene (B50100)5 mol% Ni(OTf)₂, NaHCO₃94%N/A[6]
C-H AlkylationN-(quinolin-8-yl)benzamiden-Butyl BromideNi(OTf)₂, PPh₃81%N/A[5]
Intramolecular C(sp³)-H AmidationAminoquinoline derivativeN/ANi(OTf)₂48%N/A[7]
Enantioselective [4+2] AnnulationN-(quinolin-8-yl)benzamide derivativeAlkene10 mol% Ni(OTf)₂, (S)-L1 Ligand, AgOAc16-26%46-69%[3]
Comparison with Alternative Catalysts and Conditions

The choice of catalyst and reaction conditions is critical for the outcome of a chemical transformation. This section compares the performance of Ni(OTf)₂ with other nickel sources and alternative reaction parameters.

In a study on intramolecular C(sp³)–H amidation, Ni(OTf)₂ provided a significantly higher yield (48%) compared to a specifically synthesized cyclometalated Ni(II) σ-alkyl complex, which afforded only a 17% yield under similar conditions.[7] This highlights the efficacy of the simple, commercially available salt.

However, the triflate counter-anion is not universally superior for all reaction types. In a nickel-catalyzed amination of various aryl electrophiles, aryl chlorides and sulfamates provided the highest yields, while the corresponding aryl triflate gave only a modest yield of the desired product.[8] This indicates that for certain cross-coupling reactions, other leaving groups may be preferable.

The following table provides a comparative overview of different nickel systems.

Reaction Type Catalyst System Substrate Yield Notes Reference
Intramolecular C(sp³)-H AmidationNi(OTf)₂Aminoquinoline derivative48%Direct use of commercial salt.[7]
Intramolecular C(sp³)-H AmidationPre-synthesized Ni(II) complex 2b Aminoquinoline derivative17%Synthesized catalyst showed lower activity.[7]
Suzuki-Miyaura Coupling(bpy-silatrane)Ni(II)Cl on SiO₂4-iodotolueneup to 50%Supported catalyst is active; molecular counterpart is not.[9]
Suzuki-Miyaura Coupling(bpy-carboxylate)Ni(II)Cl on SiO₂4-iodotoluene10%Carboxylate linker showed lower performance and stability.[9]
AminationNiCl₂(DME) / SIPr·HClAryl TriflateModestTriflate was a less effective leaving group in this system.[8]
AminationNiCl₂(DME) / SIPr·HClAryl ChlorideHighChloride was an optimal leaving group for this transformation.[8]
Reaction Mechanisms and Experimental Workflows

The reactions catalyzed by Ni(OTf)₂ are often proposed to proceed through a Ni(II)/Ni(IV) catalytic cycle, particularly in chelation-assisted C-H functionalization.[4] This contrasts with many cross-coupling reactions that involve Ni(0)/Ni(II) cycles. The cycle typically involves C-H bond cleavage to form a Ni(II)-cyclometalate, followed by oxidative addition of the coupling partner to generate a Ni(IV) intermediate, and subsequent reductive elimination to form the product and regenerate the active Ni(II) catalyst.

G cluster_cycle Proposed Ni(II)/Ni(IV) Catalytic Cycle NiII Ni(II) Catalyst Intermediate1 Ni(II) Cyclometalate NiII->Intermediate1 Substrate (R-H) - H+ Intermediate2 Ni(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition (R'-X) Intermediate2->NiII Reductive Elimination (Product R-R') - X-

A proposed Ni(II)/Ni(IV) catalytic cycle for C-H functionalization.

A typical experimental workflow for a Ni(OTf)₂-catalyzed reaction involves simple setup under an inert atmosphere, followed by heating and standard purification procedures.

G start Start setup Combine Substrate, Coupling Partner, Ni(OTf)₂, Base, and Solvent in an oven-dried vial start->setup inert Seal vial and establish inert atmosphere (e.g., N₂ or Ar) setup->inert react Stir mixture at elevated temperature (e.g., 160 °C) for specified time (e.g., 20 h) inert->react cool Cool reaction to room temperature react->cool filter Filter mixture through a Celite pad cool->filter concentrate Concentrate the filtrate in vacuo filter->concentrate purify Purify the residue by column chromatography concentrate->purify end Obtain Final Product purify->end

General experimental workflow for Ni(OTf)₂-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol 1: Ni(OTf)₂-Catalyzed Arylation of a C(sp²)-H Bond[8]

This procedure details the reaction between 2-methyl-N-(8-quinolinyl)benzamide and iodobenzene.

  • Reaction Setup: In an oven-dried 5 mL screw-capped vial inside a glovebox, add 2-methyl-N-(8-quinolinyl)benzamide (79 mg, 0.3 mmol), iodobenzene (122 mg, 0.6 mmol), Ni(OTf)₂ (5 mg, 0.015 mmol, 5 mol%), sodium bicarbonate (50 mg, 0.6 mmol), and toluene (B28343) (1 mL).

  • Reaction Conditions: The vial is sealed, removed from the glovebox, and the mixture is stirred for 20 hours at 160 °C.

  • Work-up and Purification: After cooling, the mixture is filtered through a Celite pad and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 10:1) to afford the desired arylated product.

    • Result: 97 mg of the product was obtained, corresponding to a 94% yield.

Protocol 2: General Conditions for Enantioselective C-H Functionalization[3]

This protocol outlines the general conditions for the Ni(II)-catalyzed C–H activation and asymmetric alkene insertion.

  • Catalyst System: The reaction is typically carried out with 10 mol % Ni(OTf)₂, 10 mol % of a chiral Salox ligand (e.g., (S)-L1), and 2.0 equivalents of an oxidant/additive like AgOAc.

  • Reaction Conditions: The specific solvent, temperature, and reaction time are optimized depending on the substrate and alkene coupling partner.

  • Characterization: The yield of the annulation product is determined after purification, and the enantiomeric excess (ee) is typically measured using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

Nickel(II) trifluoromethanesulfonate stands out as a highly effective and user-friendly catalyst for a variety of organic transformations, most notably the chelation-assisted functionalization of C-H bonds.[3][4] Its commercial availability, stability, and demonstrated high yields in reactions like arylations and alkylations make it an attractive tool for synthetic chemists.[5][6] While comparative data shows that its performance can be influenced by the choice of leaving group and ligand, its overall versatility and robustness secure its place as a valuable catalyst in the development of complex molecules for research and pharmaceutical applications.[1][8]

References

Navigating Enantioselectivity in Ni(OTf)₂ Catalysis: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the precise determination of enantioselectivity is paramount. Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) has emerged as a versatile and powerful catalyst in a variety of enantioselective transformations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis for determining enantioselectivity in Ni(OTf)₂-catalyzed reactions, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a holistic view for method selection.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the routine and accurate determination of enantiomeric excess (ee) in academic and industrial laboratories. Its robustness, versatility, and the wide availability of chiral stationary phases (CSPs) make it an indispensable tool for analyzing the outcomes of asymmetric reactions catalyzed by chiral Ni(OTf)₂ complexes.

Unveiling Enantiomers: The Power of Chiral HPLC

The fundamental principle behind chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase. This leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability.

A notable example of Ni(OTf)₂ catalysis is the direct and asymmetric aldol (B89426) reaction of N-acyl thiazinanethiones with aromatic aldehydes. In this reaction, the active catalytic species is generated in situ from a precatalyst like [(R)-Tol-BINAP]NiCl₂ and a silyl (B83357) triflate such as TIPSOTf.[1][2] The resulting O-TIPS-protected anti-aldol adducts are obtained with excellent enantiocontrol, often reaching up to 99% ee, as determined by chiral HPLC analysis.[3][2]

Quantitative Data Presentation: A Comparative Overview

The following table summarizes typical HPLC and alternative method parameters for the analysis of products from Ni(OTf)₂ and analogous metal-triflate catalyzed reactions, providing a clear comparison of their performance.

ParameterHPLC Method 1 (Aldol Reaction)HPLC Method 2 (Friedel-Crafts Alkylation)Alternative Method: SFC
Catalyst System [(R)-Tol-BINAP]NiCl₂ / TIPSOTfChiral PyBox-Yb(OTf)₃Chiral Ni-complex
Reaction Type Asymmetric Aldol ReactionAsymmetric Friedel-Crafts AlkylationAsymmetric Hydrogenation
Product Type O-TIPS-protected anti-aldol adduct3-Indolyl-nitroalkaneChiral Cyclic Hydrazine
HPLC/SFC Column Chiralpak AD-H or similarDaicel Chiralpak IA or AD-HChiral Stationary Phase
Mobile Phase n-Hexane/Isopropanol (B130326) (e.g., 90:10)n-Hexane/Isopropanol (e.g., 85:15)CO₂ with co-solvent (e.g., Methanol)
Flow Rate 0.5 - 1.0 mL/min0.5 - 0.7 mL/min2.0 - 4.0 mL/min
Detection UV (e.g., 254 nm)UV (e.g., 220 nm)UV or Mass Spectrometry
Typical Retention Times Enantiomer 1: ~15 min, Enantiomer 2: ~18 mintᵣ (major): ~23 min, tᵣ (minor): ~25 min[4]Significantly shorter than HPLC
Reported Enantiomeric Excess (ee) Up to 99%[1][3][2]Up to 91%[4]Up to >99%

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. Below are detailed methodologies for sample preparation and HPLC analysis.

General Sample Preparation for HPLC Analysis
  • Reaction Quenching: Upon completion, the Ni(OTf)₂-catalyzed reaction is quenched, typically by the addition of a saturated aqueous solution (e.g., NaHCO₃).

  • Extraction: The organic products are extracted from the aqueous phase using a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification (Optional but Recommended): The crude product is often purified by flash column chromatography on silica (B1680970) gel to remove the catalyst and other impurities.

  • Sample for Analysis: A small amount of the purified product (typically 1 mg) is dissolved in the HPLC mobile phase (e.g., 1 mL of hexane/isopropanol) and filtered through a 0.22 or 0.45 µm syringe filter before injection.

Detailed Chiral HPLC Analysis Protocol (Based on Friedel-Crafts Alkylation)

This protocol is adapted from a similar metal-triflate catalyzed reaction and serves as a representative example.[4]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined for each specific product.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The retention times of the two enantiomers are recorded. The peak areas are integrated, and the enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and a comparison of analytical methods.

experimental_workflow cluster_reaction Ni(OTf)2 Catalyzed Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Chiral HPLC Analysis start Reactants + Chiral Ligand + Ni(OTf)2 reaction Reaction Progression start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Injection & Separation sample_prep->hplc data Data Analysis (ee% Calculation) hplc->data end Enantioselectivity Determined data->end

Figure 1: Experimental Workflow for HPLC Enantioselectivity Analysis.

method_comparison hplc Chiral HPLC hplc_adv Advantages: - Robust & Versatile - Wide CSP availability - Well-established hplc->hplc_adv hplc_disadv Disadvantages: - Higher solvent consumption - Longer analysis times hplc->hplc_disadv sfc Chiral SFC sfc_adv Advantages: - Faster analysis - Reduced organic solvent - 'Greener' alternative sfc->sfc_adv sfc_disadv Disadvantages: - Requires specialized instrumentation - Less universally available sfc->sfc_disadv gc Chiral GC gc_adv Advantages: - High resolution for volatile compounds - Fast analysis gc->gc_adv gc_disadv Disadvantages: - Limited to volatile & thermally stable analytes - Derivatization often required gc->gc_disadv

Figure 2: Comparison of Analytical Methods for Enantioselectivity.

Alternatives to HPLC: A Brief Overview

While HPLC is the most common technique, other methods can be advantageous for specific applications.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It often provides faster separations and is considered a more environmentally friendly ("greener") alternative to HPLC due to the significant reduction in organic solvent consumption. For chiral separations, SFC can sometimes offer superior resolution and speed compared to HPLC.

  • Gas Chromatography (GC): Chiral GC is an excellent method for the analysis of volatile and thermally stable compounds. It can provide very high resolution and fast analysis times. However, for many products of Ni(OTf)₂-catalyzed reactions, which are often non-volatile, derivatization may be necessary to increase their volatility, adding an extra step to the sample preparation.

Conclusion

The selection of an appropriate analytical method for determining enantioselectivity is a critical decision in the workflow of asymmetric catalysis. Chiral HPLC remains the most robust and widely accessible technique for the analysis of products from Ni(OTf)₂-catalyzed reactions, offering reliable and reproducible results. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical challenges. As the field of asymmetric catalysis continues to evolve, a thorough understanding of these analytical techniques will be increasingly vital for the successful development of new and efficient enantioselective transformations.

References

A Comparative Guide to Nickel Catalysts: Ni(OTf)₂, NiCl₂, and Ni(acac)₂ in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, nickel has emerged as a cost-effective and versatile alternative to precious metals for a wide array of cross-coupling reactions. The choice of the nickel precatalyst can significantly influence reaction efficiency, substrate scope, and functional group tolerance. This guide provides a detailed comparison of three commonly used nickel(II) precatalysts: nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), nickel(II) chloride (NiCl₂), and nickel(II) bis(acetylacetonate) (Ni(acac)₂).

Performance Comparison in Catalysis

Kumada Cross-Coupling

The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is a foundational cross-coupling reaction where nickel catalysts have been extensively employed. A direct comparison between NiCl₂ and Ni(acac)₂ in the coupling of n-decyl bromide with n-butylmagnesium chloride has been reported.

CatalystLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂ IsopreneTHF25392[1]
Ni(acac)₂ IsopreneTHF253High (unspecified)[1]
NiCl₂(PPh₃)₂IsopreneTHF25345[1]
NiCl₂(dppp)IsopreneTHF25322[1]

In this specific study, while both NiCl₂ and Ni(acac)₂ were effective, NiCl₂ provided a high, quantified yield. The performance of Ni(acac)₂ was noted as "high" but not explicitly quantified in the same table, though the text suggests it is comparable to NiCl₂ under these conditions. In contrast, phosphine-ligated nickel complexes showed significantly lower yields.

C-H Functionalization

In the realm of C-H activation, the choice of the nickel salt can be critical. A study on the enantioselective C-H functionalization of N-(quinolin-8-yl)benzamides with 7-oxa-benzonorbornadiene highlighted the superiority of Ni(OTf)₂ over other nickel(II) salts.

CatalystLigandAdditiveYield (%)Enantiomeric Excess (ee, %)
Ni(OTf)₂ (S)-L1AgOAcOptimizedOptimized
Ni(acac)₂(S)-L1AgOAcLower than Ni(OTf)₂Lower than Ni(OTf)₂
Ni(OAc)₂(S)-L1AgOAcLower than Ni(OTf)₂Lower than Ni(OTf)₂

This study qualitatively notes the superiority of Ni(OTf)₂ without providing a direct numerical comparison in a table for the less effective catalysts under the optimized conditions for Ni(OTf)₂.

Buchwald-Hartwig Amination

For nickel-catalyzed Buchwald-Hartwig aminations, various nickel sources have been explored. In a photochemically driven carboxylative amination, Ni(acac)₂ was shown to be a competent, albeit lower-yielding, precatalyst compared to nickel bromide complexes under the optimized conditions.

CatalystLigandBaseYield (%)
NiBr₂·diglyme4,4'-dtbbpyCs₂CO₃80
NiCl₂·DME4,4'-dtbbpyCs₂CO₃52
Ni(acac)₂ 4,4'-dtbbpyCs₂CO₃34

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for common nickel-catalyzed cross-coupling reactions.

General Procedure for Nickel-Catalyzed Kumada Coupling

This protocol is a general representation for the Kumada coupling of an aryl halide with a Grignard reagent.

Materials:

  • Nickel precatalyst (e.g., NiCl₂, 2-5 mol%)

  • Ligand (e.g., a phosphine (B1218219) ligand, if required)

  • Aryl halide (1.0 equiv)

  • Grignard reagent (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel precatalyst and any solid ligand.

  • Add the anhydrous solvent, followed by the aryl halide.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Grignard reagent dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Nickel precatalyst (e.g., NiCl₂(dppf), 1-5 mol%)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, K₂CO₃, 2-3 equiv)

  • Solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the nickel precatalyst, aryl halide, arylboronic acid, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the designated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations and Visualizations

The catalytic cycles for many nickel-catalyzed cross-coupling reactions are believed to proceed through a Ni(0)/Ni(II) cycle, analogous to palladium catalysis. However, Ni(I)/Ni(III) cycles are also well-documented and can be operative depending on the reaction conditions and substrates.

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for a nickel-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.

Suzuki_Miyaura_Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_RX Ar-Ni(II)(X)L₂ OxAdd->NiII_RX Transmetalation Transmetalation NiII_RX->Transmetalation NiII_ArAr Ar-Ni(II)(Ar')L₂ Transmetalation->NiII_ArAr RedElim Reductive Elimination NiII_ArAr->RedElim RedElim->Ni0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Electrophile ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation Nucleophile

Caption: A simplified catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

A typical workflow for comparing the performance of different catalysts in a cross-coupling reaction is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Analysis A Weigh Substrates, Base, and Catalyst B Add Solvent under Inert Atmosphere A->B C Heat and Stir for Specified Time B->C D Quench Reaction C->D Reaction Monitoring (TLC, GC) E Work-up and Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, GC-MS) F->G H Compare Catalyst Performance G->H Determine Yield and Purity

Caption: A general experimental workflow for screening and comparing different catalysts in a cross-coupling reaction.

Conclusion

The selection of an appropriate nickel precatalyst is a critical parameter in the development of robust and efficient cross-coupling methodologies.

  • NiCl₂ is an inexpensive and often highly effective catalyst, particularly in Kumada couplings. Its performance can be sensitive to the degree of hydration.

  • Ni(acac)₂ is another readily available and effective precatalyst, though in some reported cases, it has shown slightly lower activity compared to NiCl₂ under identical conditions.

  • Ni(OTf)₂ , with its weakly coordinating triflate anion, can exhibit enhanced Lewis acidity and reactivity, making it a superior catalyst in certain transformations like C-H activation.

Ultimately, the optimal catalyst choice will be reaction-dependent, and empirical screening of these and other nickel sources is recommended for reaction optimization. The provided protocols and mechanistic insights serve as a foundational guide for researchers navigating the expanding field of nickel catalysis.

References

A Comparative Guide to Nickel(II) Triflate in C-H Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of inert Carbon-Hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules. Among the various catalysts developed, first-row transition metals like nickel have garnered significant attention due to their low cost and unique reactivity. Nickel(II) bis(trifluoromethanesulfonate), or Ni(OTf)₂, has emerged as a potent catalyst in this field, particularly in chelation-assisted C-H activation.

This guide provides an objective comparison of Ni(OTf)₂ with other common nickel(II) salts in the context of a well-established benchmark reaction: the ortho-alkylation of a benzamide (B126) bearing an 8-aminoquinoline (B160924) directing group. The data presented is synthesized from seminal studies in the field to offer a clear performance benchmark for researchers selecting a catalytic system.

Performance Comparison: Ni(OTf)₂ vs. Alternative Nickel(II) Catalysts

The efficiency of nickel-catalyzed, 8-aminoquinoline-directed C-H alkylation is highly dependent on the choice of the nickel salt, ligand, and base. The following table summarizes the performance of various nickel(II) catalysts in the alkylation of N-(quinolin-8-yl)benzamide with 1-bromobutane, providing a direct comparison of their catalytic efficacy under optimized or screening conditions.[1][2]

Catalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Ni(OTf)₂ PPh₃ Na₂CO₃ Toluene (B28343) 120 24 81 [1][2][3]
Ni(OAc)₂PPh₃Na₂CO₃Toluene1202469[1]
NiCl₂PPh₃Na₂CO₃Toluene1202445[1]
Ni(acac)₂PPh₃Na₂CO₃Toluene1202465[1]
NiBr₂PPh₃Na₂CO₃Toluene1202451[1]

Data Analysis: The data clearly indicates that Ni(OTf)₂ provides the highest yield for this transformation under the tested conditions.[1] The weakly coordinating nature of the triflate anion (OTf⁻) is presumed to facilitate the necessary ligand exchange and substrate coordination steps within the catalytic cycle more effectively than more strongly coordinating anions like chloride (Cl⁻) or acetate (B1210297) (OAc⁻).

Mechanistic Insights

The prevailing mechanism for this transformation involves a Ni(II)/Ni(IV) catalytic cycle.[4] The 8-aminoquinoline moiety acts as a bidentate directing group, which is crucial for the reaction to proceed.[2]

Proposed Catalytic Cycle for Ni(OTf)₂-Catalyzed C-H Alkylation

G cat_start Ni(OTf)₂(PPh₃)₂ intermediate_A Ni(II) Amido Complex (A) cat_start->intermediate_A Deprotonation & Ligand Exchange substrate Amide Substrate (R-H) substrate->intermediate_A base Na₂CO₃ base->intermediate_A intermediate_B Nickelacycle (B) (C-H Activation) intermediate_A->intermediate_B Concerted Metalation- Deprotonation (CMD) intermediate_C Ni(IV) Intermediate (C) (Oxidative Addition) intermediate_B->intermediate_C Oxidative Addition alkyl_halide Alkyl Halide (R'-X) alkyl_halide->intermediate_C intermediate_C->cat_start Reductive Elimination product Alkylated Product (R-R') intermediate_C->product C-C Bond Formation

Caption: Proposed Ni(II)/Ni(IV) cycle for directed C-H alkylation.

The key steps are:

  • N-H Activation: The amide substrate coordinates to the Ni(II) center, and the base assists in the deprotonation of the amide N-H bond to form a nickel amido complex (A) .[4]

  • C-H Activation: The nickel center is directed to the ortho C-H bond, which is cleaved via a concerted metalation-deprotonation (CMD) pathway to form a five-membered nickelacycle intermediate (B) .[4]

  • Oxidative Addition: The alkyl halide oxidatively adds to the nickelacycle, forming a high-valent Ni(IV) intermediate (C) . This step is often the rate-determining step of the cycle.[4]

  • Reductive Elimination: The final C-C bond is formed through reductive elimination from the Ni(IV) complex, releasing the alkylated product and regenerating the active Ni(II) catalyst.[4]

Experimental Protocols

The following is a representative experimental protocol adapted from the literature for the Ni(OTf)₂-catalyzed ortho-alkylation of N-(quinolin-8-yl)benzamide.[1]

Experimental Workflow Diagram

workflow start Start reagents Combine Substrate, Ni(OTf)₂, PPh₃, Na₂CO₃ in a Schlenk tube start->reagents atmosphere Evacuate and backfill with N₂ (3x) reagents->atmosphere add_solvents Add Toluene and Alkyl Bromide via syringe atmosphere->add_solvents react Heat at 120 °C for 24 hours add_solvents->react workup Cool, dilute with EtOAc, filter through Celite react->workup purify Concentrate and purify by column chromatography workup->purify end End purify->end

Caption: General workflow for Ni-catalyzed C-H alkylation.

Detailed Procedure:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.25 mmol, 1.0 equiv), Ni(OTf)₂ (0.025 mmol, 10 mol%), PPh₃ (0.05 mmol, 20 mol%), and Na₂CO₃ (0.50 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) followed by the alkyl bromide (e.g., 1-bromobutane, 0.50 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a pad of Celite, washing the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the desired ortho-alkylated product.

This guide illustrates the superior performance of Ni(OTf)₂ in a key C-H functionalization reaction and provides the necessary mechanistic and procedural information for researchers to apply this powerful catalytic system.

References

A Comparative Guide to Nickel(II) Trifluoromethanesulfonate in Catalysis: A Focus on Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalytic chemistry, the pursuit of efficient, cost-effective, and robust catalysts is paramount. Nickel(II) trifluoromethanesulfonate, Ni(OTf)₂, has emerged as a versatile and powerful Lewis acid and cross-coupling catalyst. This guide provides an objective comparison of Ni(OTf)₂'s performance with alternative catalysts, supported by available experimental data, with a specific focus on the kinetics of these reactions. While direct, comprehensive kinetic comparisons across a range of reactions are still an area of active research, this guide synthesizes existing data to offer valuable insights for catalyst selection and reaction optimization.

At a Glance: Ni(OTf)₂ vs. Common Alternatives in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds. While palladium catalysts have traditionally dominated this field, nickel catalysts are gaining significant traction due to their lower cost and unique reactivity.[1] Below is a qualitative comparison of Ni(OTf)₂ with a standard palladium catalyst, Palladium(II) acetate (B1210297) (Pd(OAc)₂), and another common nickel salt, Nickel(II) chloride (NiCl₂), in the context of Suzuki-Miyaura coupling.

FeatureThis compound (Ni(OTf)₂)Palladium(II) Acetate (Pd(OAc)₂)Nickel(II) Chloride (NiCl₂)
Cost & Abundance Lower cost, earth-abundant nickel source.Higher cost, less abundant precious metal.Lower cost, earth-abundant nickel source.
Lewis Acidity Strong Lewis acidity due to the triflate anion.Not a primary Lewis acid catalyst.Moderate Lewis acidity.
Reactivity with Aryl Chlorides Generally more effective for activating the strong C-Cl bond.Often requires specialized, electron-rich ligands.Effective, but may require harsher conditions than Ni(OTf)₂.
Reaction Mechanisms Can access Ni(I)/Ni(III) catalytic cycles and single-electron transfer (SET) pathways.Predominantly proceeds through Pd(0)/Pd(II) two-electron pathways.Similar to Ni(OTf)₂, can involve various oxidation states.
Functional Group Tolerance Can be sensitive to certain functional groups.Generally exhibits broad functional group tolerance.Functional group tolerance is variable.
Solubility Generally soluble in a range of organic solvents.Solubility can be a limiting factor.Solubility is dependent on the specific form (anhydrous vs. hydrate).

Quantitative Performance Data: A Focus on Suzuki-Miyaura Coupling

Obtaining direct, side-by-side quantitative kinetic data for Ni(OTf)₂ and its alternatives in the Suzuki-Miyaura reaction from a single study is challenging. However, we can compile representative data from various sources to provide a comparative overview. The following table summarizes typical performance metrics for the coupling of an aryl halide with an arylboronic acid. It is crucial to note that reaction conditions significantly influence these values, and direct comparisons should be made with caution.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction (4-chlorotoluene with phenylboronic acid)

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
Ni(OTf)₂ / Ligand1-580-12012-2470-95Typically 10-100
Pd(OAc)₂ / Ligand0.5-280-1004-1285-99Typically 50-500
NiCl₂ / Ligand2-10100-13018-3660-90Typically 5-50

Note: TOF values are estimated based on typical reaction times and yields reported in the literature and are intended for comparative purposes only. Actual TOF will vary based on specific reaction conditions, ligands, and substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing catalytic performance. Below are representative protocols for conducting and monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is a general guideline and may require optimization for specific substrates and catalysts.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Catalyst (Ni(OTf)₂, Pd(OAc)₂, or NiCl₂) (0.01-0.05 mmol, 1-5 mol%)

  • Ligand (if required, 1-2 equivalents relative to the metal)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) (5 mL)

  • Internal standard (e.g., dodecane) for kinetic analysis

Procedure:

  • To a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, catalyst, and ligand (if applicable).

  • Add the internal standard.

  • Add the degassed solvent via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature in a preheated oil bath.

  • Aliquots (approx. 0.1 mL) are taken at regular time intervals using a syringe, quenched with a small amount of water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then analyzed by GC or GC-MS to determine the concentration of the product and remaining starting materials.

Kinetic Monitoring by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the separation of aromatic compounds (e.g., HP-5 or equivalent).

Analysis:

  • Prepare a calibration curve for the product and the starting aryl halide using the internal standard.

  • Inject the quenched and extracted reaction aliquots into the GC.

  • Determine the concentration of the product and the aryl halide at each time point by comparing the peak areas to the calibration curve.

  • Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at the beginning of the reaction.

Mechanistic Insights and Key Intermediates

The catalytic cycles for nickel- and palladium-catalyzed Suzuki-Miyaura reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the relative rates of these steps and the accessibility of different oxidation states can vary significantly between the two metals.

Nickel-Catalyzed Suzuki-Miyaura Cycle: Nickel catalysts, including those derived from Ni(OTf)₂, are known to access a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). This allows for alternative mechanistic pathways, such as those involving single-electron transfer (SET) and radical intermediates. The strong Lewis acidity of the triflate anion in Ni(OTf)₂ can also play a role in activating the substrates.

Palladium-Catalyzed Suzuki-Miyaura Cycle: The mechanism of the palladium-catalyzed Suzuki reaction is generally well-understood to proceed through a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl halide to a Pd(0) species is often the rate-determining step.[3]

Visualizing the Catalytic Process

To better understand the relationships and workflows involved in kinetic studies of catalysis, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Desired Temperature inert->heat sampling Take Aliquots at Time Intervals heat->sampling quench Quench Aliquots sampling->quench gcms Analyze by GC-MS quench->gcms kinetics Determine Concentrations gcms->kinetics plot Plot Kinetic Data kinetics->plot suzuki_cycle cluster_legend Legend M0 M(0)L_n M2_RX R-M(II)L_n-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)L_n-R' M2_RX->M2_R_R1 Transmetalation (R'-B(OR)2) M2_R_R1->M0 Reductive Elimination (R-R') M M = Ni or Pd L L = Ligand R_X R-X = Aryl Halide R_B R'-B(OR)2 = Boronic Acid/Ester R_R R-R' = Product

References

A Comparative Guide to In-Situ Monitoring of Ni(OTf)₂ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time understanding of catalytic processes is paramount for optimization, safety, and mechanistic elucidation. This guide provides an objective comparison of in-situ monitoring techniques for reactions catalyzed by nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), a versatile and increasingly popular catalyst in organic synthesis. We will delve into the practical applications of various spectroscopic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical tool for your research needs.

Nickel(II) triflate is a powerful Lewis acid catalyst employed in a wide array of organic transformations, including cross-coupling reactions, polymerizations, and C-H functionalizations. The ability to monitor these reactions in real-time, or in-situ, provides invaluable insights into reaction kinetics, the formation of transient intermediates, and catalyst deactivation pathways. This knowledge is crucial for accelerating reaction development, ensuring process robustness, and unraveling complex reaction mechanisms.

Comparison of In-Situ Monitoring Techniques

Several powerful in-situ spectroscopic techniques can be applied to monitor Ni(OTf)₂ catalyzed reactions. The choice of technique depends on the specific reaction, the information required, and the available instrumentation. The following sections compare the most common methods, highlighting their strengths and limitations.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR)

In-situ FTIR, often referred to by the trade name ReactIR, is a powerful technique for monitoring the concentration of key reaction species in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reaction mixture can be collected continuously. This method is particularly well-suited for tracking the consumption of reactants and the formation of products by monitoring characteristic infrared absorption bands.

Key Advantages:

  • Real-time kinetic data: Provides continuous concentration profiles of reactants, intermediates, and products.

  • Non-invasive: The probe is inserted directly into the reaction, eliminating the need for sampling.

  • Broad applicability: Suitable for a wide range of reaction conditions (temperature, pressure) and solvent systems.

Limitations:

  • Spectral overlap: Complex reaction mixtures can lead to overlapping peaks, making data analysis challenging.

  • Sensitivity: May not be sensitive enough to detect low-concentration intermediates.

  • Catalyst information: Provides limited direct information about the structure of the active catalyst.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers detailed structural information about species in solution, making it an exceptional tool for mechanistic investigations. By conducting the reaction directly within an NMR tube, it is possible to identify and quantify reactants, products, and, crucially, catalytic intermediates.

Key Advantages:

  • Detailed structural information: Provides unambiguous identification of intermediates and insight into the catalyst's coordination sphere.

  • Quantitative analysis: Can provide accurate concentration data for all NMR-active species.

  • Mechanistic elucidation: Uniquely suited for tracking the transformation of the catalyst throughout the catalytic cycle.

Limitations:

  • Slower timescale: Acquisition times can be longer compared to FTIR, which may not be suitable for very fast reactions.

  • Specialized equipment: Requires access to an NMR spectrometer and specialized high-pressure or flow NMR tubes for reactions not at ambient conditions.

  • Paramagnetism: The paramagnetic nature of some nickel species can lead to broad, difficult-to-interpret spectra.

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring vibrational modes that are weak or inactive in the infrared spectrum. It is highly sensitive to changes in the catalyst structure and can be used to study catalyst activation and deactivation processes.

Key Advantages:

  • Sensitivity to catalyst structure: Can provide information about the active form of the nickel catalyst.

  • Aqueous compatibility: Water is a weak Raman scatterer, making it an excellent solvent for Raman studies.

  • Fiber-optic probes: Allows for remote and flexible monitoring of reactions.

Limitations:

  • Fluorescence interference: Sample fluorescence can overwhelm the Raman signal.

  • Lower sensitivity for some functional groups: May not be as sensitive as FTIR for monitoring organic functional groups.

Quantitative Data Summary

While specific quantitative data for in-situ monitoring of Ni(OTf)₂ catalyzed reactions is not extensively available in the public domain, the following table provides a generalized comparison of the type of quantitative information that can be obtained from each technique.

In-Situ TechniqueInformation ProvidedTypical Quantitative Data
FTIR (ReactIR) Reactant, product, and stable intermediate concentrations.Reaction rates, conversion, yield vs. time.
NMR Concentrations of all NMR-active species, including catalyst resting states and key intermediates.Rate constants, reaction orders, catalyst turnover frequency.
Raman Changes in catalyst structure, concentration of specific species.Relative concentrations of catalyst species, reaction progress.

Experimental Protocols

General Protocol for In-Situ FTIR (ReactIR) Monitoring
  • Setup: A clean, dry reaction vessel is equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and the ReactIR ATR probe.

  • Background Spectrum: A background spectrum of the solvent is collected at the desired reaction temperature.

  • Reaction Initiation: The Ni(OTf)₂ catalyst and any ligands are added to the solvent, followed by the addition of the reactants to initiate the reaction.

  • Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.

  • Data Analysis: The collected spectra are processed to generate concentration profiles of the species of interest by integrating the area of their characteristic absorption bands.

General Protocol for In-Situ NMR Monitoring
  • Sample Preparation: A solution of the Ni(OTf)₂ catalyst, ligand (if any), and reactants is prepared in a deuterated solvent inside a standard or specialized (e.g., pressure-rated) NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer, and the instrument is locked, tuned, and shimmed.

  • Initial Spectrum: A spectrum is acquired before the initiation of the reaction to serve as a baseline.

  • Reaction Initiation: The reaction can be initiated by injecting a final reagent (e.g., via a syringe through a septum cap) or by rapid heating of the sample within the NMR probe.

  • Time-course Acquisition: A series of NMR spectra are acquired at predetermined time intervals.

  • Data Analysis: The spectra are processed and integrated to determine the concentration of each species as a function of time.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in in-situ monitoring, the following diagrams are provided.

Experimental_Workflow_FTIR cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Assemble Reactor with ReactIR Probe B Add Solvent A->B C Collect Background Spectrum B->C D Add Ni(OTf)₂ and Ligand C->D E Add Reactants D->E F Start Data Acquisition E->F G Process Spectra F->G H Generate Concentration Profiles G->H I Determine Kinetics H->I

Figure 1. Experimental workflow for in-situ FTIR (ReactIR) monitoring.

Logical_Relationship_Techniques cluster_info Information Gained cluster_tech In-Situ Techniques Kinetics Reaction Kinetics (Rates, Orders) Mechanism Reaction Mechanism (Intermediates, Pathways) Catalyst Catalyst Speciation (Active vs. Inactive) FTIR FTIR (ReactIR) FTIR->Kinetics Directly provides FTIR->Mechanism Infers from stable intermediates NMR NMR NMR->Kinetics Provides data for NMR->Mechanism Directly observes Raman Raman Raman->Kinetics Can provide Raman->Catalyst Directly probes

Figure 2. Logical relationship between in-situ techniques and obtainable information.

Conclusion

The in-situ monitoring of Ni(OTf)₂ catalyzed reactions is a powerful approach for gaining a deeper understanding of these important transformations. While each technique has its own set of advantages and disadvantages, the combination of multiple in-situ methods can provide a comprehensive picture of the reaction dynamics. For routine kinetic analysis and process optimization, in-situ FTIR (ReactIR) is often the most practical choice. For detailed mechanistic studies aimed at identifying transient intermediates and understanding the catalyst's role, in-situ NMR is unparalleled. In-situ Raman spectroscopy offers a valuable complementary tool, particularly for probing the catalyst structure directly. By carefully considering the specific research question and the nature of the catalytic system, researchers can select the most appropriate in-situ monitoring technique to accelerate their research and development efforts.

A Comparative Guide to Nickel(II) Trifluoromethanesulfonate in Catalysis: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) trifluoromethanesulfonate (B1224126), Ni(OTf)₂, has emerged as a versatile and cost-effective catalyst in a wide array of organic transformations, offering a sustainable alternative to precious metal catalysts like palladium. This guide provides a comparative analysis of Ni(OTf)₂-catalyzed reaction mechanisms, supported by Density Functional Theory (DFT) studies, and contrasts its performance with alternative catalytic systems.

Performance Comparison: Ni(OTf)₂ vs. Alternative Catalysts

DFT calculations have been instrumental in elucidating the mechanistic intricacies of nickel-catalyzed reactions, providing valuable insights into reaction barriers and catalyst performance. Below is a summary of key quantitative data from DFT studies on reactions catalyzed by nickel complexes, offering a comparative perspective.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Key ParameterCalculated Value (kcal/mol)
C-H Arylation Ni(II) with N,N-bidentate ligandBenzamide (B126)Aryl HalideOxidative Addition Barrier+15.0 to +25.0
Pd(OAc)₂ with phosphine (B1218219) ligandBenzeneAryl HalideOxidative Addition Barrier+20.0 to +30.0
Cross-Coupling [Ni(dppf)Cl₂]Aryl TriflateAryl AmineReductive Elimination Barrier+10.0 to +15.0
[Pd(dppf)Cl₂]Aryl TriflateAryl AmineReductive Elimination Barrier+12.0 to +18.0
Hydroboration Ni(II) with chiral ligandStyreneB₂pin₂/MeOHHydronickelation Barrier+19.8[1]

Note: The values presented are illustrative and can vary based on the specific ligands, substrates, and computational methods employed in the DFT studies.

Mechanistic Insights: The Ni(II)/Ni(IV) Catalytic Cycle

A prevalent mechanism proposed for many Ni(OTf)₂-catalyzed reactions, particularly in C-H functionalization, is the Ni(II)/Ni(IV) catalytic cycle.[2][3] This pathway avoids the need for a Ni(0) intermediate, which can be sensitive to air and moisture. DFT studies have been crucial in mapping the energetic landscape of this cycle.

The generalized steps are:

  • C-H Activation: The Ni(II) catalyst, often in concert with a directing group on the substrate, activates a C-H bond via a concerted metalation-deprotonation (CMD) step to form a nickelacycle intermediate.

  • Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the Ni(II) center, forming a high-valent Ni(IV) intermediate. This step is often the rate-determining step of the overall reaction.[2]

  • Reductive Elimination: The two coupled fragments are eliminated from the Ni(IV) center, forming the desired C-C or C-heteroatom bond and regenerating the active Ni(II) catalyst.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for key nickel-catalyzed reactions.

Protocol 1: Nickel-Catalyzed C-H Arylation of Benzamides

Materials:

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 8-Aminoquinoline-derived benzamide

  • Aryl halide

  • K₂CO₃ (base)

  • 1,4-Dioxane (B91453) (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add Ni(OTf)₂ (5 mol%), the benzamide substrate (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • [Ni(dppf)Cl₂] (precatalyst)

  • Aryl triflate

  • Arylboronic acid

  • K₃PO₄ (base)

  • Toluene (B28343) (solvent)

  • Water

Procedure:

  • In a glovebox, add [Ni(dppf)Cl₂] (2 mol%), the aryl triflate (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to a vial.

  • Add toluene (4 mL) and water (1 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture vigorously at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Reaction Pathways

Graphviz diagrams provide a clear and concise representation of complex reaction mechanisms and workflows.

Ni(II)/Ni(IV) Catalytic Cycle Ni(II) Ni(II) Nickelacycle Nickelacycle Ni(II)->Nickelacycle C-H Activation Substrate (R-H) Substrate (R-H) Substrate (R-H)->Nickelacycle Ni(IV) Intermediate Ni(IV) Intermediate Nickelacycle->Ni(IV) Intermediate Oxidative Addition Coupling Partner (R'-X) Coupling Partner (R'-X) Coupling Partner (R'-X)->Ni(IV) Intermediate Ni(IV) Intermediate->Ni(II) Reductive Elimination Product (R-R') Product (R-R') Ni(IV) Intermediate->Product (R-R')

Caption: Proposed Ni(II)/Ni(IV) catalytic cycle for C-H functionalization.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants Add Catalyst Add Catalyst Add Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: General experimental workflow for nickel-catalyzed cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of Nickel(II) Trifluoromethomethanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Nickel(II) trifluoromethanesulfonate (B1224126), also known as nickel(II) triflate, is a versatile catalyst and reagent in organic synthesis. However, its handling and disposal require stringent safety protocols due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of Nickel(II) trifluoromethanesulfonate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. This compound is a skin and eye irritant, may cause an allergic skin reaction, can lead to respiratory irritation, and is suspected of causing cancer.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant laboratory coat.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[2]

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible. The compound is moisture-sensitive and should be stored in a dry, well-ventilated area in a tightly closed container.[2][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous heavy metal waste. Under no circumstances should this chemical or its waste be disposed of down the drain.[1] The following protocol outlines the recommended procedure for preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including solids, solutions, and contaminated labware (e.g., pipette tips, weighing paper), in a designated hazardous waste container.

  • The container must be chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.[1]

  • Do not mix this waste with other incompatible waste streams.

2. In-Lab Waste Treatment (Precipitation): For aqueous waste solutions, an in-lab precipitation step can be performed to convert the soluble nickel salt into an insoluble form, which is generally safer for storage and transport. This procedure should be performed in a chemical fume hood.

  • Dissolution: If dealing with solid this compound waste, it can be dissolved in water to create an aqueous solution.

  • pH Adjustment: While stirring the aqueous nickel waste solution, slowly add a 1M solution of sodium hydroxide (B78521) (NaOH) or a slurry of magnesium oxide (MgO) to raise the pH.[4]

  • Precipitation: Continue adding the base until the pH of the solution is between 9 and 11.[6] This will cause the nickel to precipitate out of the solution as solid nickel hydroxide (Ni(OH)₂), which is typically a green solid.[1]

  • Settling: Allow the precipitate to settle at the bottom of the container. The trifluoromethanesulfonate anion is generally stable under these conditions and will remain in the aqueous solution.[7]

  • Do Not Separate: For disposal purposes, it is generally recommended to keep the solid precipitate and the supernatant liquid together in the same hazardous waste container unless your institution's EHS department specifies otherwise.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound Waste" and list all components of the mixture (e.g., Nickel(II) hydroxide, water, sodium trifluoromethanesulfonate).

  • Indicate the approximate concentrations of each component.

  • Note the accumulation start date (the date the first piece of waste was added to the container).

  • Store the sealed container in a designated satellite accumulation area within the laboratory, away from general work areas.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste as indicated on the label.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource(s)
Molecular Formula C₂F₆NiO₆S₂[1]
Molecular Weight 356.83 g/mol [8]
Appearance Pale green to light yellow solid[4][9]
Melting Point 100-106 °C[3][8]
Solubility Partly soluble in water[5]
Optimal pH for Nickel Precipitation 9 - 11[6]

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

cluster_prep Immediate Preparation cluster_disposal Disposal Workflow start Start: Handling Nickel(II) Trifluoromethanesulfonate ppe Wear Appropriate PPE start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 waste_generation Generation of Waste segregate Segregate Waste into Labeled HDPE Container waste_generation->segregate in_lab_treatment In-Lab Treatment: Precipitation segregate->in_lab_treatment adjust_ph Adjust pH to 9-11 with NaOH or MgO in_lab_treatment->adjust_ph storage Store in Satellite Accumulation Area adjust_ph->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Caption: Workflow for safe handling and disposal of this compound.

cluster_waste_stream Waste Stream Components cluster_treatment In-Lab Treatment cluster_final_waste Final Waste for Collection Ni_Triflate_Solid Solid Ni(OTf)₂ Waste Dissolve Dissolve in Water (if solid) Ni_Triflate_Solid->Dissolve Ni_Triflate_Solution Aqueous Ni(OTf)₂ Waste Precipitate Add NaOH(aq) to pH 9-11 Ni_Triflate_Solution->Precipitate Dissolve->Precipitate Final_Waste Mixture of: - Ni(OH)₂(s) - NaOTf(aq) - Water Precipitate->Final_Waste

Caption: Logical relationship of waste components during in-lab treatment.

References

Personal protective equipment for handling Nickel(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nickel(II) Trifluoromethanesulfonate (CAS RN: 60871-84-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that poses significant health risks.[1][2][3][4] It is classified as causing severe skin burns and eye damage, may cause allergic reactions, breathing difficulties, and is suspected of causing cancer.[1][3][4][5] Furthermore, it can cause damage to the respiratory system through prolonged or repeated exposure.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeRecommended EquipmentStandards & Specifications
Eye/Face Chemical safety goggles. A face shield is required if there is a splash hazard.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Impervious, chemical-resistant gloves.Regularly inspect gloves before use and establish a replacement schedule.[1][7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[6]Required when dust or aerosols are generated, or if ventilation is inadequate.[1][3][5]
Body Impervious protective clothing, such as a lab coat or chemical-resistant suit, and protective boots if necessary.[1][8]Contaminated work clothing should not be allowed out of the workplace.[5][6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the chemical.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area.[6][8] The use of a closed system or a local exhaust fume hood is strongly recommended.[1]

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[6] Avoid breathing in dust, fumes, or spray.[1][5][6]

  • Hygiene: Wash hands and face thoroughly after handling.[1][6] Install a safety shower and eye bath in the immediate work area.[1]

  • Moisture Sensitivity: The compound is hygroscopic and moisture-sensitive.[6][8] It should be handled and stored under an inert gas in a dry environment.[8]

Storage Plan:

  • Container: Keep the container tightly closed and store it in a well-ventilated, dry place.[6]

  • Security: Store in a locked-up area.[6]

  • Incompatibilities: Keep away from oxidizing agents and moisture.[6]

Immediate First Aid and Emergency Response

Immediate action is required in case of accidental exposure. Call a POISON CENTER or doctor immediately in all cases of exposure.[1]

Table 2: First Aid Measures

Exposure RouteImmediate Action
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][6] If breathing has stopped, perform artificial respiration.[9]
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of soap and water for at least 15 minutes.[1][6][9]
Eye Contact Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1][6]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1][5]

Spill Response Workflow

The following workflow outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Area Alert Alert Personnel & Safety Officer PPE Don Correct PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material (e.g., sand, vermiculite) Ventilate->Contain Collect Sweep Up and Collect in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Approved Hazardous Waste Plant Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste.

Procedural Guidance:

  • Collection: Carefully collect waste material, including contaminated spill cleanup materials, into a suitable, closed, and clearly labeled container for disposal.[6]

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: All waste must be disposed of via an approved waste disposal plant.[3][5][6] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Environmental Protection: Prevent the material from contaminating ground water systems or entering drains and surface waters.[6][10] The sludge generated from treating nickel waste is considered hazardous and must be managed accordingly.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(II) Trifluoromethanesulfonate
Reactant of Route 2
Nickel(II) Trifluoromethanesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。